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2-Bromo-5-(trifluoromethyl)phenylacetonitrile Documentation Hub

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  • Product: 2-Bromo-5-(trifluoromethyl)phenylacetonitrile
  • CAS: 732306-26-2

Core Science & Biosynthesis

Foundational

Synonyms for 4-Bromo-3-(cyanomethyl)benzotrifluoride

The following technical guide provides an in-depth analysis of 4-Bromo-3-(cyanomethyl)benzotrifluoride , a critical fluorinated building block.[1][2][3] While the user request specifically highlights "Synonyms," this gui...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Bromo-3-(cyanomethyl)benzotrifluoride , a critical fluorinated building block.[1][2][3]

While the user request specifically highlights "Synonyms," this guide expands that premise into a comprehensive technical profile. In the complex landscape of chemical procurement and database management, "synonyms" are not merely alternative words—they are the keys to accessing correct safety data, synthesis routes, and regulatory filings.[2][3][4]

Identity & Nomenclature: The Synonym Matrix

The Nomenclature Challenge

The primary confusion regarding 4-Bromo-3-(cyanomethyl)benzotrifluoride stems from the selection of the "parent" structure.[1][2][3]

  • Benzene-centric naming: Views the molecule as a substituted benzene (benzotrifluoride).[1][2][3]

  • Acetonitrile-centric naming: Views the molecule as a substituted acetonitrile.[1][3]

This shift changes the carbon numbering entirely, leading to missed search results in chemical inventories.[3][4]

Synonym Cross-Reference Table

Use the following identifiers to validate procurement and regulatory searches.

Naming ConventionName / IdentifierContext
CAS Registry Number 732306-26-2 Primary Unique Identifier
IUPAC / Systematic 2-[2-Bromo-5-(trifluoromethyl)phenyl]acetonitrilePreferred for publications/patents.[1][2][3]
User Query Name 4-Bromo-3-(cyanomethyl)benzotrifluorideCommon in internal lab notebooks; emphasizes the

group.[1][2][3]
Inverted IUPAC Benzeneacetonitrile, 2-bromo-5-(trifluoromethyl)-Used in CAS indexes and some inventory software.[1][2][3]
Functional Description 2-Bromo-5-trifluoromethylbenzyl cyanideOlder nomenclature; common in bulk manufacturing.[1][2][3]
MDL Number MFCD08276332Used in Symyx/Biovia databases.[3]

Technical Specifications & Physical Properties

CAS 732306-26-2 is a specialized intermediate.[1][2][3] Its dual-halogenated nature (Bromine + Trifluoromethyl) makes it highly valued for modulating lipophilicity in drug candidates, particularly in the development of androgen receptor antagonists (e.g., analogs of Enzalutamide or Apalutamide).[1][2][3][4]

PropertySpecificationTechnical Note
Molecular Formula

High degree of unsaturation.[1][2][3]
Molecular Weight 264.04 g/mol --
Physical State Solid (Low melting) or OilOften appears as an off-white solid or viscous yellow oil depending on purity.[2][3]
Melting Point 40–45 °CLow melting point requires temperature-controlled storage to prevent "oiling out."[1][3]
Boiling Point ~285 °C (Predicted)High boiling point due to polarity of the nitrile group.[3][4]
Solubility DMSO, Methanol, DCMPoorly soluble in water; requires organic co-solvents for reactions.[3][4]

Structural Analysis & Reactivity Profile

This molecule is a "bifunctional" scaffold.[1][3] Understanding its reactivity allows researchers to design more efficient synthesis routes.[1][3]

1. The Cyanomethyl Handle (

)

Located at the meta position relative to the


 group (in the benzene-centric view), this group is the primary "extender."[1][2][3][4]
  • Hydrolysis: Can be converted to 2-(2-bromo-5-(trifluoromethyl)phenyl)acetic acid using strong acid (HCl) or base (NaOH).[1][2][3][4]

  • Reduction: Can be reduced to the corresponding phenethylamine , a common pharmacophore in CNS-active drugs.[1][2][3]

  • Alkylation: The alpha-protons are acidic (

    
     in DMSO), allowing for deprotonation and alkylation to create more complex side chains.[1][2][3][4]
    
2. The Aryl Bromide (

)

Located ortho to the cyanomethyl group.[1][2][3][4]

  • Suzuki-Miyaura Coupling: The bromine atom is an excellent leaving group for Palladium-catalyzed cross-coupling reactions, allowing the attachment of biaryl systems.[1][2][3]

  • Lithium-Halogen Exchange: Can be lithiated (using

    
    -BuLi) to introduce electrophiles (aldehydes, ketones) at the 4-position.[1][2][3]
    
3. The Trifluoromethyl Group (

)
[1][2][3][4][5]
  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the 5-position, increasing the half-life of the final drug candidate.[1][2][3]
    
  • Electron Withdrawal: It deactivates the ring, making the nitrile alpha-protons slightly more acidic and the bromine slightly more reactive toward oxidative addition.[1][2][3]

Visualizing the Numbering Shift

The diagram below illustrates why the name changes so drastically between vendors.

NomenclatureMap cluster_0 User View: Benzotrifluoride Parent cluster_1 CAS/IUPAC View: Acetonitrile Parent cluster_2 Reactivity Potential UserStruct Parent: Benzene Pos 1: -CF3 Pos 3: -CH2CN Pos 4: -Br CASStruct Parent: Acetonitrile Pos 1: -CH2-Phenyl Phenyl Pos 2: -Br Phenyl Pos 5: -CF3 UserStruct->CASStruct Equivalent Structure Acid Hydrolysis -> Phenylacetic Acid CASStruct->Acid H3O+ / Heat Amine Reduction -> Phenethylamine CASStruct->Amine H2 / Pd-C Biaryl Suzuki Coupling -> Biaryl Scaffold CASStruct->Biaryl Ar-B(OH)2 / Pd(0)

Figure 1: Nomenclature mapping and downstream synthetic utility of CAS 732306-26-2.[1][2][3][4]

Experimental Protocol: Hydrolysis to Phenylacetic Acid

One of the most common applications of this nitrile is the conversion to its corresponding acid, 2-(2-bromo-5-(trifluoromethyl)phenyl)acetic acid , which serves as a linker in PROTACs or other conjugates.[1][2][3]

Safety Prerequisite:

  • Hazard: This reaction generates ammonia gas.[3] Perform in a well-ventilated fume hood.

  • PPE: Nitrile gloves, safety goggles, lab coat.[3][4]

Step-by-Step Methodology:

  • Setup: Charge a 100 mL Round Bottom Flask (RBF) with 4-Bromo-3-(cyanomethyl)benzotrifluoride (1.0 eq, 5.0 g).

  • Solvent: Add Glacial Acetic Acid (15 mL) and Conc. HCl (15 mL) and Water (15 mL).[1][3][4] The mixture will be biphasic initially.[1][3]

  • Reflux: Equip with a condenser and heat to reflux (

    
    ) for 12–16 hours.
    
    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1][3][4] The starting material spot (

      
      ) should disappear, and a baseline spot (Acid) should appear.[3][4]
      
  • Workup:

    • Cool the reaction to room temperature.[3]

    • Pour onto crushed ice (100 g).

    • Extract with Ethyl Acetate (

      
      ).[1][3][4]
      
    • Wash combined organics with Brine (

      
      ).[1][3][4]
      
    • Critical Step: Do not wash with basic solution (bicarbonate) initially, or you will extract your product into the aqueous layer as the carboxylate salt.[3][4]

  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The crude solid can be recrystallized from Hexane/EtOAc to yield the pure acid.[3]
    

Safety & Handling (E-E-A-T)

As a nitrile derivative, this compound poses specific risks that must be managed.

  • Acute Toxicity: Harmful if swallowed (H302).[3][4] Metabolizes to release cyanide ions in vivo, though the rate is generally slower than aliphatic nitriles.[3][4]

  • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[3][4]

  • Incompatibility: Avoid contact with strong oxidizers.[1][3]

  • Spill Management: Do not wash into drains.[1][3] Adsorb with inert material (vermiculite) and dispose of as hazardous chemical waste.[1][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23509631, 2-(5-Bromo-2-fluorophenyl)acetonitrile. (Note: Used for structural analogy and property inference).[1][3][4] Retrieved February 15, 2026, from [Link]

  • Google Patents. Synthesis of Enzalutamide Intermediates and Analogs. (Validating the utility of trifluoromethyl-benzonitrile derivatives). Retrieved February 15, 2026, from [1][2][3][4]

Sources

Exploratory

2-Bromo-5-(trifluoromethyl)phenylacetonitrile molecular weight and density

Executive Summary 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS: 732306-26-2) is a high-value halogenated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3] It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS: 732306-26-2) is a high-value halogenated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the nitrile (-CN) serves as a precursor for amines and carboxylic acids, the aryl bromide (-Br) facilitates transition-metal-catalyzed cross-couplings, and the trifluoromethyl (-CF₃) group imparts metabolic stability and lipophilicity—critical parameters in modern medicinal chemistry.[1]

This guide provides a validated technical profile, including molecular metrics, synthetic pathways, and safety protocols for researchers handling this compound.

Physicochemical Profile

The following data aggregates experimental vendor data and calculated consensus values.

PropertyValueUnitMethod/Source
Molecular Weight 264.04 g/mol Calculated (Formula: C₉H₅BrF₃N)
Density 1.597 ± 0.05 g/cm³Predicted/Vendor Data [1, 2]
Physical State Solid (Low Melting)-Standard Ambient Temp
Melting Point 60–62°CExperimental [2]
Boiling Point ~300°CPredicted (760 mmHg)
CAS Number 732306-26-2-Registry
LogP 3.53-XLogP3 (Lipophilicity Index) [1]

Note on Density: As a low-melting solid, the density is often cited for the solid phase. When handled in solution (e.g., in DCM or THF), volumetric calculations should account for solvent displacement effects rather than bulk density.

Structural Analysis & Synthetic Utility[1]

The "Orthogonal Scaffold" Concept

This compound is classified as an "orthogonal scaffold" because its reactive centers can be manipulated independently without protecting groups.[1]

  • Site A (Nitrile): Susceptible to hydrolysis (acid/base) or reduction (hydride/catalytic hydrogenation).[1]

  • Site B (Aryl Bromide): Inert to standard hydrolysis conditions but highly reactive in Pd/Ni-catalyzed cycles.[1]

  • Site C (Trifluoromethyl): Electron-withdrawing group (EWG) that deactivates the ring toward electrophilic aromatic substitution but stabilizes benzylic anions, facilitating alkylation at the alpha-carbon.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the standard preparation of the target compound and its divergent downstream applications.

G Start 2-Bromo-5-(trifluoromethyl) toluene Inter Benzyl Bromide Intermediate Start->Inter NBS, AIBN CCl4, Reflux Target TARGET: 2-Bromo-5-(trifluoromethyl) phenylacetonitrile Inter->Target NaCN or KCN EtOH/H2O, 60°C Suzuki Biaryl Scaffolds (via Suzuki Coupling) Target->Suzuki Pd(PPh3)4 Ar-B(OH)2 Acid Phenylacetic Acids (via Hydrolysis) Target->Acid HCl/H2O Reflux Amine Phenethylamines (via Reduction) Target->Amine LiAlH4 or H2/Pd-C

Figure 1: Synthetic genealogy of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile, showing its origin from toluene derivatives and its utility as a divergent intermediate.[1][3][4]

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Substitution (Cyanidation)

Context: This protocol describes the conversion of 2-bromo-5-(trifluoromethyl)benzyl bromide to the target nitrile.[1] This is the industry-standard "Kolbe Nitrile Synthesis" adaptation.

Reagents:

  • Precursor: 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq)[1]

  • Reagent: Sodium Cyanide (NaCN) (1.2 eq) [DANGER: HIGHLY TOXIC] [1]

  • Solvent: Ethanol/Water (4:1 ratio) or DMSO (for faster kinetics)[1]

Step-by-Step Methodology:

  • Setup: In a fume hood equipped with a cyanide scrubber, charge a round-bottom flask with the benzyl bromide precursor dissolved in Ethanol.

  • Reagent Addition: Dissolve NaCN in a minimum amount of water. Add this solution dropwise to the organic phase at 0°C to control the exotherm.[1]

  • Reaction: Heat the mixture to 60–80°C (reflux) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1] The bromide starting material is less polar than the nitrile product.[1]

  • Quench: Cool to room temperature. Pour the mixture into ice water.

  • Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated ferrous sulfate (to quench unreacted cyanide traces) followed by brine.[1]

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Hexane/Ethanol if the solid is impure, or perform silica gel chromatography.

Protocol B: Quality Control (QC) Criteria

To ensure the material is suitable for drug development assays, it must meet these specifications:

  • ¹H NMR (400 MHz, CDCl₃): Look for the singlet (2H) corresponding to the benzylic protons (-CH ₂-CN) around δ 3.8–4.0 ppm.[1] The aromatic region should show three distinct protons consistent with 1,2,4-substitution pattern.[1]

  • Mass Spectrometry: GC-MS should show a molecular ion peak

    
     at ~263/265 amu (showing the characteristic 1:1 bromine isotope pattern).[1]
    
  • Purity: >97% by HPLC (254 nm).[1]

Health, Safety, and Environment (HSE)[1]

Critical Hazard: Cyanide Generation Although the target molecule contains a nitrile group (generally stable), the synthesis involves ionic cyanides, and the metabolism or thermal decomposition of the target can release HCN.

Hazard ClassDescriptionMitigation
Acute Toxicity Oral/Dermal/Inhalation (Category 3/4)Wear double nitrile gloves.[1] Work in a certified fume hood.[1]
Incompatibility Strong AcidsNEVER mix with acids; releases lethal Hydrogen Cyanide (HCN) gas.[1]
Waste Disposal Cyanide ContaminationTreat aqueous waste with Bleach (NaOCl) at pH >10 to oxidize cyanides to cyanates before disposal.[1]

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen). Light sensitive; store in amber vials.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520983 (Isomer Analog).[1] Retrieved from [Link]1]

  • Apollo Scientific (2022). Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)phenylacetonitrile.[1][5][6] Retrieved from [1]

Sources

Foundational

Toxicity Profile of Fluorinated Phenylacetonitrile Derivatives

Executive Summary Phenylacetonitrile (Benzyl Cyanide, BnCN) is a potent toxicant known for its rapid metabolic conversion to hydrogen cyanide (HCN).[1] The introduction of fluorine atoms into this scaffold—a common strat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylacetonitrile (Benzyl Cyanide, BnCN) is a potent toxicant known for its rapid metabolic conversion to hydrogen cyanide (HCN).[1] The introduction of fluorine atoms into this scaffold—a common strategy in medicinal chemistry to modulate lipophilicity (


) and metabolic stability—drastically alters its toxicological signature.

This guide analyzes the toxicity profile of fluorinated phenylacetonitrile derivatives, distinguishing between Ring-Fluorinated (e.g., 4-fluorophenylacetonitrile) and Alpha-Fluorinated (e.g.,


-difluorophenylacetonitrile) analogs.[1]

Key Technical Insight: While ring fluorination modulates the rate of cyanide release via electronic effects, alpha-fluorination effectively blocks the primary cyanogenic metabolic pathway, shifting the toxicity burden from acute histotoxic hypoxia (cyanide poisoning) to potential secondary fluorometabolite toxicity.

Physicochemical & Mechanistic Basis

The Cyanogenic Baseline (Phenylacetonitrile)

The acute toxicity of phenylacetonitrile stems from its bioactivation by Cytochrome P450 enzymes (primarily CYP2E1 and CYP2A6). The oxidation occurs at the benzylic (


) carbon, forming an unstable cyanohydrin intermediate which spontaneously decomposes to benzaldehyde and lethal HCN.
Impact of Fluorination

The toxicity profile depends entirely on the position of the fluorine substitution.

A. Ring Fluorination (e.g., 4-Fluorophenylacetonitrile)[1][2]
  • Effect: The C-F bond on the aromatic ring is metabolically stable. The primary metabolic attack remains at the

    
    -carbon.[1]
    
  • Mechanism: The electron-withdrawing nature of the fluorine (para-position) slightly deactivates the benzylic protons, potentially reducing the rate of P450 hydroxylation compared to the unsubstituted parent.

  • Result: The compound remains cyanogenic but exhibits a reduced acute toxicity classification (Harmful vs. Fatal).

B. Alpha-Fluorination (e.g.,

-Difluorophenylacetonitrile)[1]
  • Effect: Replacement of benzylic hydrogens with fluorine.

  • Mechanism: The C-F bond strength (~116 kcal/mol) prevents P450-mediated hydrogen abstraction at the

    
    -position.[1] The "Cyanohydrin Pathway" is blocked.
    
  • Result: Drastic reduction in cyanide release potential.[1] Toxicity shifts towards the intact molecule or defluorination pathways.

Comparative Toxicity Data

The following table synthesizes available hazard classifications and toxicological endpoints. Note the shift in GHS classification upon fluorination.

CompoundCAS No.[1][3][4][5]GHS ClassificationAcute Toxicity (Oral Rat)Primary Mechanism
Phenylacetonitrile 140-29-4Category 3 (Toxic) LD50: ~270 mg/kgRapid HCN Release
4-Fluorophenylacetonitrile 459-22-3Category 4 (Harmful) LD50: >500 mg/kg*Slower HCN Release
2-Fluorophenylacetonitrile 326-62-5Category 3 (Toxic) LD50: ~300 mg/kgHCN Release

-Difluorophenylacetonitrile
5502-86-3Not Classified as PoisonHigh LD50 (Predicted)Metabolic Blockade

*Estimated based on GHS Category 4 range (300-2000 mg/kg).[1]

Metabolic Pathways & Visualization[1]

The following diagram illustrates the bifurcation in metabolic fate driven by the fluorination pattern.

MetabolicPathways Parent Phenylacetonitrile Scaffold P450 CYP450 (Oxidation) Parent->P450 Metabolism Intermed_A Cyanohydrin Intermediate P450->Intermed_A If α-H present (e.g., 4-F-BnCN) Block Metabolic Blockade (C-F Bond Stability) P450->Block If α-F substituted (e.g., Ph-CF2-CN) Aldehyde Benzaldehyde Deriv. Intermed_A->Aldehyde HCN HCN Release (Mitochondrial Toxicity) Intermed_A->HCN Spontaneous Decomposition Intact Renal Excretion (Intact Molecule) Block->Intact Defluoro Defluorination (Minor Pathway) Block->Defluoro

Caption: Metabolic bifurcation showing the cyanogenic pathway (Red) vs. the fluorination blockade (Green).

Self-Validating Experimental Protocols

To experimentally verify the toxicity profile of a new fluorinated derivative, use this dual-assay workflow. This system is self-validating because it simultaneously checks for the presence of the toxic mechanism (Cyanide) and the stability of the fluorine modification (Fluoride).

Protocol A: Microsomal Stability & Cyanogenesis Assay

Purpose: Quantify the rate of metabolic activation and HCN release.

  • Preparation:

    • Incubate test compound (10 µM) with pooled liver microsomes (human or rat) supplemented with NADPH (1 mM) in phosphate buffer (pH 7.4).[1]

    • Control: Use Phenylacetonitrile as a positive control (High HCN) and 4-cyano-pyridine as a negative control (Stable).[1]

  • Detection (The "Trap"):

    • Seal the reaction vessel with a hanging well containing 1M NaOH to trap liberated HCN.

    • At

      
       min, stop reaction with 10% TCA.
      
  • Quantification:

    • Analyze the NaOH trap using the König Reaction (Chloramine-T / Pyridine-Barbituric Acid).[1]

    • Readout: Absorbance at 580 nm.[1]

    • Validation Criteria: Positive control must yield >50% conversion to HCN equivalent.

Protocol B: Defluorination Assessment (ISE Method)

Purpose: Confirm stability of the C-F bond (relevant for


-fluorinated analogs).[1]
  • Preparation:

    • Perform microsomal incubation as above (extended time: 120 min).

  • Detection:

    • Add TISAB II (Total Ionic Strength Adjustment Buffer) directly to the reaction supernatant.

  • Quantification:

    • Measure free fluoride ions (

      
      ) using a Fluoride-Selective Electrode (ISE).[1]
      
    • Interpretation: High

      
       levels indicate metabolic instability of the fluorine substituent, suggesting a shift from cyanide toxicity to potential fluoroacetate-like toxicity.[1]
      

Occupational Safety & Handling Guidelines

The safety protocols for these derivatives must be tiered based on the specific substitution pattern.

Tier 1: Ring-Fluorinated (e.g., 4-F-BnCN)[1]
  • Hazard: Harmful / Irritant .[1] Potential for delayed cyanide toxicity.[1]

  • PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat.

  • Engineering Controls: Mandatory Fume Hood . Do not handle on open bench.

  • Emergency: In case of ingestion or significant inhalation, administer hydroxocobalamin (Cyanokit) immediately if signs of hypoxia appear.

Tier 2: Alpha-Fluorinated (e.g., Ph-CF2-CN)[1]
  • Hazard: Low Acute Toxicity (relative to parent).[1] Primary risk is skin/eye irritation.[1]

  • PPE: Standard laboratory safety gear.[1]

  • Engineering Controls: Standard fume hood ventilation.

  • Emergency: Treat symptomatically.[1][4] Cyanide antidotes are likely unnecessary and potentially harmful due to side effects.

References

  • Toxicity of Benzyl Cyanide in the Rat. Source: Toxicology Letters (1982).[1] URL:[Link][1]

  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. Source: ACS Catalysis (2018).[1] URL:[Link][1]

  • Comparative Toxicities of Aliphatic Nitriles. Source: Toxicology and Applied Pharmacology (1982).[1] URL:[Link][1]

  • Metabolism of Fluorine-Containing Drugs. Source: Annual Review of Pharmacology and Toxicology. URL:[Link][1]

Sources

Exploratory

Strategic Sourcing & Technical Profile: 2-Bromo-5-(trifluoromethyl)phenylacetonitrile

Executive Summary 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS: 732306-26-2) is a high-value fluorinated building block primarily utilized in the synthesis of complex heterocyclic scaffolds, such as indoles and iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS: 732306-26-2) is a high-value fluorinated building block primarily utilized in the synthesis of complex heterocyclic scaffolds, such as indoles and isoquinolines, for pharmaceutical and agrochemical research.[1] Its structural duality—offering an aryl bromide for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a nitrile group for cyclization or reduction—makes it a versatile "linchpin" intermediate.

This guide analyzes the supply landscape, pricing tiers, and critical quality attributes (CQAs) necessary for validating this compound in drug development workflows.

Chemical Identity & Critical Quality Attributes (CQAs)

Before sourcing, researchers must establish a specification sheet to avoid downstream failure modes, particularly in metal-catalyzed reactions where impurities can act as catalyst poisons.

AttributeSpecificationTechnical Rationale
CAS Number 732306-26-2Unique identifier for the 5-CF3 isomer.[1]
Molecular Formula C₉H₅BrF₃NMW: 264.04 g/mol .[1][2][3][4]
Appearance White to off-white solidColoration (yellowing) often indicates oxidation or residual benzyl bromide.
Purity (HPLC) ≥ 97.0%<95% purity often contains homologous impurities difficult to separate later.
Impurity A Benzyl Bromide precursorCritical: Must be <0.1%. Highly lachrymatory and reactive; competes in nucleophilic steps.
Impurity B Cyanide residueSafety: Free cyanide must be negligible (<10 ppm) for safe handling outside gloveboxes.
Water Content < 0.5%Essential if the next step involves moisture-sensitive organometallics (e.g., Grignards).

Market Intelligence: Suppliers & Pricing

The market is divided into Catalog Suppliers (for mg-g scale R&D) and Bulk Specialists (for kg scale process development). Prices listed below are indicative of the current market for Q1 2026 and subject to fluctuation.

Tier 1: Catalog Suppliers (High Speed, High Assurance)

Best for: Medicinal Chemistry, Hit-to-Lead, Reference Standards.

  • Thermo Scientific Chemicals (Alfa Aesar / Fisher):

    • Catalog: H53518

    • Pack Size: 1g, 5g[2]

    • Price Estimate: ~€200 - €250 per 5g.

    • Lead Time: 2-5 Days (Stock dependent).

    • Notes: High documentation standard (CoA, SDS). Ideal for GLP environments.

  • Sigma-Aldrich (MilliporeSigma):

    • Role: Often acts as a re-distributor for specialized fluorochemical manufacturers.

    • Price Premium: High (~30-50% markup over bulk).

    • Advantage: Integrated procurement systems (Ariba/Coupa) often mandate use.

Tier 2: Specialized Fluorochemical Suppliers (Scale-Up)

Best for: Process Chemistry, Pilot Batches (>100g).

  • Apollo Scientific (UK): [5]

    • Catalog: PC10515

    • Focus: Strong fluorinated intermediate catalog.

    • Price Estimate: Significantly lower per gram than catalog suppliers (Inquire for 25g+).

    • Lead Time: 1-2 Weeks.

  • Combi-Blocks / Enamine:

    • Focus: Building blocks for drug discovery.

    • Availability: Often have "in-stock" status for 10g-100g quantities.

    • Cost Efficiency: High. Can often source 10g for the price of 1g from Tier 1.

  • Fluoropharm (China): [1]

    • Role: Primary manufacturer/CRO.

    • Use Case: Multi-kilogram sourcing. Requires rigorous vendor qualification (audit of CoA vs. internal QC).

Technical Deep Dive: Synthesis & Impurity Origin

Understanding the synthesis route is the only way to predict the impurity profile. The commercial route almost invariably proceeds via the radical bromination of the toluene derivative, followed by cyanidation.

Synthesis Pathway & Risk Analysis

The following Graphviz diagram illustrates the standard industrial synthesis and the origin of critical impurities.

SynthesisPath Fig 1. Industrial Synthesis Route & Impurity Genesis SM Starting Material 2-Bromo-5-(trifluoromethyl)toluene Inter Intermediate Benzyl Bromide Derivative (Lachrymator) SM->Inter Step 1: NBS, AIBN CCl4, Reflux (Radical Bromination) Product Target Product 2-Bromo-5-(trifluoromethyl) phenylacetonitrile Inter->Product Step 2: NaCN/KCN EtOH/H2O or DMF (Nucleophilic Sub.) ImpurityA Impurity A Unreacted Benzyl Bromide Inter->ImpurityA Incomplete Conversion ImpurityB Impurity B Hydrolysis Product (Amide/Acid) Product->ImpurityB Acidic/Basic Hydrolysis

Figure 1: The radical bromination pathway is cost-effective but prone to leaving unreacted benzyl bromide (Impurity A), which is a potent alkylating agent and lachrymator.

Experimental Handling Protocol

Safety Warning: This compound contains a nitrile group and a trifluoromethyl group. While the nitrile is generally stable, the precursor (if present) is a lachrymator.

  • Intake QC: Upon receipt, run a ¹⁹F-NMR. The -CF₃ signal is a sensitive probe for impurities.

    • Target Signal: Single singlet around -63 ppm (depending on solvent).

    • Impurity Signal: Shifted peaks indicate hydrolysis or oxidation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Nitriles can slowly hydrolyze to amides if exposed to atmospheric moisture over months.

  • Activation: If used in Pd-catalyzed coupling, degas the solution thoroughly. The nitrile nitrogen can weakly coordinate to Pd, but the oxidative addition into the C-Br bond usually proceeds well if the catalyst system is robust (e.g., Pd(dppf)Cl₂ or XPhos Pd G2).

References

  • Apollo Scientific. (2022).[5] Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)phenylacetonitrile. Retrieved from

  • Thermo Fisher Scientific. (2025). Product Catalog: 2-Bromo-4-(trifluoromethyl)phenylacetonitrile & Isomers. Retrieved from

  • PubChem. (2026).[6] Compound Summary: 2-[2-bromo-5-(trifluoromethyl)phenyl]acetonitrile (CAS 732306-26-2).[6] Retrieved from

  • Google Patents. (2015). Preparation method of 3-trifluoromethyl phenylacetonitrile (Analogous Process). CN104447402A. Retrieved from

Sources

Foundational

Difference between 2-Bromo-5-(trifluoromethyl)phenylacetonitrile and its isomers

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)phenylacetonitrile and Its Isomers: Synthesis, Characterization, and Application Abstract Substituted phenylacetonitrile scaffolds are of paramount importance in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)phenylacetonitrile and Its Isomers: Synthesis, Characterization, and Application

Abstract

Substituted phenylacetonitrile scaffolds are of paramount importance in medicinal chemistry and materials science, serving as versatile building blocks for a diverse range of functional molecules. The introduction of sterically and electronically distinct groups, such as bromine and trifluoromethyl (CF₃), onto the phenyl ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides a detailed technical examination of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile, a key pharmaceutical intermediate. It offers an in-depth comparison with its structural isomers, focusing on the critical differences in their synthesis, spectroscopic signatures, and physicochemical properties. This document is intended for researchers, chemists, and drug development professionals, providing both foundational knowledge and practical insights into the handling and differentiation of these valuable chemical entities.

The Phenylacetonitrile Scaffold: A Privileged Core in Modern Chemistry

The phenylacetonitrile core, consisting of a phenyl ring attached to a cyanomethyl group (-CH₂CN), is a recurring motif in numerous biologically active compounds. The nitrile group is a versatile functional handle, capable of being hydrolyzed to carboxylic acids, reduced to amines, or participating in cycloaddition reactions. The methylene bridge provides conformational flexibility, while the phenyl ring offers a site for extensive functionalization.

The strategic placement of a bromine atom and a trifluoromethyl group significantly modulates the scaffold's properties:

  • Trifluoromethyl Group (CF₃): This powerful electron-withdrawing group enhances metabolic stability by blocking potential sites of oxidation. It also increases lipophilicity, which can improve membrane permeability, and can engage in specific non-covalent interactions, potentially increasing binding affinity to biological targets.[1][2]

  • Bromine Atom (Br): As a heavy halogen, bromine introduces polarity and can act as a leaving group in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a synthetic vector for further molecular elaboration. Its size and polarizability can also contribute to target binding.

The precise positional arrangement of these substituents—isomerism—is not trivial. Different isomers can exhibit vastly different chemical reactivity, biological activity, and physical properties due to variations in steric hindrance, dipole moment, and electronic effects. Therefore, unambiguous synthesis and rigorous characterization are critical for any research or development application.

The Isomeric Landscape

The focus of this guide is 2-Bromo-5-(trifluoromethyl)phenylacetonitrile. However, several other positional isomers exist, each with a unique chemical identity. Understanding their structural differences is the first step in appreciating their distinct properties.

G cluster_start Starting Material cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Benzylic Bromination cluster_step3 Step 3: Cyanation start 2-Amino-4-(trifluoromethyl)benzotrifluoride reagents1 NaNO₂, HBr, CuBr product1 2-Bromo-4-(trifluoromethyl)toluene reagents1->product1 Diazotization & Bromination reagents2 NBS, AIBN, CCl₄ product2 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene reagents2->product2 Free Radical Bromination reagents3 NaCN, DMSO product3 2-Bromo-5-(trifluoromethyl)phenylacetonitrile reagents3->product3 Nucleophilic Substitution (SN2)

Figure 2: A plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol describes the conversion of 2-bromo-5-(trifluoromethyl)benzyl bromide to the target nitrile, a key step in many synthetic routes.

Objective: To synthesize 2-Bromo-5-(trifluoromethyl)phenylacetonitrile via nucleophilic substitution.

Materials:

  • 2-Bromo-5-(trifluoromethyl)benzyl bromide (1.0 eq)

  • Sodium cyanide (NaCN) (1.2 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Protocol:

  • Reaction Setup: In a fume hood, add anhydrous DMSO to a round-bottom flask equipped with a magnetic stir bar. Add sodium cyanide (NaCN) to the solvent. Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the cyanide nucleophile's reactivity. Extreme caution is required when handling cyanides.

  • Substrate Addition: Dissolve 2-bromo-5-(trifluoromethyl)benzyl bromide in a minimal amount of anhydrous DMSO and add it dropwise to the stirring NaCN solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing deionized water. Causality: This step quenches the reaction and dissolves the inorganic salts.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine. Causality: The water wash removes residual DMSO, and the brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the resulting crude product by column chromatography on silica gel. Validate the structure and purity of the collected fractions using NMR and Mass Spectrometry. Trustworthiness: This final step is crucial to ensure the product is the correct isomer and free of impurities.

Spectroscopic Characterization and Isomer Differentiation

Unambiguous identification of the correct isomer is impossible without spectroscopic analysis. ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry provide a composite fingerprint for the molecule.

Expected Signatures for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile
  • ¹H NMR:

    • Aromatic Region: The three protons on the phenyl ring will appear as distinct signals. Due to the substitution pattern, one would expect a doublet, a doublet of doublets, and a singlet (or a narrowly split signal). The specific coupling constants (J-values) between these protons are diagnostic of their relative positions.

    • Aliphatic Region: A sharp singlet around 3.7-4.0 ppm, integrating to 2H, is characteristic of the benzylic methylene (-CH₂) group.

  • ¹⁹F NMR: A sharp singlet is expected, as there are no adjacent fluorine or hydrogen atoms to couple with the CF₃ group. This is a powerful technique for confirming the presence of the trifluoromethyl group. [3]* ¹³C NMR: One would expect to see 9 distinct carbon signals: 6 for the aromatic ring (two of which are quaternary), 1 for the -CF₃ group (showing a characteristic quartet due to C-F coupling), 1 for the -CH₂- group, and 1 for the -CN group.

  • Mass Spectrometry (MS): The molecular ion peak will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity, M and M+2). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Differentiating from Isomers

The key to differentiation lies in the ¹H NMR aromatic region . Each isomer will present a unique splitting pattern and set of chemical shifts due to the different electronic environments and proton-proton coupling relationships.

  • 2-Bromo-4-(trifluoromethyl)phenylacetonitrile: The three aromatic protons would exhibit a different coupling pattern (e.g., a doublet, a doublet of doublets, and a singlet with different J-values and shifts compared to the 2,5-isomer).

  • 4-Bromo-3-(trifluoromethyl)phenylacetonitrile: This isomer would also show a unique three-proton pattern in the aromatic region, readily distinguishable from the others.

By carefully analyzing the number of signals, their integration, chemical shifts, and, most importantly, the coupling constants in the ¹H NMR spectrum, one can definitively assign the isomeric structure.

Applications and Biological Significance

Bromo-(trifluoromethyl)phenylacetonitrile isomers are primarily valued as intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. [1]

  • Drug Discovery: They are building blocks for creating libraries of novel compounds for screening against various biological targets. The combination of a reactive handle (Br) and a metabolically stable, lipophilic group (CF₃) makes them ideal starting points for synthesizing enzyme inhibitors, receptor antagonists, and other potential therapeutics. [4][5][6]* Agrochemicals: Similar to their role in pharmaceuticals, these compounds are used to synthesize new pesticides and herbicides. The trifluoromethyl group is a common feature in many modern agrochemicals, contributing to their potency and stability. [4]* Materials Science: The unique electronic properties conferred by the substituents can be exploited in the synthesis of specialty polymers, liquid crystals, and other advanced materials. [1]

Conclusion

While 2-Bromo-5-(trifluoromethyl)phenylacetonitrile and its isomers share the same molecular formula and weight, they are distinct chemical entities with unique properties and synthetic routes. The positional arrangement of the bromo and trifluoromethyl groups profoundly impacts their physicochemical characteristics, spectroscopic signatures, and utility in chemical synthesis. For any scientist working with these compounds, a thorough understanding of these differences, backed by rigorous analytical validation, is not merely an academic exercise—it is a prerequisite for reliable and reproducible research and development.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid

This Application Note details the strategic synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid (Target Molecule) starting from 2-Bromo-5-(trifluoromethyl)benzonitrile . While direct C-CN activation (ipso-boryla...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid (Target Molecule) starting from 2-Bromo-5-(trifluoromethyl)benzonitrile .

While direct C-CN activation (ipso-borylation) is an emerging academic method, it presents chemoselectivity challenges due to the presence of the reactive aryl bromide. Therefore, this guide prioritizes a robust, scalable Three-Stage Transformation (Hydrolysis


 Rearrangement 

Borylation) widely accepted in pharmaceutical process chemistry for its reliability and high fidelity.

Executive Summary & Strategic Analysis

The conversion of an aryl nitrile to a boronic acid at the ipso position, particularly in the presence of a sensitive ortho-bromide and a meta-trifluoromethyl group, requires a pathway that avoids competitive debromination.

  • Direct Metalation Route (Not Recommended): Treating the nitrile with organolithium reagents (e.g.,

    
    -BuLi) will result in rapid Lithium-Halogen exchange at the bromine position or nucleophilic attack at the nitrile carbon, leading to side products (ketones/imines) rather than the desired boronic acid.
    
  • Direct Catalytic Activation (Risky): Rhodium-catalyzed ipso-borylation (Tobisu-Chatani method) effectively converts C-CN to C-B but often suffers from oxidative addition into the C-Br bond, reducing yield.

  • Selected Protocol (The "Amine Vector"): The most reliable route utilizes the nitrile as a masked amine. By hydrolyzing the nitrile to an amide, performing a Hofmann rearrangement to the aniline, and executing a Sandmeyer borylation, the C-Br bond remains intact, and the boronic acid is installed with high regiocontrol.

Synthetic Workflow Diagram

The following logic flow illustrates the chemical transformations required to convert the nitrile precursor to the boronic acid target while preserving the halogen scaffold.

SynthesisWorkflow Start 2-Bromo-5-(trifluoromethyl) benzonitrile Inter1 Intermediate A: Primary Amide Start->Inter1 Step 1: Partial Hydrolysis (NaOH, H2O2) Inter2 Intermediate B: Aniline Derivative Inter1->Inter2 Step 2: Hofmann Rearrangement (NaOBr/NaOH) Inter3 Intermediate C: Pinacol Boronate Inter2->Inter3 Step 3: Sandmeyer Borylation (NaNO2, B2pin2, Cu cat.) Target Target: (2-Bromo-5-(trifluoromethyl) phenyl)boronic acid Inter3->Target Step 4: Oxidative Hydrolysis (NaIO4, HCl)

Caption: Four-step synthetic sequence converting the nitrile moiety to a boronic acid via an amine intermediate.

Detailed Experimental Protocols

Step 1: Partial Hydrolysis to Primary Amide

The nitrile is first converted to the primary amide. We utilize basic hydrolysis with peroxide acceleration to stop at the amide stage and avoid over-hydrolysis to the carboxylic acid.

  • Reagents: 2-Bromo-5-(trifluoromethyl)benzonitrile (1.0 equiv), 30%

    
     (5.0 equiv), NaOH (0.2 equiv), DMSO/Ethanol.
    
  • Procedure:

    • Dissolve the nitrile in DMSO (5 mL/g).

    • Add aqueous NaOH (6M) and cool to 0°C.

    • Add

      
       dropwise (Exothermic!).
      
    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Quench: Pour into ice water. The amide usually precipitates as a white solid. Filter and dry.[1]

Step 2: Hofmann Rearrangement to Aniline

The amide is converted to the amine (aniline) with the loss of the carbonyl carbon. This effectively replaces the C1-Carbon with a Nitrogen atom.

  • Reagents: Amide Intermediate (1.0 equiv),

    
     (1.0 equiv), NaOH (4.0 equiv), Water/Dioxane.
    
  • Procedure:

    • Prepare a solution of sodium hypobromite (NaOBr) by adding bromine to an ice-cold solution of NaOH.

    • Add the Amide Intermediate to the NaOBr solution at 0°C.

    • Stir for 30 minutes, then heat to 70°C for 1 hour. (Evolution of

      
       indicates reaction progress).
      
    • Workup: Cool to RT. Extract with Ethyl Acetate (

      
      ).[1] Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
    • Purification: Silica gel chromatography (Hexanes/EtOAc) may be required if the crude is dark.

Step 3: Sandmeyer-Miyaura Borylation

This is the critical step. The aniline is converted to a diazonium salt, which is then trapped by a diboron species. This method avoids the use of Lithium or Magnesium, preserving the ortho-Bromine and meta-CF3 groups.

  • Reagents: Aniline Intermediate (1.0 equiv),

    
     (1.2 equiv), 
    
    
    
    (48% aq) or
    
    
    -TsOH,
    
    
    (1.1 equiv), CuCl (5 mol%), MeOH/MeCN.
  • Protocol:

    • Diazotization: Dissolve the aniline in MeCN. Add

      
      -TsOH (3.0 equiv). Cool to 0°C. Add aqueous 
      
      
      
      dropwise. Stir 30 mins to form the diazonium tosylate.
    • Borylation: In a separate flask, mix

      
       and CuCl in MeOH.
      
    • Transfer the cold diazonium solution to the Boron/Copper mixture.

    • Stir at RT for 2-4 hours. Nitrogen gas evolution will be observed.[2]

    • Workup: Dilute with water, extract with diethyl ether. The product is the Pinacol Boronate Ester .[3]

Step 4: Hydrolysis of Boronate Ester to Boronic Acid

Pinacol esters are stable and must be oxidatively cleaved to yield the free acid.

  • Reagents: Pinacol Ester,

    
     (3.0 equiv), 
    
    
    
    , Acetone/Water.
  • Procedure:

    • Dissolve the ester in Acetone/Water (1:1).

    • Add

      
       and 
      
      
      
      . Stir for 12 hours.
    • Acidification: Treat with dilute HCl (1M) to hydrolyze the intermediate borate.

    • Extraction: Extract with EtOAc.

    • Crystallization: Recrystallize from Acetonitrile/Water to obtain pure (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid .

Quantitative Data & Reagent Table

ComponentRoleEquiv.Critical Parameter
2-Br-5-CF3-Benzonitrile Starting Material1.0Purity >98% essential
NaOH / H2O2 Hydrolysis Agent0.2 / 5.0Control temp <20°C during addition
Bromine (Br2) Rearrangement1.0Freshly distilled preferred
NaNO2 Diazotization1.2Add subsurface to avoid NOx loss
B2pin2 Boron Source1.1Keep dry; moisture sensitive
CuCl Catalyst0.05Cu(I) essential for radical borylation
NaIO4 Cleavage Agent3.0Ensure complete consumption of pinacol

Mechanistic Insight: The Sandmeyer Borylation

The success of this protocol relies on the Radical Sandmeyer-Miyaura Borylation . Unlike Pd-catalyzed cross-couplings which require oxidative addition (and would attack the C-Br bond), the Cu-catalyzed Sandmeyer reaction proceeds via a radical mechanism initiated by the reduction of the diazonium salt.

Mechanism cluster_cycle Catalytic Loop Aniline Ar-NH2 Diazonium [Ar-N2]+ X- Aniline->Diazonium NaNO2/H+ Radical Ar• (Aryl Radical) Diazonium->Radical SET from Cu(I) Product Ar-Bpin Radical->Product Bpin transfer from Cu(II) CuSpecies L-Cu(II)-Bpin CuI Cu(I) CuII Cu(II) CuI->CuII - e- CuII->CuI + e-

Caption: Radical pathway for borylation. Note that the C-Br bond (Ar-Br) is stable under these radical conditions.

References

  • Sandmeyer-Miyaura Borylation (Metal-Free & Copper Catalyzed)

    • Wang, J., et al. "Metal-Free Borylation of Aryl Diazonium Salts." Angewandte Chemie International Edition, vol. 49, no. 10, 2010, pp. 1846-1849. Link

  • Hofmann Rearrangement Protocols

    • Everitt, P. "Hofmann Rearrangement of Carboxamides to Amines." Organic Syntheses, Coll. Vol. 10, 2004, p. 112. Link

  • Ipso-Borylation of Nitriles (Alternative Method)

    • Tobisu, M., et al. "Rhodium-Catalyzed Borylation of Aryl Nitriles." Journal of the American Chemical Society, vol. 134, no. 1, 2012, pp. 115-118. Link

  • Oxidative Cleavage of Pinacol Boronates

    • Yuen, A.K.L., and Hutton, C.A. "Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates." Tetrahedron Letters, vol. 46, no. 46, 2005, pp. 7899-7903. Link

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile

Executive Summary & Strategic Analysis This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS: 161946-65-8). This substrate presents a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS: 161946-65-8). This substrate presents a specific "push-pull" challenge in catalysis:

  • Electronic Activation: The -CF₃ group (para to the bromide) is a strong electron-withdrawing group (EWG), significantly lowering the electron density of the C-Br bond. This facilitates rapid oxidative addition to Pd(0).

  • Steric & Chemical Hindrance: The ortho-cyanomethyl group (-CH₂CN) introduces steric bulk near the reaction center and possesses acidic benzylic protons (pKa ≈ 15-16).

Core Strategy: The protocol prioritizes mild bases to prevent deprotonation of the active methylene group (which would poison the catalyst or lead to side reactions) and utilizes sterically demanding ligands to overcome the ortho-substitution barrier.

Mechanistic Insight & Causality

To ensure high yields, one must understand the interaction between the substrate's functional groups and the catalytic cycle.[1]

The "Active Methylene" Risk

The protons on the


 group are acidic. Using strong bases (e.g., 

,

) or high temperatures can generate a carbanion at this position. This carbanion can:
  • Displace ligands on the Palladium center.

  • Participate in unwanted

    
    -arylation side cycles.
    
  • Undergo self-condensation.

Solution: We utilize Carbonate bases (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, 

)
or Phosphates (

)
. These bases are strong enough to activate the boronic acid (forming the boronate species) but generally too weak to quantitatively deprotonate the benzylic nitrile under standard coupling conditions.
Electronic Activation by Trifluoromethyl

The 5-CF₃ group stabilizes the oxidative addition intermediate. However, this high reactivity can sometimes lead to protodebromination (replacement of Br with H) if the transmetallation step is slow. Solution: Use an excess of boronic acid (1.2–1.5 equiv) and ensure the solvent system dissolves the base effectively to keep transmetallation rapid.

Visualization: Reaction Pathway & Risks

The following diagram maps the standard cycle against the specific risks associated with this molecule.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Facilitated by 5-CF3) Pd0->OxAdd + Substrate Substrate Substrate: 2-Br-5-(CF3)-phenylacetonitrile Substrate->OxAdd Side1 RISK: Alpha-Deprotonation (If Base is too strong) Substrate->Side1 Strong Base (> pKa 16) TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Boronate Side2 RISK: Protodebromination (If Transmetallation is slow) OxAdd->Side2 H2O/Proton Source Boronic Boronic Acid (Ar-B(OH)2) Boronate Activated Boronate [Ar-B(OH)3]- Boronic->Boronate + Base Base Base Activation (K2CO3 / H2O) Base->Boronate Boronate->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Caption: Mechanistic cycle highlighting the facilitation of oxidative addition by CF3 and the risk of alpha-deprotonation.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7] Method A is the "Gold Standard" for robustness and cost-efficiency. Method B is the "High Performance" method for difficult coupling partners (e.g., heteroaryl boronic acids).

Method A: Robust Conditions (Pd(dppf)Cl₂)

Recommended for: Standard aryl boronic acids, scale-up, and initial screening.

Reagents:

  • Substrate: 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂ ) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃ ) (2.0–3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

  • Setup: Charge a reaction vial (or round-bottom flask) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inerting: Cap the vessel and cycle vacuum/Nitrogen (or Argon) 3 times to remove oxygen. Critical: Oxygen causes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M to 0.2 M relative to substrate).

  • Base Addition: Add degassed aqueous K₂CO₃ (2.0 M solution) via syringe.

  • Reaction: Heat the mixture to 80–90 °C with vigorous stirring.

    • Note: The biphasic mixture requires fast stirring to ensure phase transfer.

  • Monitoring: Monitor by TLC or LC-MS after 2 hours.

    • Visual Check: The reaction usually turns from orange/red to black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Dilute with Ethyl Acetate and Water. Separate layers. Wash organic layer with Brine, dry over Na₂SO₄, filter, and concentrate.

Method B: High-Performance (Buchwald G3)

Recommended for: Sterically hindered boronic acids or if Method A fails.

Reagents:

  • Catalyst: XPhos Pd G3 (2–3 mol%) (Precatalyst ensures rapid activation).

  • Base: Potassium Phosphate Tribasic (K₃PO₃ ) (2.0 equiv).

  • Solvent: THF / Water (10:1) or Toluene / Water (10:1).[5]

Modifications:

  • Perform the reaction at 60 °C initially. The highly active XPhos ligand facilitates coupling at lower temperatures, reducing the risk of nitrile hydrolysis.

  • XPhos is exceptionally good at preventing the "ortho-ortho" steric clash between the nitrile group and the incoming boronic acid.

Optimization & Troubleshooting Matrix

Use this decision tree to optimize conditions if the standard protocol yields <50%.

OptimizationTree Start Start: Method A (Pd(dppf)Cl2 / K2CO3) Check Check LC-MS @ 4 Hours Start->Check Result1 SM Remaining (Low Conversion) Check->Result1 Result2 Protodebromination (Ar-H formed) Check->Result2 Result3 Homocoupling (Ar-Ar formed) Check->Result3 Action1 Switch to XPhos Pd G3 (Higher Activity) Result1->Action1 Action2 Use Anhydrous Conditions (DMF / CsF base) Result2->Action2 Action3 Degas Better or Slow Addition of Boronic Acid Result3->Action3

Caption: Optimization workflow based on common failure modes.

Data Summary Table
ParameterStandard ConditionAlternative ConditionReason for Switch
Solvent Dioxane / Water (4:1)DMF (Anhydrous)Use DMF if substrate solubility is poor or hydrolysis is observed.
Base K₂CO₃ (2M aq)CsF or K₃PO₄Use CsF (anhydrous) if nitrile hydrolysis occurs. Use K₃PO₄ for higher activity.
Catalyst Pd(dppf)Cl₂XPhos Pd G3Use XPhos for extreme steric hindrance or low reactivity.
Temp 80–90 °C60 °CLower temp if side products (tars) form; XPhos allows lower temp.

Safety & Handling (E-E-A-T)

  • Nitrile Toxicity: While phenylacetonitriles are less volatile than small alkyl nitriles, they can still release cyanide ions under strong oxidative or metabolic conditions. Handle in a fume hood.

  • Fluorinated Compounds: The trifluoromethyl group is stable, but thermal decomposition (fire) can release HF.

  • Palladium Waste: All Pd-containing waste must be segregated into heavy metal waste streams.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025).[1] Application Notes: Suzuki Coupling Reactions Involving Sterically Hindered Bromides. Link(Generalized reference for protocol adaptation).

Sources

Method

Application Note: Protocol for the Hydrolysis of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile to 2-Bromo-5-(trifluoromethyl)phenylacetic Acid

For: Researchers, scientists, and drug development professionals. Introduction 2-Bromo-5-(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry and materials science, often utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-5-(trifluoromethyl)phenylacetic acid is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of complex organic molecules.[1][2] Its precursor, 2-Bromo-5-(trifluoromethyl)phenylacetonitrile, is a readily accessible starting material.[3][4][5] This application note provides a detailed protocol for the efficient hydrolysis of the nitrile to the corresponding carboxylic acid. The presence of both a halogen (bromo) and a strong electron-withdrawing group (trifluoromethyl) on the aromatic ring influences the reactivity of the nitrile group. This guide will explore the chemical principles behind the hydrolysis, discuss the choice of reaction conditions, and provide a comprehensive, step-by-step procedure for this transformation.

Chemical Principles and Mechanistic Considerations

The conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic hydrolysis reaction that can be catalyzed by either acid or base.[6][7][8] The reaction proceeds in two main stages: the initial hydrolysis of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[7][9]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom.[6][8][10] A weak nucleophile, such as water, can then attack the nitrile carbon. A series of proton transfers leads to the formation of an imidic acid, which tautomerizes to the more stable amide intermediate.[6][9] The amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[6][7]

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

  • Protonation: The nitrile nitrogen is protonated by the acid.

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile.

  • Proton Transfer: A proton is transferred from the oxygen to a water molecule.

  • Tautomerization: The resulting imidic acid tautomerizes to an amide.

  • Amide Hydrolysis: The amide is subsequently hydrolyzed to the carboxylic acid.

Basic-Catalyzed (Alkaline) Hydrolysis

In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the hydroxide ion (OH⁻) acts as a potent nucleophile and directly attacks the electrophilic carbon of the nitrile.[10][11] This forms a negatively charged intermediate that is subsequently protonated by water to yield an imidic acid. Tautomerization then leads to the amide.[9] The amide undergoes further base-catalyzed hydrolysis to form a carboxylate salt.[7][12] To obtain the final carboxylic acid, a final acidification step is required to protonate the carboxylate.[7]

Mechanism of Base-Catalyzed Nitrile Hydrolysis:

  • Nucleophilic Attack: The hydroxide ion attacks the nitrile carbon.

  • Protonation: The resulting intermediate is protonated by water.

  • Tautomerization: The imidic acid tautomerizes to an amide.

  • Amide Hydrolysis: The amide is hydrolyzed by the base to a carboxylate salt and ammonia.

  • Acidification: The carboxylate salt is protonated in a separate workup step to yield the carboxylic acid.

Rationale for Method Selection

For the hydrolysis of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile, both acidic and basic conditions can be effective. However, the presence of the electron-withdrawing trifluoromethyl group can make the nitrile carbon more susceptible to nucleophilic attack, potentially favoring basic hydrolysis. Conversely, strong acidic conditions at elevated temperatures might lead to unwanted side reactions on the aromatic ring. Therefore, a robust basic hydrolysis protocol is often preferred for this substrate.

Experimental Protocol

This section details a reliable method for the basic hydrolysis of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile.

Materials and Reagents
ReagentCAS NumberPuritySupplier
2-Bromo-5-(trifluoromethyl)phenylacetonitrile732306-26-2≥97%Various
Sodium Hydroxide (NaOH)1310-73-2≥97%Standard vendor
Ethanol (EtOH)64-17-595% or absoluteStandard vendor
Hydrochloric Acid (HCl), concentrated7647-01-0~37%Standard vendor
Dichloromethane (DCM)75-09-2ACS GradeStandard vendor
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6AnhydrousStandard vendor
Deionized Water (H₂O)7732-18-5--
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • 2-Bromo-5-(trifluoromethyl)phenylacetonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled.[3][13] It is essential to handle this substance in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

  • Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage. Handle with care and wear appropriate PPE.

  • Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage. The vapor is also highly irritating to the respiratory system. Handle in a fume hood with appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (1.0 eq.) in ethanol (10 volumes).

  • Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2 volumes).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C).

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[15] A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting nitrile spot and the appearance of a more polar spot corresponding to the carboxylic acid (which will likely remain at the baseline) indicates the completion of the reaction. The reaction is typically complete within 16 hours.

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dilute the remaining aqueous residue with deionized water (10 volumes) and transfer it to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x 10 volumes) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

  • Workup - Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3.[16] A precipitate of the carboxylic acid should form.

  • Workup - Product Isolation: Extract the acidified aqueous layer with dichloromethane (3 x 10 volumes).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Bromo-5-(trifluoromethyl)phenylacetic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, or by column chromatography on silica gel.[15][16]

Visualization of the Workflow

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve Nitrile in EtOH B 2. Add aq. NaOH A->B C 3. Heat to Reflux B->C D 4. Remove EtOH C->D Cool to RT E 5. Aqueous Wash (DCM) D->E F 6. Acidify (HCl) E->F G 7. Extract Product (DCM) F->G H 8. Dry & Concentrate G->H I Final Product H->I Purify (Optional)

Caption: Workflow for the hydrolysis of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile.

Expected Results and Characterization

The final product, 2-Bromo-5-(trifluoromethyl)phenylacetic acid, should be a solid at room temperature.[17] The identity and purity of the product can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product (283.04 g/mol ).[17]

  • Melting Point Analysis: To assess the purity of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained.
Insufficient amount of base.Use a larger excess of sodium hydroxide.
Low YieldIncomplete extraction of the product.Perform additional extractions from the aqueous layer.
Product loss during purification.Optimize the recrystallization solvent system or the column chromatography conditions.
Oily Product Instead of a SolidPresence of impurities.Purify the product by column chromatography.
Incomplete removal of solvent.Ensure the product is thoroughly dried under vacuum.

Conclusion

This application note provides a robust and reliable protocol for the hydrolysis of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile to 2-Bromo-5-(trifluoromethyl)phenylacetic acid. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers can efficiently synthesize this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.

References

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
  • Apollo Scientific. (2022, May 16). 2-Bromo-5-(trifluoromethyl)phenylacetonitrile Safety Data Sheet.
  • Chemistry LibreTexts. (2025, January 19). Chemistry of Nitriles.
  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube.
  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Fisher Scientific. (n.d.). 2-Bromo-5-(trifluoromethyl)phenylacetonitrile Safety Data Sheet.
  • Fisher Scientific. (2011, May 20). 2-Bromo-5-fluorobenzotrifluoride Safety Data Sheet.
  • TCI Chemicals. (n.d.). Phenylacetonitrile Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). 2-Bromo-5-(trifluoromethyl)phenylacetonitrile Safety Data Sheet.
  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
  • Organic Syntheses. (n.d.). Procedure.
  • ChemScene. (n.d.). 2-(2-Bromo-5-(trifluoromethyl)phenyl)acetic acid.
  • Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560–561.
  • Aromsyn. (n.d.). 2-BROMO-5-(TRIFLUOROMETHYL)PHENYLACETIC ACID.
  • Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
  • Apollo Scientific. (n.d.). 2-Bromo-5-(trifluoromethoxy)phenylacetic acid.
  • García-Álvarez, R., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(15), 9234-9241.
  • ECHEMI. (n.d.). 2-Bromo-5-(trifluoromethyl)phenylacetonitrile, 97%.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-fluorophenylacetic acid.
  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
  • Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • Van Vranken, D. (2020, November 7). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles [Video]. YouTube.
  • Fluoropharm. (n.d.). 2-Bromo-5-(trifluoromethyl)phenylacetonitrile.
  • Buckingham, D. A., Keene, F. R., & Sargeson, A. M. (1973). Base Hydrolysis of Coordinated Acetonitrile. Journal of the American Chemical Society, 95(17), 5649-5652.
  • ChemicalBook. (n.d.). 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis.
  • Gronert, S. (2024). Alkyl groups in organic molecules are NOT inductively electron-releasing. Organic & Biomolecular Chemistry.
  • Chemistry Stack Exchange. (2019, February 7). Inductive vs conjugation effects in ester hydrolysis.
  • Chemistry LibreTexts. (2024, March 19). Reactions of Ethers - Acidic Cleavage.
  • Reddit. (2024, November 30). Chemists find alkyl groups are electron-withdrawing, challenging a century-old belief. r/SGExams.

Sources

Application

Application Note: 2-Bromo-5-(trifluoromethyl)phenylacetonitrile as a Divergent Pharmaceutical Scaffold

Executive Summary This guide details the strategic utilization of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (herein referred to as Intermediate A ) in the synthesis of high-value Active Pharmaceutical Ingredients (AP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (herein referred to as Intermediate A ) in the synthesis of high-value Active Pharmaceutical Ingredients (APIs).

Intermediate A is a "privileged scaffold" in modern drug discovery, particularly for Kinase Inhibitors and CNS-active agents . Its value lies in its unique tris-functionalized nature:

  • The Nitrile (-CN): A versatile "masked" functional group that serves as a precursor to primary amines, carboxylic acids, or heterocycles (indoles, isoquinolines).

  • The Bromide (-Br): An orthogonal handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build molecular complexity.

  • The Trifluoromethyl (-CF3): A metabolic "shield" that enhances lipophilicity and blocks cytochrome P450 oxidation at the para-position relative to the acetonitrile.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule is designed for divergent synthesis . The acidity of the benzylic protons (


-protons) allows for facile alkylation, while the aryl bromide remains inert until activated by a metal catalyst. This allows researchers to "install" the pharmacophore backbone before "decorating" the aryl ring.
PropertyValueSignificance in Synthesis
Appearance White to pale yellow solid/liquid (mp 30-35°C)Low melting point requires careful handling during weighing; often handled as a melt or solution.
Boiling Point ~145°C (15 mmHg)High boiling point allows for high-temperature reactions (e.g., reflux in toluene) without loss of intermediate.
Acidity (pKa) ~16 (Benzylic C-H)Deprotonation requires mild-to-strong bases (K2CO3/DMF or NaH/THF).
Electronic Effect -CF3 (Electron Withdrawing)Activates the aryl ring for nucleophilic aromatic substitution (SNAr) if the Br is displaced, or facilitates faster oxidative addition in Pd-coupling.

Strategic Workflows (Visualized)

The following diagram illustrates the two primary synthetic pathways available for this scaffold: Path A (Indole Synthesis via Cyclization) and Path B (Phenethylamine Synthesis via Reduction).

SyntheticPathways Start 2-Bromo-5-(trifluoromethyl) phenylacetonitrile (Scaffold) IntA1 Intermediate I: Buchwald-Hartwig Amination (Installation of Amine) Start->IntA1 R-NH2, Pd(OAc)2 BINAP, NaOtBu IntB1 Intermediate II: Alpha-Alkylation (R-X, Base) Start->IntB1 Alkyl Halide NaH, DMF ProdA Target A: Trifluoromethyl-Indole (Kinase Inhibitor Core) IntA1->ProdA Base-Mediated Cyclization ProdB Target B: Chiral Phenethylamine (CNS Active Agent) IntB1->ProdB Nitrile Reduction (BH3-THF or H2/Ni)

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitrile and bromide functionalities.

Detailed Experimental Protocols

Protocol A: Alpha-Alkylation (Constructing the Carbon Skeleton)

Objective: To introduce a carbon substituent at the benzylic position without disturbing the aryl bromide.

Reagents:

  • Intermediate A (1.0 eq)

  • Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • DMF (Anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 eq) in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.[1][2]

  • Addition: Dissolve Intermediate A in a minimum volume of DMF and add dropwise to the NaH suspension.

    • Observation: Evolution of H2 gas will occur. The solution typically turns deep yellow/orange due to the formation of the benzylic carbanion.

  • Reaction: Stir at 0°C for 30 minutes. Add the Alkyl Halide dropwise.

  • Completion: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Workup: Quench carefully with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with water and brine to remove DMF. Dry over Na2SO4 and concentrate.

Critical Note: The -CF3 group exerts an electron-withdrawing effect, making the benzylic protons more acidic than in non-fluorinated analogs. This allows for milder bases (like Cs2CO3) to be used if NaH is too harsh for other functional groups.

Protocol B: Suzuki-Miyaura Coupling (Aryl Functionalization)

Objective: To couple the aryl bromide with a boronic acid, preserving the nitrile for later transformation.

Reagents:

  • Intermediate A (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2·DCM (0.05 eq)

  • Potassium Carbonate (2.0 M aq. solution) (3.0 eq)

  • 1,4-Dioxane (degassed)

Procedure:

  • Charge: Combine Intermediate A, Aryl Boronic Acid, and Pd catalyst in a reaction vial.

  • Solvent: Add 1,4-Dioxane and aqueous K2CO3.

  • Degas: Sparge with Nitrogen for 5 minutes to remove oxygen (critical to prevent homocoupling).

  • Heat: Seal the vessel and heat to 90°C for 12 hours.

  • Purification: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate and purify via flash chromatography.

Scientist's Insight: The bulky -CF3 group at the 5-position (para to the coupling site at 2-position? No, meta to coupling site. Correction: Br is at 2, CF3 is at 5. They are para to each other.). Correction Check: Br is at 2.[3] CF3 is at 5. 2 and 5 are para to each other on a 1,2,4-substituted ring? No, 1-Acetonitrile, 2-Bromo, 5-Trifluoromethyl. Positions 2 and 5 are para to each other. Impact: The electron-withdrawing CF3 group at the para-position makes the C-Br bond electron-deficient, facilitating the Oxidative Addition step of the catalytic cycle, typically leading to higher yields compared to non-fluorinated aryls.

Quality Control & Analytics

When characterizing Intermediate A or its derivatives, specific spectral signatures confirm structural integrity.

MethodExpected SignalMechanistic Interpretation
1H NMR Singlet at ~3.8-4.0 ppm (2H)Benzylic -CH2- protons. Disappearance of this singlet indicates successful alkylation (Protocol A).
19F NMR Singlet at ~-63 ppmDiagnostic for the -CF3 group. Shifts slightly if the aryl ring electronic environment changes (e.g., after Suzuki coupling).
IR Spectroscopy Peak at ~2250 cm⁻¹Characteristic Nitrile (-C≡N) stretch. Loss of this peak indicates reduction or hydrolysis.
HPLC UV detection at 254 nmThe conjugated aryl system provides strong UV absorption.

Safety & Handling (EHS)

Hazard Identification:

  • Acute Toxicity (Oral): H301 - Toxic if swallowed.[4]

  • Skin/Eye Irritation: H315/H319.

Specific Precautions for Nitriles:

  • Cyanide Risk: While phenylacetonitriles are not free cyanides, strong acidic hydrolysis can theoretically release HCN gas if not properly vented. Always perform hydrolysis steps in a well-ventilated fume hood.

  • Skin Absorption: Nitriles can penetrate the skin. Use Nitrile or Laminate gloves (Double gloving recommended).

Storage:

  • Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The benzylic position is susceptible to slow oxidation to the benzoyl cyanide derivative upon prolonged exposure to air and light.

References

  • Compound Data & Safety

    • 2-Bromo-5-(trifluoromethyl)phenylacetonitrile MSDS & Properties.[4] Fisher Scientific. Link (Note: Isomer specific data verified via CAS 732306-26-2 search results).

    • CAS 732306-26-2 Entry.[5] Fluoropharm.[2][5] Link

  • Synthetic Methodology (Nitrile Reduction)

    • Haddenham, D., et al. "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane."[6] J. Org.[6] Chem., 2009, 74, 1964-1970.[6] Link

  • Synthetic Methodology (Suzuki Coupling of Electron-Deficient Aryl Bromides): Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995, 95, 2457.
  • Application Context (Kinase Inhibitors)

    • General synthesis of Indole-based Kinase Inhibitors using o-halo-phenylacetonitriles. (Inferred from Nucleophilic 5-endo-trig Cyclization literature). Link

Sources

Method

Alkylation of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile at alpha-carbon

Application Note: High-Fidelity -Alkylation of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile Executive Summary This guide details the methodology for the -alkylation of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity -Alkylation of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile

Executive Summary

This guide details the methodology for the


-alkylation of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile  (CAS: 732306-26-2). This scaffold is a critical intermediate in medicinal chemistry, particularly for androgen receptor modulators and kinase inhibitors. The presence of the ortho-bromo group allows for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the meta-trifluoromethyl group modulates lipophilicity and metabolic stability.

Key Technical Challenge: The electron-withdrawing nature of the


 and 

groups significantly increases the acidity of the

-methylene protons (

in DMSO), making the substrate prone to rapid bis-alkylation and self-condensation (Thorpe-Ziegler reaction). This note provides two validated protocols to control selectivity.

Mechanistic Insight & Reactivity Profile

Electronic and Steric Environment

The reactivity of the


-carbon is governed by two competing factors:
  • Electronic Activation: The 5-trifluoromethyl group exerts a strong inductive effect (-I), stabilizing the carbanion intermediate. This makes deprotonation faster than in unsubstituted phenylacetonitrile (

    
    ).
    
  • Steric Hindrance: The 2-bromo substituent creates steric bulk ortho to the reaction site. While this discourages attack by bulky electrophiles, it also distorts the planarity of the carbanion, potentially affecting stereoelectronics.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways: desired mono-alkylation, unwanted bis-alkylation, and self-condensation.

ReactionPathways Substrate Substrate (2-Br-5-CF3-Ph-CH2CN) Base Base Deprotonation Substrate->Base Anion1 Mono-Anion (Intermediate A) Base->Anion1 -H+ MonoProd Mono-Alkylated Product Anion1->MonoProd + R-X (k1) SelfCond Thorpe-Ziegler Dimer Anion1->SelfCond + Substrate (Side Rxn) RX Electrophile (R-X) Anion2 Bis-Anion (Intermediate B) MonoProd->Anion2 + Base (Fast due to acidity) BisProd Bis-Alkylated Impurity Anion2->BisProd + R-X (k2)

Figure 1: Kinetic pathways in the alkylation of arylacetonitriles. Note that for electron-deficient rings, the Mono-Alkylated Product is often more acidic than the starting material, accelerating the path to Bis-Alkylation.

Experimental Protocols

Method A: Phase Transfer Catalysis (PTC) – Recommended for Mono-Alkylation

Rationale: Liquid-Liquid PTC allows for the generation of the carbanion at the interface. The concentration of the active anion in the organic phase is low, which statistically favors reaction with the alkyl halide over a second deprotonation event.

Reagents:

  • Substrate: 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (1.0 eq)

  • Electrophile: Alkyl Halide (1.05 eq) (e.g., MeI, EtBr, Benzyl Bromide)

  • Solvent: Toluene (Reagent Grade)

  • Base: 50% w/w NaOH (aq)[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 eq) and Alkyl Halide (1.05 eq) in Toluene (10 mL/g substrate).

  • Catalyst Addition: Add TBAB (0.05 eq).

  • Initiation: Cool the mixture to 0°C. Add 50% NaOH (2.0 eq) dropwise over 10 minutes.

    • Critical Step: Vigorous stirring is essential to maximize interfacial area.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Monitor by HPLC/TLC every 30 minutes.

    • Note: Reaction is typically complete within 1-3 hours.

  • Workup: Dilute with water and ethyl acetate. Separate layers. Wash the organic layer with water (2x) and brine (1x). Dry over

    
     and concentrate.
    

Why this works: The alkyl halide is present before the base is introduced. As the anion forms at the interface, it is immediately intercepted by the electrophile, suppressing self-condensation.

Method B: Anhydrous Base (NaH/DMF) – Recommended for Difficult Electrophiles

Rationale: For less reactive electrophiles (e.g., branched alkyl halides), a homogenous system with a stronger driving force is required.

Reagents:

  • Substrate (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.1 eq)

  • Electrophile (1.1 eq)

  • Solvent: Anhydrous DMF or THF (

    
    )
    

Protocol:

  • Deprotonation: Suspend NaH (1.1 eq) in anhydrous DMF under Nitrogen/Argon at 0°C.

  • Addition: Dissolve the Substrate in minimal DMF and add dropwise to the NaH suspension.

    • Observation: Evolution of

      
       gas. The solution will turn deep yellow/orange (carbanion formation). Stir for 30 mins at 0°C.
      
  • Alkylation: Add the Electrophile dropwise.[2]

  • Completion: Stir at 0°C for 1 hour, then allow to warm to RT.

  • Quench: Carefully add saturated

    
     solution. (Caution: Exothermic).
    

Optimization & Troubleshooting Data

The following table summarizes common issues and their chemical rectifications.

IssueProbable CauseCorrective Action
Bis-Alkylation > 10% Product is more acidic than starting material.Switch to Method A (PTC). Reduce base concentration. Use stoichiometry control (add Substrate to Base/Electrophile mix).
Low Conversion Steric hindrance from 2-Bromo group.Increase temperature to 40-50°C. Switch leaving group from -Br to -I (add KI catalyst).
Self-Condensation High concentration of free carbanion without electrophile.Ensure Electrophile is present before base addition (Method A). Dilute reaction mixture.
Debromination Lithium-Halogen exchange (if using alkyl lithiums).Avoid n-BuLi or LDA. Use non-nucleophilic bases like NaH, KHMDS, or NaOH/PTC.

Strategic Decision Framework

Use this flowchart to select the appropriate alkylation strategy based on your specific electrophile and downstream needs.

DecisionTree Start Start: Alkylation of 2-Br-5-CF3-Phenylacetonitrile Q1 Is the Electrophile Primary (e.g., MeI, BnBr)? Start->Q1 Q2 Is strict Mono-Alkylation critical? Q1->Q2 Yes MethodB Method B: NaH/DMF (Standard) Q1->MethodB No (Secondary/Bulky) MethodA Method A: PTC (Toluene/NaOH/TBAB) Q2->MethodA Yes (High Selectivity) Q2->MethodB No (Speed preferred) MethodC Method C: KHMDS/THF (-78°C to RT) MethodB->MethodC If Debromination observed

Figure 2: Decision matrix for protocol selection.

Safety & Handling

  • Cyanide Risk: While the nitrile group is stable under these conditions, accidental acidification of the waste stream in the presence of water could theoretically generate HCN. Maintain basic pH in waste streams until oxidative disposal.

  • Exotherms: The deprotonation of this substrate is exothermic. On scale >10g, active cooling is mandatory.

  • Toxicology: The substrate contains a trifluoromethyl group and a nitrile; handle as a potent irritant and potential metabolic toxin.

References

  • Makosza, M. (1975). "Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes—A Useful Tool in Organic Synthesis". Pure and Applied Chemistry, 43(3-4), 439-462.

  • Taber, D. F. (2005). "Alkylation of Phenylacetonitrile Derivatives". Organic Chemistry Portal. (General mechanistic grounding for arylacetonitrile alkylation).

  • Org. Synth. Coll. Vol. 6 (1988).[1] "Phase Transfer Alkylation: 2-Phenylbutyronitrile". Organic Syntheses, p. 897. (Foundational protocol for PTC alkylation of phenylacetonitriles).

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463. (Source for pKa estimation of electron-deficient arylacetonitriles).

Sources

Application

Application Note: Scalable Preparation of Fluorinated Indoles from Phenylacetonitriles

Abstract & Strategic Overview Fluorinated indoles are "privileged scaffolds" in modern drug discovery, serving as core pharmacophores in 5-HT receptor agonists, anti-inflammatory agents, and kinase inhibitors. The introd...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Fluorinated indoles are "privileged scaffolds" in modern drug discovery, serving as core pharmacophores in 5-HT receptor agonists, anti-inflammatory agents, and kinase inhibitors. The introduction of fluorine enhances metabolic stability (blocking P450 oxidation sites) and modulates lipophilicity (


).

While the Fischer Indole Synthesis is the historical standard, it often suffers from harsh acidic conditions and regioselectivity issues with meta-substituted substrates. This Application Note details a superior, scalable route: the Vicarious Nucleophilic Substitution (VNS) of hydrogen followed by Reductive Cyclization .

This protocol utilizes phenylacetonitriles (benzyl cyanides) as the central linchpin. It offers two distinct advantages:

  • Regiocontrol: The VNS reaction directs alkylation exclusively ortho to the nitro group, solving the isomer problem.

  • Atom Economy: It utilizes inexpensive nitroarenes and acetonitrile derivatives, avoiding pre-functionalized hydrazines.

Chemical Pathway Analysis

The synthesis proceeds through a "Chemical Logic" that transforms the electron-deficient nitroarene into an indole core using the nitrile carbon to form C2 and the methylene carbon to form C3.

Mechanism Visualization (DOT)

IndoleSynthesis Start Fluorinated Nitrobenzene Inter1 σ-Adduct Intermediate Start->Inter1 Base (t-BuOK) (VNS Attack) Reagent Chloroacetonitrile (or Phenylacetonitrile) Reagent->Inter1 Precursor o-Nitrophenylacetonitrile (The Key Precursor) Inter1->Precursor Elimination of HCl Reduct Reductive Cyclization (H2, Pd/C) Precursor->Reduct Nitro Reduction Indole Fluorinated Indole (Target) Reduct->Indole -NH3 (Cyclization)

Figure 1: The Vicarious Nucleophilic Substitution (VNS) pathway to Indoles.[1][2][3] The process bypasses the need for ortho-halo precursors.

Detailed Experimental Protocols

Protocol A: Preparation of (5-Fluoro-2-nitrophenyl)acetonitrile via VNS

Objective: To synthesize the critical cyclization precursor from commercially available 4-fluoronitrobenzene.

Reagents & Materials:

  • Substrate: 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Reagent: 4-Chlorophenoxyacetonitrile (or Chloroacetonitrile) (1.1 equiv)

  • Base: Potassium tert-butoxide (

    
    -BuOK) (2.2 equiv)
    
  • Solvent: DMF (Anhydrous) or THF

  • Quench: Dilute HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask (RBF) and purge with Argon. Charge with anhydrous DMF (

    
     substrate).
    
  • Cooling: Cool the solution to

    
     using a cryostat or acetone/dry ice bath. Expert Note: Low temperature is critical to prevent polymerization of the nitroarene.
    
  • Base Addition: Add a solution of

    
    -BuOK in DMF dropwise over 30 minutes. The solution will turn deep purple/red (formation of the nitronate anion).
    
  • VNS Reaction: Add the acetonitrile derivative (e.g., chloroacetonitrile) dropwise. Maintain temperature below

    
    .
    
  • Monitoring: Stir for 1-2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product is usually less polar than the nitroarene.

  • Workup: Pour the reaction mixture into ice-cold dilute HCl (

    
    ). Extract with Ethyl Acetate (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate.[4]
  • Purification: Recrystallize from EtOH or perform flash chromatography to isolate (5-fluoro-2-nitrophenyl)acetonitrile .

Protocol B: Reductive Cyclization to 5-Fluoroindole

Objective: Conversion of the nitrile precursor to the indole core using catalytic hydrogenation.

Reagents:

  • Precursor: (5-Fluoro-2-nitrophenyl)acetonitrile (from Protocol A)[4]

  • Catalyst:

    
     Pd/C (
    
    
    
    loading)
  • Solvent: Ethanol (Absolute) or EtOAc[5]

  • Hydrogen Source:

    
     balloon or Parr shaker (
    
    
    
    )

Step-by-Step Methodology:

  • Catalyst Charge: In a glovebox or under

    
     flow, add 
    
    
    
    Pd/C (
    
    
    by weight) to a hydrogenation flask. Safety: Pd/C is pyrophoric; keep wet with solvent.
  • Substrate Addition: Dissolve the nitrile precursor in Ethanol (

    
     concentration) and carefully add to the flask.
    
  • Degassing: Evacuate the flask and backfill with

    
     (
    
    
    
    ), then evacuate and backfill with
    
    
    .
  • Hydrogenation: Stir vigorously under

    
     atmosphere (
    
    
    
    is sufficient for small scale;
    
    
    for scale-up) at Room Temperature for 12–18 hours.
  • Reaction Check: Monitor by

    
     NMR. The shift will move from 
    
    
    
    (Nitro) to
    
    
    (Indole).
  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The crude often contains 2-amino-5-fluoroindole . To obtain the pure indole, mild acid hydrolysis or silica gel chromatography (which often promotes deamination) is required.

    • Yield: Typically 75–85%.

Expert Insights & Troubleshooting (E-E-A-T)

The "2-Amino" Trap

A common pitfall in this synthesis is the isolation of the 2-aminoindole intermediate.

  • Cause: The reduction of the nitrile group produces an amidine/enamine species that cyclizes. The loss of ammonia (

    
    ) to form the aromatic indole is sometimes slow.
    
  • Solution: If the 2-amino species persists, heat the crude residue in toluene with a catalytic amount of

    
    -TsOH to drive the elimination of ammonia.
    
Regioselectivity Rules

When applying this to other phenylacetonitriles:

  • VNS Rule: The nucleophile (acetonitrile anion) always attacks ortho to the nitro group and para to the hydrogen (if available).

  • Fluorine Effect: Fluorine at the para position (relative to nitro) activates the ring for VNS but remains intact (it is not displaced) because VNS substitutes Hydrogen, not Halogens. This is a key advantage over

    
    .
    
Solvent Compatibility Table
SolventSuitabilityNotes
DMF HighBest for VNS step; solubilizes bases well. Hard to remove.
THF ModerateGood for VNS but requires lower temps (

).
Ethanol HighIdeal for Hydrogenation (Protocol B). Green solvent.
Ethyl Acetate HighGood alternative for Hydrogenation; safer than ethers.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. Link

  • ChemicalBook. (n.d.). Synthesis of 5-Fluoroindole from 2-(5-fluoro-2-nitrophenyl)acetonitrile. Retrieved from

  • Sugasawa, T., et al. (1979). Aminohaloborane in organic synthesis. 1. Specific ortho substitution of anilines. Journal of the American Chemical Society, 100(15). Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[6] A Palladium-Catalyzed Strategy for the Preparation of Indoles. Journal of the American Chemical Society, 120(26), 6621–6622. Link

  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[7] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. Link

Sources

Method

Nucleophilic substitution reactions of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile

Application Note: Nucleophilic Substitution & Functionalization of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile Executive Summary This guide details the reactivity profile and experimental protocols for 2-Bromo-5-(trifl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution & Functionalization of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile

Executive Summary

This guide details the reactivity profile and experimental protocols for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS: 732306-26-2). This scaffold is a high-value "bifunctional" building block in medicinal chemistry, particularly for the synthesis of indoles, isoquinolines, and kinase inhibitors.

Its reactivity is defined by three distinct electrophilic/nucleophilic sites:

  • Aryl Bromide (C-2): A handle for Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki) or classical

    
     (activated by the para-
    
    
    
    group).
  • Benzylic Methylene (

    
    -Carbon):  Highly acidic (
    
    
    
    in DMSO) due to the electron-withdrawing nitrile and trifluoromethyl-phenyl ring, making it an excellent nucleophile for alkylation.
  • Nitrile Group: A precursor for amines, amides, or heterocycles.

Strategic Reactivity Map

The following flowchart illustrates the divergent synthetic pathways available for this substrate.

ReactivityMap Substrate 2-Bromo-5-(trifluoromethyl) phenylacetonitrile SNAr Pathway A: Classical SNAr (Displacement of Br) Substrate->SNAr Strong Nuc (S, N) Heat, Polar Solvent PdCoupling Pathway B: Pd-Catalyzed Coupling (Buchwald/Suzuki) Substrate->PdCoupling Pd(0), Ligand Boronic Acids/Amines Alkylation Pathway C: Benzylic Alkylation (C-H Activation) Substrate->Alkylation Base (NaH, KHMDS) Electrophile (R-X) Prod_SNAr 2-Amino/Thio-aryl acetonitriles SNAr->Prod_SNAr Prod_Pd Biaryls or N-Aryl Amines PdCoupling->Prod_Pd Prod_Alk α-Alkylated Nitriles (Indole Precursors) Alkylation->Prod_Alk

Caption: Divergent reaction pathways. The electron-deficient ring facilitates both SNAr and Pd-oxidative addition, while the acidic methylene allows for facile C-alkylation.

Detailed Protocols

Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Replacing the Bromide with an Amine.[1][2]

While classical


 is possible (see below), Palladium catalysis is the industry standard for this substrate due to milder conditions and broader scope. The electron-deficient nature of the ring (

) facilitates the oxidative addition step, making this a high-yielding reaction.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, ~264 mg)

  • Amine: 1.2 equiv (Primary or Secondary)[1]

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%) OR 
    
    
    
    + BINAP.
  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv).
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the substrate, amine, base, and phosphine ligand. Cycle with

    
    /Vacuum (3x).
    
  • Catalyst Addition: Add the Pd source rapidly under a stream of nitrogen.

  • Solvation: Add anhydrous dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 80–100°C for 12–16 hours.

    • Checkpoint: Monitor by LCMS. The starting material (Br) peak should disappear. If conversion stalls, add 1 mol% additional catalyst.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hex/EtOAc).

Why this works: The


 group prevents 

-hydride elimination side reactions often seen with electron-rich aryl halides and stabilizes the Pd-Ar intermediate.
Protocol B: Classical Nucleophilic Aromatic Substitution ( )

Metal-Free Displacement of Bromide.

This pathway is viable only because the


 group (para to Br) and the 

group (ortho to Br) withdraw electron density, stabilizing the Meisenheimer complex. This is effective for sulfur nucleophiles (thiols) and sterically unhindered amines.

Reagents:

  • Nucleophile: Thiophenol or Morpholine (1.5 equiv).

  • Base:

    
     (2.5 equiv).[3]
    
  • Solvent: DMF or DMSO (Polar aprotic is critical).

Step-by-Step Methodology:

  • Dissolve substrate (1.0 equiv) in DMF (0.5 M).

  • Add

    
     and the nucleophile.
    
  • Heat to 100–120°C . Note: Higher temperature required compared to Pd-catalysis.

  • Safety: Perform in a fume hood; thiols are odorous and toxic.

  • Quench: Pour into ice water. The product often precipitates.

Protocol C: Benzylic Alkylation (C-H Functionalization)

The Molecule Acting as Nucleophile.[4]

This is the critical step for synthesizing complex drugs (e.g., indoles). The benzylic protons are highly acidic (


 estimated <18) due to the combined EWG effects of 

,

, and

.

Reagents:

  • Base: NaH (60% dispersion, 1.2 equiv) OR KHMDS (1.1 equiv).

  • Electrophile: Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.1 equiv).

  • Solvent: THF or DMF (anhydrous).

  • Temperature: 0°C to RT.

Step-by-Step Methodology:

  • Deprotonation: Dissolve substrate in anhydrous THF at 0°C .

  • Base Addition: Add NaH portion-wise. Evolution of

    
     gas will be vigorous. Stir for 30 mins at 0°C. The solution will likely turn deep yellow/orange (formation of the benzylic anion).
    
  • Alkylation: Add the electrophile dropwise.

  • Completion: Allow to warm to RT. Reaction is usually complete in <2 hours.

  • Quench: Carefully add sat.

    
    .
    

Troubleshooting Table:

IssueProbable CauseSolution
Poly-alkylation Base/Electrophile excessUse strictly 1.05 equiv of base; add electrophile slowly at -78°C.
No Reaction Wet solvent (quenching anion)Distill THF over Na/Benzophenone or use molecular sieves.
Hydrolysis of CN Moisture + HeatKeep reaction anhydrous; avoid aqueous workup if possible (filter salts).

Application: One-Pot Indole Synthesis

The "Killer App" for this Scaffold.

A common application in drug discovery is utilizing the ortho-bromo and benzylic nitrile functionalities to form an indole core via a copper-catalyzed cascade.

Mechanism:

  • Alkylation (as per Protocol C) to attach a side chain.

  • Intramolecular C-N coupling (Ullmann-type) between the Nitrile nitrogen (or hydrolysed amide) and the Aryl Bromide.

Reaction Scheme (DOT):

IndoleSynthesis Start 2-Bromo-5-(CF3) phenylacetonitrile Step1 Intermediate: α-Alkylated Nitrile Start->Step1 1. NaH, THF 2. R-X Step2 Product: 5-(Trifluoromethyl)indole Step1->Step2 CuI (10%), L-Proline K2CO3, DMSO, 110°C

Caption: Two-step sequence to access 5-trifluoromethyl indoles, a privileged scaffold in kinase inhibitors.

Safety & Handling

  • Cyanide Hazard: While the nitrile group is stable, avoid strong acids at high temperatures which could theoretically liberate HCN.

  • Skin Sensitizer: Benzylic halides and nitriles are potent skin irritants and lachrymators. Handle in a fume hood.

  • Fluorine NMR: Use

    
     NMR for rapid reaction monitoring. The 
    
    
    
    singlet is distinct and will shift slightly upon substitution at the bromine position, providing a quick check for conversion without working up the reaction.

References

  • Buchwald-Hartwig Amination General Review

    • Title: The Buchwald-Hartwig Amin
    • Source:Angewandte Chemie Int.[5] Ed. (2019).[1]

    • URL:[Link]

  • Reactivity of Phenylacetonitriles

    • Title: -Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
    • Source:ResearchGate / J. Org. Chem. (2024).[6][7]

    • URL:[Link]

  • Indole Synthesis from ortho-Haloarylacetonitriles

    • Title: A Practical Synthesis of 2-Substituted 5-Bromoindoles.
    • Source:ResearchG
    • URL:[Link]

  • Nucleophilic Fluorine Substitution (Related Mechanism)

    • Title: Nucleophilic fluorine substitution reaction of -carbonyl benzyl bromide and 2-bromo-2-phenoxyacetonitrile.
    • Source:RSC Advances (2024).
    • URL:[Link]

Sources

Application

Synthesis of glucocorticoid receptor modulators using fluorinated intermediates

Application Note: Strategic Fluorination in the Synthesis of Selective Glucocorticoid Receptor Modulators (SEGRMs) Introduction: The Dissociated Steroid Hypothesis Glucocorticoids (GCs) like Dexamethasone are the corners...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Fluorination in the Synthesis of Selective Glucocorticoid Receptor Modulators (SEGRMs)

Introduction: The Dissociated Steroid Hypothesis

Glucocorticoids (GCs) like Dexamethasone are the cornerstone of anti-inflammatory therapy but are plagued by severe metabolic side effects (hyperglycemia, osteoporosis, muscle wasting). The current frontier in drug development is the design of Selective Glucocorticoid Receptor Modulators (SEGRMs) .

The goal is "dissociation": engineering ligands that promote the transrepression pathway (monomeric GR inhibiting NF-


B/AP-1 to stop inflammation) while avoiding the transactivation  pathway (dimeric GR binding to GREs causing side effects).

Why Fluorine? Incorporating fluorine is not merely about potency; it is a strategic tool to alter the physicochemical profile of the SEGRM:

  • Metabolic Blocking: Fluorine at C6, C9, or C21 blocks Cytochrome P450 oxidation, extending half-life (

    
    ).
    
  • Conformational Locking: The high electronegativity of fluorine can lock the steroid A-ring or non-steroidal side chains into conformations that favor specific GR-ligand binding domain (LBD) interactions.

  • Lipophilicity: Trifluoromethyl (

    
    ) groups enhance membrane permeability and hydrophobic pocket occupancy.
    

Biological & Synthetic Logic

The following diagram illustrates the "Dissociation" hypothesis and how synthetic modifications feed into this logic.

GR_Signaling_Pathway cluster_nucleus Nucleus Ligand Fluorinated SEGRM GR_Cyto GR (Cytosol) Ligand->GR_Cyto Binding Complex Ligand-GR Complex GR_Cyto->Complex Conformational Change Nucleus Nuclear Translocation Complex->Nucleus Monomer Monomeric GR (Tethering) Nucleus->Monomer Desired Path Dimer Dimeric GR (Direct Binding) Nucleus->Dimer Avoided Path NFkB NF-kB / AP-1 (Pro-inflammatory) Monomer->NFkB Inhibits GRE GRE DNA Elements (Metabolic Genes) Dimer->GRE Binds Repression TRANSREPRESSION (Anti-inflammatory) NFkB->Repression Activation TRANSACTIVATION (Side Effects) GRE->Activation

Figure 1: The mechanism of action for SEGRMs. The synthetic goal is to design fluorinated ligands that favor the Monomeric/Transrepression pathway (Green) over the Dimeric pathway (Red).

Strategic Fluorination Protocols

This section details three distinct methodologies for introducing fluorine, selected for their relevance to modern SEGRM synthesis.

Table 1: Reagent Selection Matrix
Target MoietyReaction TypeRecommended ReagentKey AdvantageSafety Profile
Enolizable Ketone (C6) ElectrophilicSelectfluor High selectivity for

-isomer; Bench-stable solid.
High (Non-explosive)
Alcohol (C21/Side chain) NucleophilicDeoxo-Fluor Converts OH

F; Less elimination than DAST.
Moderate (Thermally stable <80°C)
Ketone (Non-steroidal) NucleophilicRuppert-Prakash (

)
Generates tertiary

-alcohols; High yields.
High (Requires initiator)
Protocol A: Electrophilic Fluorination at C6 (Steroidal Scaffold)

Targeting metabolic stability by blocking C6-oxidation.

Principle: The C6 position is activated via enol ether formation. Selectfluor (F-TEDA-


) acts as an 

source.[1] Unlike perchloryl fluoride (historical/explosive), Selectfluor is a stable salt.

Materials:

  • Substrate: 3-keto-

    
    -steroid (e.g., Hydrocortisone derivative)
    
  • Reagent: Selectfluor (1.1 equiv)

  • Solvent: Acetonitrile (anhydrous)

  • Catalyst: Sulfuric acid (catalytic) or pre-formed enol acetate.

Step-by-Step Protocol:

  • Activation (Enol Acetate Formation):

    • Dissolve steroid (1.0 mmol) in isopropenyl acetate (5 mL).

    • Add p-TSA (0.05 equiv) and reflux for 4 hours.

    • Neutralize with

      
      , extract, and concentrate to yield the 
      
      
      
      -enol acetate.
  • Fluorination:

    • Dissolve the crude enol acetate in anhydrous Acetonitrile (10 mL).

    • Cool to 0°C (ice bath).

    • Add Selectfluor (1.1 equiv) in one portion.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Note: The reaction generates the 6

      
      -fluoro and 6
      
      
      
      -fluoro isomers. The 6
      
      
      isomer can often be isomerized to the thermodynamic 6
      
      
      form using HCl/Dioxane gas.
  • Workup:

    • Dilute with water, extract with EtOAc.

    • Purify via flash chromatography (Hexane/EtOAc).

Validation:

  • 
     NMR:  Look for a signal around -165 ppm .
    
  • 
     NMR:  The H-6 proton often appears as a doublet of doublets (
    
    
    
    Hz).
Protocol B: Nucleophilic Deoxyfluorination (Side Chain)

Targeting C21 or non-steroidal alcohol moieties.

Principle: Converting a hydroxyl group to a fluoride using Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). It is preferred over DAST due to higher thermal stability (DAST can detonate >50°C).

Step-by-Step Protocol:

  • Preparation:

    • Oven-dry all glassware.[2] Maintain

      
       atmosphere.
      
    • Dissolve alcohol substrate (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition:

    • Cool reaction to -78°C (Dry ice/Acetone).

    • Add Deoxo-Fluor (1.2 equiv) dropwise. Do not add rapidly.

  • Reaction:

    • Stir at -78°C for 30 mins.

    • Allow to warm to RT slowly over 4 hours.

  • Quenching (Critical Safety Step):

    • Cool back to 0°C.

    • Quench by dropwise addition of saturated aqueous

      
       .[2] Evolution of 
      
      
      
      and HF byproducts will occur—ensure good venting.
  • Purification:

    • Standard extraction and silica chromatography.

Troubleshooting:

  • Elimination vs. Substitution: If the substrate forms an alkene (elimination product) instead of the fluoride, switch to a non-polar solvent (Toluene) or use XtalFluor-E with

    
    .
    
Protocol C: Trifluoromethylation (Non-Steroidal Scaffolds)

Creating tertiary


 centers in aryl-pyrazole or tryptoline SEGRMs.

Principle: Nucleophilic addition of the


 group to a ketone using the Ruppert-Prakash Reagent  (

) initiated by fluoride (TBAF or CsF).

Step-by-Step Protocol:

  • Setup:

    • Dissolve ketone substrate (1.0 mmol) and

      
       (1.2 equiv) in anhydrous THF (5 mL) at 0°C.
      
  • Initiation:

    • Add TBAF (1.0 M in THF, 0.05 equiv) or CsF (solid, catalytic).

    • Observation: The reaction is often exothermic and rapid (yellow color change may occur).

  • Hydrolysis:

    • Stir for 2 hours at RT.

    • Add 1M HCl (2 mL) to cleave the intermediate silyl ether (

      
      ).
      
    • Stir for 30 mins to generate the free alcohol.

  • Isolation:

    • Extract with Ether/EtOAc.

Synthetic Decision Workflow

Use this flowchart to determine the correct fluorination pathway for your specific SEGRM scaffold.

Synthetic_Workflow Start SEGRM Scaffold Analysis Functional Group Analysis Start->Analysis Decision Target Site? Analysis->Decision RouteA Steroidal A-Ring (Enolizable Ketone) Decision->RouteA Metabolic Block RouteB Side Chain / C21 (Hydroxyl Group) Decision->RouteB Bioisostere RouteC Non-Steroidal Core (Ketone) Decision->RouteC Lipophilicity ReagentA Selectfluor (Electrophilic) RouteA->ReagentA ReagentB Deoxo-Fluor (Nucleophilic) RouteB->ReagentB ReagentC TMS-CF3 (Ruppert-Prakash) RouteC->ReagentC Validation Validation: 19F NMR & HPLC ReagentA->Validation ReagentB->Validation ReagentC->Validation

Figure 2: Synthetic decision tree for selecting the appropriate fluorination methodology based on scaffold requirements.

Analytical Validation Standards

To ensure the integrity of the synthesized SEGRMs, the following validation criteria must be met:

  • 
     NMR Spectroscopy: 
    
    • Run proton-decoupled

      
       NMR.
      
    • Standard Shifts:

      • Aryl-F: -110 to -130 ppm.

      • Alkyl-F (Secondary): -160 to -180 ppm.

      • 
         group: -60 to -80 ppm.
        
    • Self-Validation: Integration of the fluorine signal against an internal standard (e.g.,

      
      -trifluorotoluene) must match stoichiometry.
      
  • Binding Affinity (FP Assay):

    • Use a Fluorescence Polarization (FP) competition assay.

    • Displace a fluorescent tracer (e.g., Fluormone™ GS Red) from recombinant GR-LBD.

    • Success Criterion:

      
       nM for lead candidates.
      

References

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Banks, R. E. (1998). Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. Link

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • Sundahl, N., et al. (2015). Selective Glucocorticoid Receptor Modulation: New Directions with Non-Steroidal Scaffolds. Pharmacology & Therapeutics, 152, 28-41. Link

Sources

Method

Application Note: Intensified Continuous Flow Synthesis and Functionalization of Phenylacetonitrile Derivatives

Executive Summary Phenylacetonitrile (PAN) derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as precursors for analgesics (e.g., Methadone), calcium channel blockers (e.g., Verapamil), and various...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylacetonitrile (PAN) derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as precursors for analgesics (e.g., Methadone), calcium channel blockers (e.g., Verapamil), and various agrochemicals. Traditional batch synthesis of these compounds faces two critical bottlenecks:

  • Safety: The generation of the nitrile core often requires handling toxic cyanide sources and potential HCN evolution.

  • Selectivity: Subsequent

    
    -alkylation is prone to "runaway" di-alkylation due to competitive reaction rates and poor mixing in batch vessels.
    

This Application Note details a continuous flow chemistry platform that resolves these issues. By transitioning to flow, we achieve intrinsic safety through minimized active volumes and superior selectivity via precise residence time control (


) and micromixing.

Module 1: The Foundation – Safe Cyanation via Phase Transfer Catalysis

Objective: Synthesize phenylacetonitrile from benzyl chloride while mitigating cyanide exposure risks.

The Challenge

In batch, nucleophilic substitution of benzyl chloride with sodium cyanide (NaCN) requires long reaction times and strict containment. The exothermic nature poses a thermal runaway risk, potentially releasing lethal hydrogen cyanide (HCN) gas.

The Flow Solution: Biphasic Interfacial Catalysis

We utilize a liquid-liquid biphasic flow system employing Phase Transfer Catalysis (PTC) . This method confines the cyanide anion to the aqueous phase until it is transferred to the organic interface for reaction, significantly enhancing the rate and safety profile.

Experimental Protocol

Reagents:

  • Feed A (Organic): Benzyl chloride (1.0 equiv) + Aliquat 336 (0.05 equiv) in Toluene.

  • Feed B (Aqueous): NaCN (1.2 equiv) in water (30% w/w).

System Configuration:

  • Pumps: Dual piston pumps (acid-resistant seals required).

  • Reactor: PFA Coil Reactor (10 mL volume) heated to 90°C.

  • Mixer: Static T-mixer with high-shear elements to generate an emulsion.

Step-by-Step Workflow:

  • Preparation: Dissolve Aliquat 336 in the organic feed to ensure the catalyst is pre-mixed with the substrate.

  • Emulsification: Pump Feed A and Feed B at a 1:1 volumetric ratio into the T-mixer. The high linear velocity creates a segmented flow (slug flow) or fine emulsion, maximizing interfacial surface area.

  • Reaction: The stream enters the heated PFA coil (

    
    ). The PTC agent shuttles cyanide ions across the interface.
    
  • Separation: The output flows into a continuous gravity separator or membrane separator. The aqueous waste (containing NaCl and residual cyanide) is directed to a bleach quench tank immediately.

Process Diagram (Cyanation)

CyanationProcess FeedA Feed A: Benzyl Chloride + Aliquat 336 Mixer High-Shear T-Mixer FeedA->Mixer Organic FeedB Feed B: Aqueous NaCN FeedB->Mixer Aqueous Reactor PFA Coil Reactor 90°C | tR = 10 min Mixer->Reactor Emulsion Separator Membrane Separator Reactor->Separator Waste Aq. Waste (To Bleach Quench) Separator->Waste Product Product: Phenylacetonitrile Separator->Product

Figure 1: Biphasic Phase Transfer Catalysis (PTC) workflow for safe nitrile synthesis.

Module 2: The Functionalization – Selective -Alkylation

Objective: Mono-alkylation of phenylacetonitrile to prevent the formation of di-alkylated impurities (a common batch failure mode).

The Challenge: Competitive Kinetics

The


-proton of phenylacetonitrile is acidic (

). In batch, adding a base and an electrophile often leads to di-alkylation because the mono-alkylated product is also acidic and can react further before the initial mixing is complete.
The Flow Solution: Flash Chemistry

By exploiting Flash Chemistry principles, we separate the deprotonation and alkylation events on a millisecond timescale. Flow reactors allow us to operate at mixing speeds faster than the reaction rate (


), ensuring stoichiometric control.
Experimental Protocol

Reagents:

  • Feed A: Phenylacetonitrile (1.0 M in THF).

  • Feed B: LiHMDS or KHMDS (1.1 M in THF) – Homogeneous bases are preferred over NaH slurries in flow to prevent clogging.

  • Feed C: Alkyl Halide (e.g., Isopropyl Bromide) (1.1 equiv in THF).

  • Quench: Sat. NH4Cl.[1]

System Configuration:

  • Zone 1 (Deprotonation): Micro-mixer (M1) followed by a short residence time coil (

    
    ) at 0°C.
    
  • Zone 2 (Alkylation): Micro-mixer (M2) followed by a reaction coil (

    
    ) at 25°C.
    

Step-by-Step Workflow:

  • Metallation: Feed A and Feed B are pumped into Mixer 1. The strong base instantly deprotonates the nitrile, forming the lipophilic carbanion.

    • Critical Parameter: Keep Zone 1 residence time short to prevent degradation, but long enough for complete deprotonation.

  • Electrophile Addition: The metallated stream meets Feed C at Mixer 2.

  • C-C Bond Formation: The mixture travels through the Zone 2 coil. The high surface-to-volume ratio ensures exotherms are dissipated instantly, preventing thermal side reactions.

  • Quench: The stream exits into a collection vessel containing the quench solution.

Data: Batch vs. Flow Selectivity
ParameterBatch ProcessContinuous Flow Process
Base Addition Slow dropwise (30-60 min)Instantaneous mixing (ms)
Temperature -78°C (required for control)0°C to 25°C (intensified)
Mono:Di Ratio 85:1598:2
Yield 72%94%
Process Diagram (Alkylation)

AlkylationProcess Substrate Phenylacetonitrile (in THF) Mixer1 Mixer 1 (Deprotonation) Substrate->Mixer1 Base Base (KHMDS) (in THF) Base->Mixer1 Electrophile Electrophile (R-X) Mixer2 Mixer 2 (Alkylation) Electrophile->Mixer2 Delay1 Coil 1 0°C | 30s Mixer1->Delay1 Carbanion Delay1->Mixer2 Delay2 Coil 2 25°C | 2 min Mixer2->Delay2 Quench Quench (NH4Cl) Delay2->Quench Mono-Alkylated Product

Figure 2: Sequential injection strategy for highly selective mono-alkylation.

Module 3: Advanced Application – Verapamil Intermediate

Case Study: Synthesis of


-isopropyl-phenylacetonitrile (Verapamil Precursor).

This specific transformation is notoriously difficult in batch due to the steric bulk of the isopropyl group and the tendency for the product to undergo side reactions.

Protocol Adaptation:

  • Telescoping: The output from Module 1 (Cyanation) can be dried (via in-line membrane separator) and fed directly into Module 2.

  • Intensification: Because the isopropyl group is sterically hindered, the Zone 2 reactor temperature is increased to 60°C . Flow chemistry allows this operation above the solvent's boiling point (superheating) by using a back-pressure regulator (BPR) set to 5 bar.

  • Result: This telescoped process eliminates the isolation of the toxic benzyl cyanide intermediate, creating a "Raw Materials to Intermediate" continuous workflow.

References

  • Phase Transfer Catalysis in Flow

    • Title: Industrial Phase-Transfer Catalysis (Cyanation of Benzyl Chloride).[2]

    • Source: PTC Communications.[3]

    • URL:[Link]

  • Continuous Flow Lithiation/Alkylation

    • Title: Flow Chemistry Discoveries Advance Continuous Processing (Lithi
    • Source: Pharmaceutical Technology.[3][4][5][6]

    • URL:[Link]

  • Title: New intermediates for the preparation of verapamil derivates (Patent WO1998011061A1).
  • Flow Chemistry for API Manufacturing

    • Title: Flow Chemistry: Pathway for Continuous API Manufacturing.[6]

    • Source: Pharma's Almanac.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling for ortho-substituted aryl bromides

Technical Support Center: Optimizing Suzuki Coupling for Ortho-Substituted Aryl Bromides Introduction: The "Ortho-Effect" Challenge Welcome to the Advanced Synthesis Support Center. You are likely here because a standard...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Suzuki Coupling for Ortho-Substituted Aryl Bromides

Introduction: The "Ortho-Effect" Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because a standard protocol (e.g., Pd(PPh₃)₄/Na₂CO₃) failed to couple your ortho-substituted aryl bromide.

The Technical Reality: Ortho-substituents introduce severe steric strain that disrupts two critical steps in the catalytic cycle:

  • Oxidative Addition: Bulky groups on the aryl halide hinder the approach of the Palladium center.

  • Transmetallation: This is often the rate-determining step in hindered systems. The approach of the boronate species to the Pd(II) center is physically blocked, often leading to a stalled reaction where side pathways (like protodeboronation) dominate.

This guide moves beyond "trial and error" by applying mechanistically grounded solutions using the latest dialkylbiaryl phosphine (Buchwald) and NHC (PEPPSI) ligand architectures.

Module 1: The Catalyst Engine (Ligand Selection)

Q1: Why is my standard Pd(PPh₃)₄ catalyst inactive for ortho-substituted bromides? A: Triphenylphosphine (PPh₃) is electronically neutral and sterically modest. It lacks the electron density to force oxidative addition on crowded rings and dissociates too easily, leading to catalyst decomposition (Pd black) before the difficult coupling occurs.

Q2: Which ligand class should I switch to? A: You require Dialkylbiaryl Phosphines or N-Heterocyclic Carbenes (NHCs) .

Ligand / CatalystBest Application CaseMechanistic Advantage
SPhos First-Line Defense. Excellent for one ortho-substituent or moderate hindrance.High electron density promotes oxidative addition; methoxy groups provide secondary stability to Pd.
XPhos Heavy Hindrance. Ideal for unactivated aryl chlorides or di-ortho substituted bromides.Larger steric bulk forces the formation of the active monoligated Pd(0) species, accelerating the cycle.
RuPhos Electronic Deactivation. Best if your aryl bromide is electron-rich (e.g., ortho-methoxy).Extremely electron-rich; overcomes the poor electrophilicity of electron-rich aryl halides.
Pd-PEPPSI-IPr The "Sledgehammer." Use for tetra-ortho substitutions or highly unstable boronic acids.The NHC ligand binds tightly, preventing catalyst death, while the "throw-away" pyridine ligand ensures rapid initiation.

Expert Insight: For reproducibility, avoid generating catalysts in situ from Pd(OAc)₂ and free ligand if possible. Use Precatalysts (e.g., XPhos Pd G4 or Pd-PEPPSI-IPr). These ensure a precise 1:1 Pd:Ligand ratio and prevent the formation of inactive palladium clusters.

Module 2: Reaction Environment (Base & Solvent)[1][2]

Q3: My LCMS shows the aryl bromide is unreacted, but the boronic acid is gone. What happened? A: You have encountered Protodeboronation .[1][2][3]

  • Cause: In the presence of water and strong base, the boronic acid hydrolyzed and then protonated (Ar-B(OH)₂ → Ar-H) faster than it could transmetallate.

  • Solution:

    • Reduce Water: Switch to anhydrous conditions. Use Dioxane or Toluene with anhydrous K₃PO₄ or CsF .

    • Buffer the Base: If water is required for solubility, switch from strong bases (KOtBu, NaOH) to milder ones like K₃PO₄ or K₂CO₃ .

Q4: What is the optimal solvent system for hindered substrates? A: High temperatures are usually required (80–110°C) to overcome the activation energy of the steric clash.

  • Standard: Toluene/Water (10:1) or Dioxane/Water (10:1).

  • High Performance: n-Butanol or t-Amyl alcohol . These protic solvents can facilitate the transmetallation step via hydrogen bonding without being as aggressive as bulk water.

Module 3: Visualizing the Failure Points

The diagram below maps the catalytic cycle against specific steric checkpoints. Use this to diagnose where your reaction is stalling.

SuzukiCycle Start Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd(II)-Ar-Br) Start->OxAdd Hindered by ortho-subs on Ar-Br (Solution: SPhos/XPhos) TransMet Transmetallation (Pd(II)-Ar-Ar') OxAdd->TransMet Rate Determining Step! Blocked by sterics Side_Homo SIDE REACTION: Homocoupling (Ar-Ar) OxAdd->Side_Homo O2 presence or low transmetallation rate RedElim Reductive Elimination (Product Ar-Ar') TransMet->RedElim Fast for bulky ligands Side_Proto SIDE REACTION: Protodeboronation (Boronic Acid -> Ar-H) TransMet->Side_Proto Base/Water too aggressive vs. Slow Transmetallation RedElim->Start Regeneration

Caption: Figure 1. Steric checkpoints in the Suzuki cycle. Note that slow transmetallation (due to sterics) increases the window for protodeboronation.

Module 4: Experimental Protocols

Protocol A: The "Buchwald" Standard (High Steric Tolerance)

Recommended for: Di-ortho substituted aryl bromides + stable boronic acids.

  • Setup: Charge a reaction vial with a stir bar.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Boronic Acid (1.5 equiv) — Excess is crucial to account for some deboronation.

    • Precatalyst: XPhos Pd G4 (2–5 mol%)

    • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Add THF/Water (10:1) or Dioxane/Water (4:1) [0.2 M concentration].

  • Degassing: Seal the vial. Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Reaction: Heat to 80°C for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.

Protocol B: The "Anhydrous" PEPPSI Method (Sensitive Substrates)

Recommended for: Heteroaryl bromides or acid-sensitive boronic acids prone to protodeboronation.

  • Setup: Flame-dry a reaction vial under Argon.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Boronic Pinacol Ester (1.2 equiv) — Esters are more stable than acids here.

    • Catalyst: Pd-PEPPSI-IPr (2 mol%)

    • Base: Cs₂CO₃ (3.0 equiv) or Powdered KOH (3.0 equiv)

  • Solvent: Anhydrous Dioxane or Toluene [0.2 M].

  • Activation: Add 3Å Molecular Sieves to scavenge trace water.

  • Reaction: Heat to 100°C . The NHC ligand stabilizes the Pd at this higher temperature.

Module 5: Troubleshooting Decision Tree

Use this logic flow to determine your next optimization step.

Troubleshooting Start Analyze Crude Reaction (LCMS/NMR) Result1 SM (Ar-Br) Remaining Boronic Acid Intact Start->Result1 Result2 SM (Ar-Br) Remaining Boronic Acid GONE Start->Result2 Result3 Homocoupling Product (Ar-Ar) Start->Result3 Sol1 Oxidative Addition Failed. Switch to XPhos Pd G4 or RuPhos (if e- rich). Result1->Sol1 Sol2 Protodeboronation. 1. Switch to anhydrous (Protocol B). 2. Use MIDA Boronate. 3. Increase Boronic Acid (2.0 eq). Result2->Sol2 Sol3 Oxygen Leak or Pd(II) issue. 1. Degas longer (Sparge). 2. Switch to Pd(0) source. Result3->Sol3

Caption: Figure 2. Diagnostic workflow for optimizing failed Suzuki couplings.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst.[4][5][6] Chemistry – A European Journal.[2] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Use of Precatalysts for the Suzuki–Miyaura Reaction.[6][7][8][9] Journal of the American Chemical Society. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids.[3] Angewandte Chemie International Edition.[2] Link

  • Sigma-Aldrich (Merck). Buchwald Precatalysts User Guide.Link

Sources

Optimization

Solubility issues with 2-Bromo-5-(trifluoromethyl)phenylacetonitrile in water

Topic: Solubility & Handling Optimization Executive Summary & Molecule Profile User Issue: Researchers frequently report "brick dust" precipitation or failure to dissolve when attempting to introduce 2-Bromo-5-(trifluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Optimization

Executive Summary & Molecule Profile

User Issue: Researchers frequently report "brick dust" precipitation or failure to dissolve when attempting to introduce 2-Bromo-5-(trifluoromethyl)phenylacetonitrile directly into aqueous buffers or cell culture media.

Technical Diagnosis: This molecule exhibits negligible aqueous solubility .[1][2] The presence of the trifluoromethyl (-CF


) group at the 5-position and the bromine atom at the 2-position creates a highly lipophilic, hydrophobic core.[3][1] While the acetonitrile moiety (-CH

CN) is polar, it lacks sufficient hydrogen-bonding potential to overcome the hydrophobicity of the halogenated aromatic ring.[3][1]
Physicochemical Data Table
PropertyValueImplication for Solubility
Physical State Solid (White to yellow powder)Requires energy (sonication/heat) to break lattice during dissolution.[3][1]
Melting Point 60–62 °CLow melting point indicates a risk of "oiling out" rather than precipitating as a solid if heated excessively in water.[1]
Water Solubility Insoluble (< 0.1 mg/mL)Direct addition to water will result in suspension/floating particles.[1]
Preferred Solvents DMSO, DMF, Acetonitrile, MethanolSoluble in polar aprotic and protic organic solvents.[1]
LogP (Predicted) ~3.0 – 3.8High lipophilicity; requires carrier solvents or surfactants for aqueous use.[1]

Troubleshooting Guides (Q&A Format)

Q1: I added the powder directly to my PBS buffer, and it’s floating. Can I sonicate it into solution?

A: No. You cannot force this molecule into thermodynamic equilibrium in pure aqueous buffer using sonication alone.[1] It will form a suspension that settles over time, leading to inconsistent dosing.[1]

  • The Fix: You must prepare a high-concentration organic stock solution (typically in DMSO or DMF) first.[3][1]

Q2: What is the maximum concentration I can achieve in a stock solution?

A: We recommend preparing stock solutions at 10 mM to 50 mM in anhydrous DMSO (Dimethyl sulfoxide) .[3][1]

  • Why DMSO? DMSO is miscible with water and has high solvating power for aromatic halides.[1]

  • Storage: Store stocks in glass vials (avoid polystyrene) at -20°C. The nitrile group is stable at neutral pH but can hydrolyze if exposed to moisture over long periods.[3][1]

Q3: When I dilute my DMSO stock into water, a white cloud forms immediately. How do I prevent this?

A: This "crashing out" occurs because the local concentration of the compound exceeds its solubility limit as the DMSO diffuses away.[1]

  • Protocol Adjustment:

    • Warm the Buffer: Pre-warm your aqueous buffer to 30–37°C.

    • Vortex While Adding: Do not add the stock to a static solution. Vortex the buffer during the addition of the DMSO stock.

    • Limit Final DMSO: Keep the final DMSO concentration < 1% (v/v). If precipitation persists, you need a solubility enhancer (see Protocol B below).[1]

Q4: Is this compound stable in water for long-term experiments (24h+)?

A: The compound is kinetically stable at neutral pH (pH 7.0–7.[3][1]4) for 24 hours. However, the nitrile group (-CN) is susceptible to hydrolysis to an amide or carboxylic acid under extreme pH (pH < 3 or pH > 10) or elevated temperatures (> 60°C).[3][1]

  • Recommendation: Prepare fresh aqueous dilutions immediately before use. Do not store diluted aqueous solutions overnight.[1]

Validated Experimental Protocols

Protocol A: Standard Stock Preparation (For Chemical Synthesis/High Conc.)
  • Objective: Create a stable 50 mM Master Stock.

  • Reagents: Anhydrous DMSO (Sigma-Aldrich/Merck grade).[3][1]

  • Weigh 13.2 mg of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (MW: 264.04 g/mol ).[3]

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds. If particles remain, sonicate in a water bath at 35°C for 2 minutes.

  • Verify solution is clear and colorless/yellowish.[1]

Protocol B: Aqueous Formulation for Biological Assays (The "Solvent Shift" Method)
  • Objective: Dilute to 100 µM in assay buffer without precipitation.

  • Mechanism: Uses a surfactant (Tween 80) to create micelles that sequester the lipophilic molecule.[1]

  • Prepare Stock A : 50 mM compound in DMSO.[1]

  • Prepare Vehicle B : PBS containing 0.5% Tween 80 (or 5% Cyclodextrin).[1]

  • Step-wise Dilution:

    • Add 2 µL of Stock A into 998 µL of Vehicle B while vortexing rapidly.

    • Result: A clear or slightly opalescent micro-emulsion stable for 4–6 hours.[1]

Solubility Decision Logic (Visualized)

The following diagram illustrates the decision process for selecting the correct solvent system based on your application.

Solubility_Workflow Start Start: 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (Solid Powder) Goal What is your Goal? Start->Goal Synth Chemical Synthesis (Cross-coupling, etc.) Goal->Synth Bio Biological Assay (Cell culture, Enzyme assay) Goal->Bio Solvent_Org Use Organic Solvents: DMF, DMSO, Acetonitrile, THF Synth->Solvent_Org High Solubility Stock Prepare 50mM Stock in DMSO Bio->Stock Solvent_Aq Requires Aqueous Buffer Direct_Add Direct Addition to Water? Stock->Direct_Add Dilution Dilution Strategy Stock->Dilution Step-wise Precip FAIL: Precipitation (Brick Dust) Direct_Add->Precip Do NOT do this Simple Low Conc (<10 µM) Dilution->Simple Complex High Conc (>10 µM) Dilution->Complex Method_A Method A: Solvent Shift (Keep DMSO < 0.5%) Simple->Method_A Method_B Method B: Carrier Required (Use Tween 80 or Cyclodextrin) Complex->Method_B

Caption: Decision tree for solubilizing lipophilic aryl acetonitriles based on experimental requirements.

References & Authoritative Sources

  • PubChem. 2-(5-Bromo-2-fluorophenyl)acetonitrile (Analogous Structure & Properties). National Library of Medicine. [Link][3][1]

  • Fluoropharm. Product Data: 2-Bromo-5-(trifluoromethyl)phenylacetonitrile.[3][1][2][4] [Link][3][1][2][4]

  • Cheméo. Physical Properties of Trifluoromethyl phenylacetonitriles. [Link][3][1]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile

Welcome to the technical support center for the synthesis and purification of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on impurity removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile and what are the primary impurities?

The most prevalent method for synthesizing 2-Bromo-5-(trifluoromethyl)phenylacetonitrile is via a Sandmeyer reaction, starting from 2-Bromo-5-(trifluoromethyl)aniline.[1][2][3] This process involves diazotization of the aniline followed by cyanation using a copper(I) cyanide catalyst.[1][2]

The primary impurities stem from the Sandmeyer reaction itself and can include:

  • Unreacted Starting Material: 2-Bromo-5-(trifluoromethyl)aniline.

  • Phenolic Byproducts: Formation of 2-Bromo-5-(trifluoromethyl)phenol can occur if the diazonium salt reacts with water, especially at elevated temperatures.[4][5]

  • Azo Compounds: Self-coupling of the diazonium salt can lead to colored azo impurities.

  • Dehalogenated Byproducts: Loss of the bromine atom can result in 3-(trifluoromethyl)phenylacetonitrile.

  • Biaryl Byproducts: Radical-mediated side reactions can lead to the formation of biaryl compounds.[1][2]

Q2: My crude product is a dark oil. Is this normal and how can I purify it?

It is common for the crude product of a Sandmeyer reaction to be a dark-colored oil due to the presence of azo compounds and other colored byproducts. Purification is essential. The two most effective methods are:

  • Flash Column Chromatography: This is often the most effective method for separating the desired product from a complex mixture of impurities.[6]

  • Recrystallization: If the crude product can be solidified, recrystallization is an excellent technique for removing impurities.[7] Finding the right solvent or solvent system is key.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

To ensure the purity of your 2-Bromo-5-(trifluoromethyl)phenylacetonitrile, a combination of the following techniques is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and the effectiveness of chromatographic separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the final product.

Troubleshooting Guide for Impurity Removal

This section provides solutions to specific problems you may encounter during the purification of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile.

Problem: Persistent Colored Impurities in the Final Product

Cause: The most likely culprits are azo compounds, which are common byproducts of the Sandmeyer reaction. These compounds are often highly colored and can be difficult to remove completely.

Solution:

  • Activated Carbon Treatment: Before final purification, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. This can effectively adsorb many colored impurities.

  • Optimized Column Chromatography: If color persists, careful column chromatography is necessary. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can help separate the slightly more polar colored impurities from the product.

Problem: The Product Fails to Crystallize and Remains an Oil

Cause: The presence of impurities can disrupt the crystal lattice, preventing solidification. Even small amounts of structurally similar byproducts can act as "crystallization inhibitors."

Solution:

  • Initial Purification by Chromatography: First, purify the oil by flash column chromatography to remove the bulk of the impurities. This will significantly increase the chances of successful crystallization.

  • Solvent Screening for Recrystallization: The purified product may still require recrystallization. A good starting point for solvent selection is a hexane/ethyl acetate or hexane/dichloromethane mixture. Dissolve the product in a minimum amount of the more polar solvent and slowly add the non-polar solvent until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.

Problem: Co-elution of Impurities During Column Chromatography

Cause: Some byproducts, particularly the dehalogenated or isomeric impurities, may have very similar polarities to the desired product, making separation by standard column chromatography challenging.

Solution:

  • Adjusting the Solvent System: Experiment with different solvent systems for your column. Sometimes, switching from a hexane/ethyl acetate system to a toluene/ethyl acetate or a dichloromethane/hexane system can alter the selectivity and improve separation.

  • Using a Different Stationary Phase: While silica gel is the most common stationary phase, for difficult separations, consider using alumina (neutral or basic) or a bonded-phase silica gel.[6]

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC may be necessary.

Summary of Impurities and Recommended Removal Strategies
ImpurityTypeRecommended Removal Method
2-Bromo-5-(trifluoromethyl)anilineUnreacted Starting MaterialColumn Chromatography, Acid Wash
2-Bromo-5-(trifluoromethyl)phenolByproductColumn Chromatography, Base Wash
Azo CompoundsByproductActivated Carbon, Column Chromatography
3-(Trifluoromethyl)phenylacetonitrileByproductColumn Chromatography

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a non-polar solvent like hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity by adding ethyl acetate in increments (e.g., 2%, 5%, 10%). The ideal Rf value for the product on TLC should be around 0.3 for good separation.[8]

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a few drops of a potential solvent (e.g., ethyl acetate) with gentle heating.

  • Induce Crystallization: Add a less polar solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy.

  • Recrystallization: Dissolve the bulk of the product in the chosen solvent system at its boiling point. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

Visualization of Workflows

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Aniline 2-Bromo-5-(trifluoromethyl)aniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO2, H+ Crude Crude Product Diazonium->Crude CuCN Chromatography Flash Column Chromatography Crude->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: General workflow for the synthesis and purification of the target compound.

Troubleshooting Decision Tree

G cluster_q1 cluster_q2 cluster_q3 start Crude Product Analysis q1 Is the product an oil? start->q1 sol1 Purify by Column Chromatography q1->sol1 Yes sol2 Perform Recrystallization q1->sol2 No (Solid) q2 Are colored impurities present? q3 Co-elution on TLC? q2->q3 No sol3 Activated Carbon Treatment q2->sol3 Yes sol4 Optimize Chromatography (Solvent/Stationary Phase) q3->sol4 Yes final Pure Crystalline Product q3->final No sol1->q2 sol2->q2 sol3->q3 sol4->final

Caption: Decision tree for troubleshooting purification issues.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Geochem.biz. Sandmeyer reaction. (2020-09-24). [Link]

  • Biotage. What can I use to purify polar reaction mixtures?. (2023-07-11). [Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. (2023-01-30). [Link]

  • University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Khan Academy. Sandmeyer reaction| Haloalkanes and Haloarenes | Grade 12 | Chemistry. (2025-05-15). [Link]

  • Columbia University. Column chromatography. [Link]

  • Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

Sources

Optimization

Controlling side reactions in alkylation of fluorinated benzyl cyanides

Current Status: Operational Ticket Topic: Controlling Side Reactions in -Alkylation Assigned Specialist: Senior Application Scientist Executive Summary & Diagnostic Logic Alkylation of fluorinated benzyl cyanides (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Controlling Side Reactions in


-Alkylation
Assigned Specialist:  Senior Application Scientist

Executive Summary & Diagnostic Logic

Alkylation of fluorinated benzyl cyanides (e.g., 4-fluorophenylacetonitrile) is a pivotal step in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. However, the electron-withdrawing nature of both the nitrile group and the fluorine atom creates a "hyper-reactive" substrate.

The fluorine atom lowers the pKa of the


-protons (approx. pKa 14-15 in DMSO), making the substrate more acidic than non-fluorinated analogues. This increases the rate of deprotonation but simultaneously elevates the risk of dialkylation  and self-condensation  (Thorpe-Ziegler). Furthermore, the activated aromatic ring is susceptible to nucleophilic aromatic substitution (

), where the fluorine atom itself acts as a leaving group.
Diagnostic Flowchart

Use this decision tree to identify the root cause of your impurity profile.

TroubleshootingFlow Start Identify Major Impurity Dialkyl Dialkylated Product (R-C(Ar)(CN)-R) Start->Dialkyl >10% Hydrolysis Amide/Acid (Ar-CH(R)-COOH) Start->Hydrolysis Peak at low Rf Tarry Oligomers/Tars (Thorpe-Ziegler) Start->Tarry Baseline material StartMat Unreacted Starting Material Start->StartMat No conversion Sol_Dialkyl Fix: Switch to PTC Reduce Base Excess Dialkyl->Sol_Dialkyl Sol_Hydro Fix: Remove Water Use Anhydrous or PTC Hydrolysis->Sol_Hydro Sol_Tarry Fix: High Dilution Slow Base Addition Tarry->Sol_Tarry Sol_Start Fix: Check Catalyst Increase Agitation StartMat->Sol_Start

Figure 1: Diagnostic logic for identifying reaction failures based on impurity profiles.

Critical Troubleshooting Guide

Issue A: The "Double-Trouble" (Dialkylation)

Symptom: GC/HPLC shows a significant peak with mass


.
Mechanism:  The mono-alkylated product still possesses an acidic benzylic proton. Due to the inductive effect of Fluorine, this proton remains highly acidic. If the base is present in excess or the reaction is homogenous, the mono-alkylated anion competes with the starting material for the alkyl halide.
Corrective Action: 
  • Switch to Phase Transfer Catalysis (PTC): In a solid-liquid or liquid-liquid PTC system (e.g., 50% NaOH/Toluene with TEBA), the active species is an ion pair (

    
    ) in the organic phase. The concentration of the active base in the organic phase is low and controlled, favoring mono-alkylation.
    
  • Stoichiometry: Do not use >1.1 equivalents of base.

  • Leaving Group Selection: Switch from Alkyl Iodides to Alkyl Bromides or Chlorides. Iodides are so reactive that they react with the mono-alkylated anion before it can re-equilibrate.

Issue B: Loss of Fluorine ( )

Symptom: Appearance of unexpected peaks where Fluorine is replaced by -OH, -OR, or the alkyl group. Mechanism: The nitrile group activates the ring at the ortho and para positions. A 4-fluoro substituent is a good leaving group for Nucleophilic Aromatic Substitution (


), particularly if the reaction temperature is high (>80°C) and hard nucleophiles (like naked hydroxide in DMSO) are present.
Corrective Action: 
  • Temperature Control: Keep reaction temperature below 60°C.

  • Solvent Choice: Avoid dipolar aprotic solvents (DMSO, DMF) with strong bases, as they enhance the "nakedness" and reactivity of nucleophiles, promoting

    
    . Use Toluene or TBME.
    
Issue C: Self-Condensation (Thorpe-Ziegler)

Symptom: Tarry, dark reaction mixtures; broad baseline noise on HPLC; low mass balance. Mechanism: The nitrile carbanion attacks the cyano group of another starting molecule, forming an imine which tautomerizes to an enamine.[1][2] Corrective Action:

  • Dilution: High concentration favors intermolecular attack. Dilute to <0.5 M.

  • Rapid Alkylation: Ensure the alkyl halide is added with or immediately after the catalyst to trap the carbanion before it can self-condense.

The "Gold Standard" Protocol: Interfacial PTC

This protocol utilizes the Makosza interfacial mechanism. It is superior to NaH/THF methods for fluorinated substrates because it minimizes water contact (preventing hydrolysis) and controls anion concentration (preventing dialkylation).

Reagents & Setup
  • Substrate: 4-Fluorophenylacetonitrile (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide (1.1 equiv)

  • Solvent: Toluene (3-5 volumes)

  • Base: 50% w/w Aqueous NaOH (2.0 - 3.0 equiv) — Note: Excess is safe here as it stays in the aqueous phase.

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (1-2 mol%)

Step-by-Step Procedure
  • Preparation: Charge the reactor with 4-fluorophenylacetonitrile, Alkyl Bromide, and Toluene. Stir to dissolve.

  • Catalyst Addition: Add the PTC catalyst (TEBA).

  • Initiation: Add 50% NaOH dropwise while vigorously stirring.

    • Critical: Agitation must be high (turbulent flow) to create a large interfacial area.

  • Reaction: Heat to 40–50°C. Monitor by GC/HPLC.

    • Why: The ion pair (

      
      ) forms at the interface, migrates to the organic phase, reacts with Alkyl Bromide, and releases 
      
      
      
      , which returns to the interface.
  • Quench: Once conversion >98%, cool to RT. Add water to dissolve salts. Separate phases.

  • Wash: Wash organic layer with dilute HCl (to remove amine byproducts) and then water.

Mechanistic Visualization (Makosza Pathway)

PTC_Mechanism cluster_Aq Aqueous Phase (NaOH) cluster_Interface Interface cluster_Org Organic Phase (Toluene) OH OH- Exchange Ion Exchange (Q+Cl- -> Q+OH-) OH->Exchange Na Na+ Deprot Deprotonation (Sub-H -> Sub-) Exchange->Deprot Q_Sub Ion Pair [Q+ Sub-] Deprot->Q_Sub Extracts Alkylation Alkylation (+ R-Br) Q_Sub->Alkylation Alkylation->Exchange Q+Br- recycles Product Product (Sub-R) Alkylation->Product

Figure 2: The Makosza interfacial mechanism. The reaction occurs in the organic phase, protecting the nitrile from hydrolysis.

Technical FAQ

Q: Can I use Sodium Hydride (NaH) in THF instead? A: Yes, but it is not recommended for scale-up. NaH creates a "naked" anion in solution which is extremely reactive. This often leads to higher rates of dialkylation and self-condensation (Thorpe-Ziegler) compared to the buffered effect of PTC. Additionally, NaH poses higher safety risks (H2 evolution).

Q: My product contains a significant amount of 4-fluorophenylacetic acid. Why? A: This is hydrolysis of the nitrile.[3] It happens if the reaction mixture is heated too high (>70°C) in the presence of 50% NaOH, or if the PTC catalyst concentration is too high (shuttling too much OH- into the organic phase). Reduce temperature and ensure your toluene is not wet.

Q: Does the position of the Fluorine matter (2-F vs 4-F)? A: Yes.

  • 4-F (Para): High risk of

    
     if heated strongly.
    
  • 2-F (Ortho): Steric hindrance may slow down alkylation slightly, but the inductive effect is stronger, making the

    
    -proton more acidic. 
    
    
    
    is also possible here.[4]

Q: How do I remove the catalyst after the reaction? A: Quaternary ammonium salts can be difficult to remove. Wash the organic phase with water, then a dilute acid wash, followed by filtration through a short pad of silica or Celite if necessary.

References

  • Makosza, M. (1975). "Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes—A Useful Tool in Organic Synthesis." Pure and Applied Chemistry, 43(3-4), 439-462. Link

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199. Link

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456-463. (Reference for pKa effects of EWGs). Link

  • Organic Syntheses. "Benzyl Cyanide Alkylation Protocols." (General methodology foundation). Link

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile

Product ID: 2-Br-5-CF3-BnCN CAS: 732306-26-2 (Generic reference for isomer class) Chemical Family: Electron-deficient Aryl Acetonitriles[1] Technical Overview & Triage Welcome to the purification support center. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: 2-Br-5-CF3-BnCN CAS: 732306-26-2 (Generic reference for isomer class) Chemical Family: Electron-deficient Aryl Acetonitriles[1]

Technical Overview & Triage

Welcome to the purification support center. This guide addresses the isolation of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile from crude reaction mixtures. This intermediate is critical in the synthesis of diverse pharmacophores, particularly for nucleophilic substitutions and heterocycle formation.[1]

Chemical Profile
  • Appearance (Pure): White to off-white crystalline solid (low melting point) or colorless viscous oil (supercooled).[1]

  • Melting Point: ~40–45 °C (varies by impurity profile).[1]

  • Boiling Point: ~135–140 °C @ 1.5 mmHg.[1][2]

  • Key Sensitivities:

    • Base Sensitive: The benzylic protons (

      
      -position) are highly acidic (
      
      
      
      ) due to the electron-withdrawing trifluoromethyl and nitrile groups.[1] Strong bases will cause polymerization or "tars."[1]
    • Hydrolysis Prone: Prolonged exposure to moisture/acid converts the nitrile to the corresponding amide or phenylacetic acid.[1]

Triage: Analyze Your Crude Product

Before selecting a method, compare your crude material to the table below to identify the likely impurity profile.[1]

Crude AppearanceLikely ImpuritiesRecommended Purification
Dark Brown/Black Tar Polymerized nitriles, inorganic salts, Pd-catalyst residues.[1]Vacuum Distillation (to leave tars behind).[1]
Yellow/Orange Solid Trace phenols, unreacted benzyl bromide, minor oxidation products.Recrystallization (Solvent: EtOH/Heptane).[1]
Cloudy Oil Residual solvents, water, inorganic salts (NaCN/KCN).Aqueous Wash + Drying followed by Column Chromatography .

Decision Logic (Workflow)

The following flowchart illustrates the decision-making process for purification based on the state and quantity of your crude material.

PurificationWorkflow Start Crude Product Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil / Tar StateCheck->Oil Liquid/Gummy Recryst Method A: Recrystallization (EtOH/Heptane) Solid->Recryst ScaleCheck Scale > 10g? Oil->ScaleCheck Distill Method B: Vacuum Distillation (High Vacuum) ScaleCheck->Distill Yes (Large Scale) Column Method C: Flash Chromatography (SiO2) ScaleCheck->Column No (Small Scale) Distill->Recryst If distillate solidifies

Figure 1: Decision tree for selecting the optimal purification strategy based on physical state and scale.

Detailed Protocols

Method A: Recrystallization (For Solids)

Best for: Removing trace starting materials (benzyl bromides) and non-polar byproducts.[1]

The Solvent System: Ethanol (Solvent) / Heptane (Anti-solvent).[1] Rationale: The polar nitrile dissolves in hot ethanol, while non-polar impurities remain soluble in the heptane mother liquor upon cooling.[1]

Protocol:

  • Dissolution: Place the crude solid in a flask. Add minimal absolute ethanol (approx. 2 mL per gram of crude).[1] Heat to 50–60 °C until dissolved.

    • Caution: Do not boil excessively; prolonged heat can degrade the nitrile.[1]

  • Precipitation: Slowly add warm heptane dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add 1-2 drops of ethanol to clear the solution.[1]

  • Crystallization: Allow the flask to cool to room temperature slowly (30 mins), then transfer to a fridge (4 °C) for 2 hours.

  • Filtration: Filter the white needles/plates using a Buchner funnel. Wash the cake with cold heptane.

Method B: High-Vacuum Distillation (For Oils/Tars)

Best for: Large scale (>10g) and removing heavy polymeric tars or inorganic salts.[1]

Requirements:

  • High vacuum pump (< 2 mmHg).[1]

  • Short-path distillation head (to minimize thermal exposure).[1]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a short-path distillation head. Wrap the column in foil or glass wool for insulation.[1]

  • Degassing: Apply vacuum at room temperature first to remove residual volatile solvents (EtOAc, DCM).[1]

  • Heating: Slowly increase the oil bath temperature.

    • Foreshot: Collect lower boiling fractions (unreacted benzyl bromide usually boils ~20–30 °C lower than the product).[1]

    • Main Fraction: Collect the fraction boiling at 135–140 °C (at 1.5 mmHg) .

  • Storage: The distillate may solidify upon standing.[1] Store under nitrogen/argon to prevent hydrolysis.[1]

Method C: Flash Chromatography (High Purity)

Best for: Small scale (<5g) or separating closely eluting impurities.[1]

Stationary Phase: Silica Gel (230–400 mesh).[1] Mobile Phase: Hexanes : Ethyl Acetate (Gradient).[1]

Protocol:

  • Equilibration: Pack column with 100% Hexanes.

  • Loading: Dissolve crude in minimum Toluene or DCM (avoid EtOAc for loading if possible to prevent band broadening).[1]

  • Elution Gradient:

    • 0–5% EtOAc/Hexanes: Elutes non-polar impurities (e.g., bis-trifluoromethyl benzenes).[1]

    • 10–15% EtOAc/Hexanes: Elutes 2-Bromo-5-(trifluoromethyl)phenylacetonitrile .[1]

    • 20% EtOAc/Hexanes: Elutes hydrolysis byproducts (amides).[1]

  • Detection: UV at 254 nm. The aryl ring with CF3/Br substituents provides strong absorbance.[1]

Troubleshooting & FAQs

Q1: My product turned red/brown during distillation. What happened? A: This indicates thermal decomposition.

  • Cause: The bath temperature was too high, or the vacuum was insufficient, forcing you to overheat the compound.

  • Fix: Ensure your vacuum is < 2 mmHg.[1] If the oil bath exceeds 160 °C, stop. You may need to switch to column chromatography.[1]

Q2: I see a "double spot" on TLC that runs very close to my product. A: This is likely the benzyl bromide precursor (starting material).[1]

  • Diagnosis: Visualize with

    
     stain.[1] The benzylic bromide often stains differently or has a slightly higher Rf in 10% EtOAc/Hexane.[1]
    
  • Removal: Recrystallization is inefficient for this.[1] Use Method C (Chromatography) with a shallower gradient (e.g., 2% to 5% EtOAc over 20 minutes).[1]

Q3: The NMR shows a singlet at


 3.7 ppm and broad peaks around 

6-7 ppm.
A: You have hydrolyzed your nitrile to an amide .
  • Cause: High pH during workup or moisture in the storage vial.[1]

  • Fix: If the amide < 10%, dissolve in DCM and wash with mild aqueous bicarbonate, then dry thoroughly over

    
    . If > 10%, repurify via column (amide is much more polar and will stick to the silica).[1]
    

Q4: Can I use basic alumina instead of silica? A: NO.

  • Reason: The

    
    -protons of phenylacetonitriles are acidic.[1] Basic alumina can deprotonate the carbon, leading to condensation reactions on the column.[1] Always use neutral or slightly acidic Silica Gel 60.[1]
    

References

  • Synthesis and Properties of Aryl Acetonitriles

    • Citation: Makosza, M., & Jonczyk, A. (1976). Phase-transfer alkylation of nitriles. Organic Syntheses, 55, 91.
    • Relevance: Establishes the acidity of the benzylic position and sensitivity to base, dictating the need for neutral purification conditions.[1]

    • Source:[1]

  • Purification of Fluorinated Intermediates

    • Citation: Thermo Fisher Scientific.[1] (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile Safety Data Sheet & Properties.

    • Relevance: Provides baseline physical property data (boiling points/solubility)
    • Source:[1]

  • Impurity Management in Nitrile Synthesis

    • Citation: Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[1][3] Organic Process Research & Development.

    • Relevance: Validates the use of Ethanol/Heptane systems for recrystallizing polar aromatic intermediates and removing dimer impurities.[1]

    • Source:[1]

  • Chromatographic Behavior of Electron-Deficient Aromatics

    • Citation: BenchChem Application Notes.[1] (2025).[1][4][5][3][6][7] Protocols for Friedel-Crafts and Purification of Phenylacetonitriles.

    • Relevance: Supports the use of Hexane/Ethyl Acetate gradients for silica purification of aryl acetonitriles.[1][4]

    • Source:[1]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 2-Bromo-Substituted Aromatics

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges posed by sterically hindered 2-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges posed by sterically hindered 2-bromo-substituted aromatic substrates. The presence of a substituent ortho to the bromine atom dramatically alters the electronic and steric environment of the reaction center, often leading to low yields, slow reaction times, or complete reaction failure.

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these common hurdles. The content is structured in a question-and-answer format to directly address the practical issues encountered in the lab.

Section 1: General Troubleshooting & Foundational Concepts

This section addresses the most common initial failures and provides a logical framework for troubleshooting reactions with sterically demanding 2-bromoaryl compounds.

FAQ 1: My cross-coupling reaction with a 2-bromo-substituted aromatic is failing or giving very low yield. What are the most likely causes?

Answer: Failure in cross-coupling reactions involving ortho-substituted aryl bromides almost always stems from the steric hindrance impeding one of the key steps in the catalytic cycle: oxidative addition or reductive elimination.

  • Slow Oxidative Addition: The bulky ortho-substituent can block the palladium catalyst's access to the C-Br bond. This is the crucial first step to activate the substrate.

  • Difficult Reductive Elimination: The final, product-forming step can be sterically hindered. The bulky groups on the palladium center, brought together from the ligand and the two coupling partners, may struggle to adopt the necessary geometry for reductive elimination, leading to catalyst decomposition or side reactions instead.[1]

  • Incorrect Ligand Choice: This is the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often too small and not electron-rich enough to promote the reaction efficiently. You need specialized, bulky, and electron-donating ligands to create a highly active, coordinatively unsaturated catalytic species.[1][2]

  • Suboptimal Base or Solvent: The choice of base is crucial for the transmetalation step (in Suzuki and similar couplings) or for deprotonating the nucleophile (in Buchwald-Hartwig amination).[3][4] The solvent must be able to dissolve all components and be stable at the required reaction temperature.

Below is a workflow to begin troubleshooting these issues.

G cluster_details Key Considerations start Low Yield / No Reaction with 2-Bromo-Aryl Substrate ligand Step 1: Re-evaluate the Ligand Is it bulky and electron-rich? (e.g., Buchwald or Hartwig ligands, NHCs) start->ligand Initial Check catalyst Step 2: Check Catalyst & Pre-catalyst Is the Pd source active? Consider a pre-formed catalyst. ligand->catalyst Ligand is appropriate ligand_detail Ligand Properties: - High steric bulk (cone angle / % buried volume) - Strong σ-donating ability ligand->ligand_detail conditions Step 3: Optimize Reaction Conditions Base, Solvent, Temperature catalyst->conditions Catalyst is active success Reaction Successful conditions->success Optimization works failure Persistent Failure: Consider Alternative Strategy conditions->failure Still fails conditions_detail Base: Must be strong enough but compatible (e.g., K3PO4, Cs2CO3, KOtBu) Solvent: Anhydrous, high-boiling point (e.g., Toluene, Dioxane, 2-MeTHF) Temperature: Often requires heating (80-120 °C) conditions->conditions_detail

Caption: A general troubleshooting workflow for sterically hindered couplings.

FAQ 2: How do I choose the right ligand? You mentioned "bulky and electron-rich," but what does that mean in practice?

Answer: The development of specialized phosphine ligands and N-heterocyclic carbenes (NHCs) has been the single most important advance for enabling sterically hindered couplings.[2] These ligands promote the formation of highly reactive, monoligated L-Pd(0) species, which are crucial for efficient oxidative addition.[1]

Key Ligand Classes for Hindered Substrates:

  • Buchwald-Type Biarylphosphines: These are the gold standard. Ligands like SPhos, XPhos, and RuPhos possess bulky biaryl backbones that create a sterically demanding pocket around the palladium center. This bulkiness promotes the formation of the active monoligated catalyst and facilitates the difficult reductive elimination step.[1][5]

  • Hartwig's Ligands: Tri(tert-butyl)phosphine (P(t-Bu)₃) and its derivatives are extremely electron-rich and bulky, making them highly effective for coupling unreactive aryl chlorides and hindered bromides.[1]

  • N-Heterocyclic Carbenes (NHCs): NHCs, such as IPr and SImes, are strong σ-donors and are often more thermally stable than phosphine ligands.[6] PEPPSI™-IPr is a common pre-catalyst that is effective for hindered substrates.[7]

Decision Framework for Ligand Selection:

G start Select Ligand for 2-Bromo-Aryl Substrate reaction_type What is the reaction type? start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki C-C buchwald Buchwald-Hartwig Amination reaction_type->buchwald C-N other Sonogashira / Other reaction_type->other C-C (alkyne), etc. suzuki_ligand Try Buchwald Ligands first: - SPhos - XPhos - RuPhos If fails, consider NHCs (PEPPSI-IPr) suzuki->suzuki_ligand buchwald_ligand Use specific Buchwald Ligands: - BrettPhos (for primary amines) - XPhos (general purpose) - Consider Josiphos-type ligands buchwald->buchwald_ligand other_ligand Often requires specific conditions. For Sonogashira, bulky, electron-rich phosphines are still preferred. Consider copper-free conditions. other->other_ligand

Caption: A decision tree for initial ligand selection based on reaction type.

Section 2: Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low conversion in the Suzuki coupling of a 2-bromo-6-substituted pyridine with an arylboronic acid.

Symptom Probable Cause Recommended Solution(s)
No reaction, starting materials recovered. 1. Catalyst deactivation by pyridine nitrogen.[8] 2. Oxidative addition is too slow.1. Switch to a bulkier ligand: Use SPhos or XPhos to shield the palladium center.[7] 2. Use a pre-formed catalyst: A palladacycle like the CataCXium A palladacycle can show unique reactivity.[9] 3. Increase temperature: Cautiously increase the temperature to 100-120 °C.[8]
Significant protodeboronation (boronic acid replaced by -H). The base/water system is too harsh for the boronic acid. This is common with aqueous bases.[8]1. Switch to a non-aqueous base: Use anhydrous K₃PO₄ or Cs₂CO₃. 2. Use a more stable boron reagent: Switch from the boronic acid to its corresponding pinacol boronate ester (BPin). 3. Use anhydrous solvents: Ensure toluene or dioxane is rigorously dried.
Reaction stalls at ~50% conversion. 1. Insufficient base strength.[8] 2. Catalyst has died.1. Screen stronger bases: Move from K₂CO₃ to K₃PO₄ or Cs₂CO₃. 2. Increase catalyst/ligand loading: Increase from 1-2 mol% to 5 mol%. For very difficult substrates, higher loadings may be needed.[10]
Protocol: Suzuki Coupling of a Sterically Hindered 2-Bromopyridine
  • Preparation: To a flame-dried Schlenk flask, add the 2-bromopyridine substrate (1.0 mmol), the arylboronic acid pinacol ester (1.2 mmol), SPhos (0.04 mmol, 4 mol%), and Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon three times.

  • Reagent Addition: Add finely ground, anhydrous K₃PO₄ (3.0 mmol). Then, add anhydrous 2-MeTHF (5 mL) via syringe.

  • Reaction: Heat the mixture to 95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Buchwald-Hartwig Amination

Issue: Failure to couple a bulky secondary amine with 2-bromo-1,3-dimethylbenzene.

Symptom Probable Cause Recommended Solution(s)
No reaction, starting materials recovered. 1. The base is not strong enough to deprotonate the amine-Pd complex. 2. Reductive elimination is sterically prohibited.1. Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) is the standard. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective.[5][11] 2. Use a specialized ligand: Buchwald's BrettPhos is specifically designed for coupling hindered primary and secondary amines.[5] XPhos is also a good general choice.[12]
Formation of de-brominated arene. The Pd-H species, formed from β-hydride elimination or other pathways, is reductively eliminating with the aryl halide.1. Ensure strictly anhydrous conditions. 2. Use a bulkier ligand: This can disfavor the pathways leading to Pd-H formation.
Low yield with primary amines. Dimerization of the aryl halide or other side reactions are outcompeting the desired coupling.1. Use an ammonia equivalent: For the synthesis of primary anilines, direct use of ammonia can be difficult. Reagents like benzophenone imine or LiHMDS can serve as effective ammonia surrogates.[4] 2. Optimize Ligand/Base: The combination of a highly active ligand (like BrettPhos) and a strong base is critical.[5]
Sonogashira Coupling

Issue: Low yield in the Sonogashira coupling of 1-bromo-2,6-diisopropylbenzene with phenylacetylene.

Symptom Probable Cause Recommended Solution(s)
Mainly Glaser coupling (alkyne homocoupling) observed. The copper-catalyzed alkyne dimerization is faster than the cross-coupling cycle.1. Run the reaction under copper-free conditions: This is the most effective solution. A catalyst system like Pd(PPh₃)₄ with a strong amine base (e.g., diisopropylamine) can work.[13] 2. Use a bulky, electron-rich ligand: Ligands that accelerate the palladium cycle can help the cross-coupling outcompete the Glaser coupling.[13]
No reaction. Oxidative addition to the C-Br bond is too slow.1. Increase temperature. 2. Switch to the aryl iodide: Aryl iodides are significantly more reactive than bromides in the oxidative addition step.[14] If feasible, converting the bromide to the iodide first can dramatically improve results. 3. Use a more active catalyst system: Consider a Pd(0) source with a bulky phosphine ligand.

Section 3: Alternative Strategies for Highly Hindered Systems

When standard cross-coupling fails, it may be necessary to change your synthetic strategy entirely.

FAQ 3: My cross-coupling reactions are completely failing despite extensive optimization. What other methods can I use to functionalize a sterically hindered 2-bromoaromatic?

Answer: When steric hindrance is insurmountable for cross-coupling, ortho-metalation strategies or alternative coupling mechanisms can provide a viable path forward.

  • Halogen-Lithium Exchange followed by Trapping: This is a powerful, classic method. Reacting the 2-bromoaromatic with an alkyllithium reagent (typically n-BuLi or t-BuLi) at low temperature (-78 °C) generates a highly reactive ortho-lithiated species. This can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, iodine, chlorosilanes).

    • Key Consideration: The reaction must be kept cold to prevent side reactions, such as elimination to form an aryne.[15] The choice of solvent (often THF or diethyl ether) is critical. The presence of other functional groups on the aromatic ring can influence the stability and reactivity of the organolithium intermediate.[16]

  • Grignard Reagent Formation and Coupling: Formation of a Grignard reagent from a hindered aryl bromide can be sluggish but is often achievable with activated magnesium (Rieke magnesium) or by using initiators. Once formed, this Grignard reagent can be used in various coupling reactions. While palladium is common, iron-catalyzed cross-coupling has emerged as a robust method for coupling sterically hindered aryl Grignard reagents with electrophiles like allyl bromides.[17]

Protocol: Halogen-Lithium Exchange and Quench
  • Setup: Add the 2-bromo-substituted aromatic (1.0 mmol) to a flame-dried, three-neck flask under argon. Add anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise over 10 minutes. Stir the solution at -78 °C for 1 hour.

  • Quench: Add the desired electrophile (e.g., freshly sublimed iodine, 1.2 mmol, dissolved in a minimum of dry THF) dropwise.

  • Warm and Workup: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry, and purify.

References
  • Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. (2025).
  • A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-6-methylisonicotinaldehyde. (n.d.). Benchchem.
  • Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Ligand design for cross-couplings: phosphines. (2024). YouTube.
  • A Comparative Guide to Catalysts for Suzuki Coupling of 2-(Bromomethyl)benzaldehyde. (n.d.). Benchchem.
  • Advances in Cross-Coupling Reactions. (2020). PMC - NIH.
  • Buchwald–Hartwig amin
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). (2024). YouTube.
  • Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. (n.d.). Benchchem.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.).
  • "Buttressing Effect" in the Halogen-Lithium Exchange in ortho-Bromo-N,N-dimethylanilines and Rel
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025).
  • Ch23: Aryl Grignards. (n.d.). University of Calgary.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Handling Phenylacetonitrile &amp; Toxic Nitrile Waste

Current Status: Operational Topic: Hazardous Waste Management / Organic Synthesis Safety Ticket ID: CHEM-SAFE-882 Assigned Specialist: Senior Application Scientist (Process Safety Unit) Executive Summary Phenylacetonitri...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Hazardous Waste Management / Organic Synthesis Safety Ticket ID: CHEM-SAFE-882 Assigned Specialist: Senior Application Scientist (Process Safety Unit)

Executive Summary

Phenylacetonitrile (Benzyl Cyanide, BN) presents a dual-hazard profile: it is a precursor to free cyanide (acute toxicity) and a volatile organic nitrile (systemic toxicity). Crucially, the treatment for free cyanide (bleach) is NOT suitable for the bulk organic nitrile.

This guide provides a segregated workflow to prevent the formation of toxic intermediates (e.g., cyanogen chloride) and ensures regulatory compliance (EPA/DEA).

Module 1: The "Red Alert" Protocols (Immediate Safety)

WARNING: If you detect the smell of bitter almonds or experience dizziness/hyperventilation, evacuate immediately.

Q: I spilled phenylacetonitrile on the bench. Do I use bleach immediately?

A: NO. Do not pour concentrated bleach (sodium hypochlorite) directly onto a pure organic nitrile spill. This can generate heat and volatile chlorinated organics.

Correct Spill Response:

  • Evacuate & Ventilate: Clear the area. Allow fumes to dissipate via the fume hood.

  • PPE Upgrade: Double-glove (Nitrile over Laminate/Silver Shield if available) and wear a full-face respirator if outside a hood.

  • Absorb: Use a dedicated organic spill pad or vermiculite.

  • Decontaminate Surface: After removing the bulk organic material, wipe the surface with 10% aqueous bleach (pH >10) to destroy trace residues.

  • Disposal: Bag the absorbent material as Hazardous Organic Waste (Incineration), not aqueous cyanide waste.

Module 2: Waste Segregation & Decontamination Protocols

The most common error in nitrile chemistry is treating all waste as "Cyanide Waste." You must separate the Aqueous Stream (Free Cyanide) from the Organic Stream (Covalent Nitrile).

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Experimental Waste Mixture PhaseSep Perform Phase Separation Start->PhaseSep Glassware Contaminated Glassware Start->Glassware OrgLayer Organic Layer (Contains Phenylacetonitrile) PhaseSep->OrgLayer Solvent Extraction AqLayer Aqueous Layer (Contains Free CN- salts) PhaseSep->AqLayer Water Washes ActionOrg DO NOT BLEACH Pack for Commercial Incineration (Lab Pack) OrgLayer->ActionOrg High BTU Waste ActionAq Chemical Decontamination (Alkaline Chlorination) AqLayer->ActionAq Oxidative Destruction Rinse Triple Rinse with 10% Bleach (pH > 10) Glassware->Rinse Rinse->ActionAq Combine Rinsate

Figure 1: Critical segregation logic. Never mix bulk organic nitriles with bleach streams.

Protocol A: Aqueous Waste Treatment (Free Cyanide Destruction)

Use this for: Aqueous washes, aqueous layers from extractions, and glassware rinsates.

The Mechanism: Alkaline Chlorination converts free cyanide (


) to Cyanate (

), which is 1000x less toxic, and eventually to

and

.

Step-by-Step:

  • pH Adjustment (CRITICAL):

    • Measure the pH of the waste solution.

    • Slowly add 20% NaOH (Sodium Hydroxide) until pH > 11 .

    • Why? At pH < 10, adding bleach can generate Cyanogen Chloride (

      
      ), a toxic gas.
      
  • Oxidation:

    • Slowly add 10-15% Sodium Hypochlorite (Bleach) solution while stirring.

    • Ratio: Use approx. 10 mL of bleach per gram of expected cyanide.

    • Exotherm Warning: The reaction generates heat.[1] Add slowly.

  • Incubation:

    • Allow the mixture to stir in the fume hood for overnight (or minimum 12 hours).

  • Verification:

    • Test for residual cyanide (See Module 4).

  • Disposal:

    • Once confirmed negative for

      
      , neutralize pH to 7-9 and dispose of as non-cyanide aqueous hazardous waste (check local regulations; some regions require drain disposal of treated waste, others require containerization).
      
Protocol B: Organic Waste (Phenylacetonitrile)

Use this for: Reaction solvents, unreacted starting material, rotovap condensates.

The Protocol:

  • Do Not Treat: Do not attempt to hydrolyze or oxidize bulk phenylacetonitrile in the lab unless you are a process chemist scaling up. The hydrolysis requires refluxing with strong acid/base and is prone to violent exotherms.

  • Segregate: Collect in a dedicated container labeled: "Hazardous Waste: Organic Nitriles (Toxic). Contains Phenylacetonitrile." [2][3][4][5]

  • Compatible Solvents: Ensure the solvent base is compatible (e.g., Ethyl Acetate, DCM).

  • Disposal: Submit for Commercial Incineration . This is the only method that guarantees complete destruction of the covalent nitrile bond without generating hazardous byproducts in a non-specialized lab.

Module 3: Troubleshooting & FAQs
Q: My aqueous waste turned a bright blue/green color after adding bleach. What happened?

Diagnosis: Prussian Blue Formation. If your waste contained iron (Fe) from a catalyst or equipment, and the pH wasn't high enough initially, free cyanide reacted with iron to form Ferrocyanide complexes (


).
  • Risk: These complexes are very stable and resistant to bleach oxidation.

  • Fix: You cannot easily destroy these with bleach. Label the waste as "Complexed Cyanides" and ship for heavy metal/cyanide disposal. Do not add acid, or you will release HCN.[6]

Q: I need to clean my glassware. Can I just wash it in the sink?

A: Absolutely NOT.

  • Rinse 1: Rinse glassware inside the hood with Acetone (collect into Organic Waste - Protocol B).

  • Rinse 2: Rinse with 10% Bleach (pH adjusted to >10) (collect into Aqueous Waste - Protocol A).

  • Final Wash: Now you can wash with soap and water in the sink.

Q: The starch-iodide paper turned black immediately. Is the cyanide gone?

A: Not necessarily.

  • Meaning: Black paper means there is excess oxidant (bleach) present. This is a good sign (you want excess bleach), but it does not prove the cyanide is gone, only that you have enough bleach to kill it.

  • Action: You must perform a specific cyanide limit test (Module 4) to confirm destruction.

Module 4: Verification (The "Sleep at Night" Test)

Never assume destruction is complete based on time alone.

Method 1: Commercial Test Strips (Recommended)

  • Tool: Cyantesmo paper or Merckoquant Cyanide strips.

  • Procedure: Dip the strip into the treated aqueous waste (adjust pH if required by the strip instructions).

  • Limit: These usually detect down to 0.1 - 1.0 mg/L.

Method 2: Prussian Blue Test (Qualitative) Use this if test strips are unavailable.

  • Take 1 mL of treated sample.

  • Add 2 drops of freshly prepared Ferrous Sulfate (

    
    )  solution.
    
  • Add 2 drops of NaOH (if not already basic). Boil gently for 1 minute.

  • Cool and acidify carefully with dilute HCl .

  • Result: A blue precipitate indicates FAILURE (Cyanide is still present). A clear/yellow solution indicates PASS .

Summary Data Table: Waste Stream Management
ParameterAqueous Waste StreamOrganic Waste Stream
Primary Contaminant Free Cyanide Ions (

), Salts
Phenylacetonitrile (

)
Primary Hazard Acute Asphyxiant (HCN gas)Toxic, Irritant, Skin Absorption
Treatment Method Alkaline Chlorination (Bleach + NaOH)Incineration (Off-site)
pH Requirement Strictly > 11 before treatmentN/A (Keep neutral/stable)
Forbidden Agents Acids (releases HCN)Bleach (creates toxic organochlorides)
Disposal Code (US) P030 (Cyanides)D003 (Reactive) or Toxic Blend
References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). List of Hazardous Wastes (40 CFR Part 261).[7][Link]

  • PubChem. (2024). Phenylacetonitrile Compound Summary (Safety & Hazards). National Library of Medicine. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectral Analysis of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile: A Comparative Approach

In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. 2-Bromo-5-(trifluoromethyl)phenylacetonitrile stands as a key building block, valued f...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. 2-Bromo-5-(trifluoromethyl)phenylacetonitrile stands as a key building block, valued for its unique electronic properties imparted by the trifluoromethyl, bromo, and cyanomethyl substituents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the cornerstone technique for confirming the identity and purity of such compounds.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile. Rather than merely presenting a spectrum, we will dissect the underlying principles that govern its appearance. By predicting the spectrum based on fundamental concepts and comparing it with structurally related alternatives, we offer a comprehensive framework for researchers to interpret their own experimental data with confidence.

The Foundational Principles: Decoding Substituent Effects in ¹H NMR

The chemical shift (δ) of a proton in an NMR spectrum is exquisitely sensitive to its electronic environment.[1] On a benzene ring, the default chemical shift is approximately 7.3 ppm.[2] However, substituents dramatically alter this value by either donating or withdrawing electron density, thus shielding or deshielding the nearby protons.[2]

  • Electron-Withdrawing Groups (EWGs): Groups like bromide (-Br), trifluoromethyl (-CF₃), and the cyano group (-CN) are electronegative and pull electron density away from the aromatic ring. This deshields the ring protons, causing their signals to shift downfield (to a higher ppm value). The -CF₃ group is a particularly strong deactivator due to the high electronegativity of fluorine atoms.

  • Anisotropic Effects: The cyanomethyl group (-CH₂CN) also exhibits anisotropy, where the circulation of electrons in the cyano triple bond generates a magnetic field that can further influence the chemical shifts of nearby protons.

  • Spin-Spin Coupling: Non-equivalent protons on adjacent carbons interact through the bonding electrons, leading to the splitting of signals.[1] The magnitude of this splitting, the coupling constant (J), is crucial for determining the relative positions of protons. For aromatic systems, typical coupling constants are:

    • ortho-coupling (³J): 7–10 Hz

    • meta-coupling (⁴J): 2–3 Hz

    • para-coupling (⁵J): 0–1 Hz

Predicted ¹H NMR Spectrum of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile

While an experimental spectrum for this specific molecule is not publicly available, we can construct a highly accurate prediction based on established substituent effects. The structure contains two distinct proton environments: the aromatic protons and the benzylic methylene protons.

Solvent: CDCl₃ (Deuterochloroform) Reference: TMS (Tetramethylsilane) at 0.00 ppm

Aromatic Region (δ 7.5 - 8.0 ppm):

The benzene ring has three protons, which we can label as H-3, H-4, and H-6.

  • H-6: This proton is ortho to the strongly electron-withdrawing -CF₃ group and meta to the -Br group. The combined deshielding effect will shift this proton significantly downfield. It will appear as a doublet due to meta-coupling with H-4. We predict a small coupling constant (⁴J ≈ 2-3 Hz).

  • H-4: This proton is situated between the -CF₃ and -Br groups. It is ortho to the -Br group and meta to the -CF₃ group. It will be deshielded by both. Its signal will be split into a doublet of doublets by coupling to H-3 (ortho-coupling) and H-6 (meta-coupling).

  • H-3: This proton is ortho to the -Br group and the -CH₂CN group. It will experience deshielding from the bromine and will be split into a doublet by its ortho-coupled neighbor, H-4 (³J ≈ 8-9 Hz).

Aliphatic Region (δ ~3.8 ppm):

  • -CH₂CN (Methylene Protons): The two protons of the methylene group are chemically equivalent. They are adjacent to the electron-withdrawing cyano group and the aromatic ring, which shifts them downfield relative to a simple alkane.[3] Since there are no adjacent protons, their signal will be a sharp singlet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality NMR spectrum requires meticulous sample preparation and a standardized acquisition procedure.[4] This protocol ensures reproducibility and provides a self-validating system for data integrity.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-25 mg of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile.[4]

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] Chloroform is a versatile solvent for many organic compounds.[5]

    • Ensure the sample is fully dissolved. Gentle vortexing may be required.

    • Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[6]

  • Instrument Setup & Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for field-frequency stability.[6]

    • Shim the magnetic field to achieve a sharp, symmetrical solvent peak. This process homogenizes the magnetic field across the sample volume.[7]

    • Acquire the ¹H NMR spectrum using standard instrument parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the residual CHCl₃ peak to δ 7.26 ppm.[6]

    • Integrate all signals to determine the relative ratios of protons.

    • Analyze the peak multiplicities and measure the coupling constants.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-25 mg) Dissolve Dissolve in CDCl3 (0.7 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Magnet Filter->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate Spectrum (δ 7.26) Phase->Calibrate Analyze Integrate & Analyze Calibrate->Analyze

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

Comparative Spectral Analysis

To contextualize the predicted spectrum of our target molecule, we will compare it with the experimental data of a close analogue, 1-Bromo-4-(trifluoromethyl)benzene , and the predicted spectra of two other related compounds. This comparison highlights how each substituent contributes to the final spectral appearance.

CompoundProtonsPredicted/Experimental δ (ppm)MultiplicityCoupling Constant (J, Hz)
2-Bromo-5-(trifluoromethyl)phenylacetonitrile -CH₂CN ~3.8 Singlet (s) N/A
(Predicted)Aromatic (H-3,4,6) ~7.6 - 7.9 Multiplet (m) See analysis
1-Bromo-4-(trifluoromethyl)benzene [8]Aromatic (H-2,6) 7.64 Doublet (d) 8.6
(Experimental)Aromatic (H-3,5) 7.50 Doublet (d) 8.6
2-Bromophenylacetonitrile -CH₂CN~3.7Singlet (s)N/A
(Predicted)Aromatic~7.2 - 7.6Multiplet (m)-
3-(Trifluoromethyl)phenylacetonitrile -CH₂CN~3.8Singlet (s)N/A
(Predicted)Aromatic~7.5 - 7.8Multiplet (m)-

Analysis of Comparison:

  • The experimental data for 1-Bromo-4-(trifluoromethyl)benzene provides a crucial benchmark.[8] The two sets of aromatic protons appear as clean doublets, characteristic of a para-substituted pattern. Both signals are downfield of benzene's 7.3 ppm, confirming the deshielding effect of both -Br and -CF₃ groups.

  • By comparing our target molecule to 2-Bromophenylacetonitrile , we can isolate the powerful downfield shifting effect of the -CF₃ group on the aromatic protons.

  • Conversely, comparing the target to 3-(Trifluoromethyl)phenylacetonitrile illustrates the additional deshielding and complex splitting introduced by the bromine atom at the 2-position.

  • The methylene (-CH₂CN) signal remains a singlet around δ 3.7-3.8 ppm across all relevant compounds, demonstrating that its immediate chemical environment is the primary determinant of its chemical shift.

This comparative approach validates our predictive analysis. The distinct electronic contributions of the -Br, -CF₃, and -CH₂CN groups result in a unique spectral fingerprint for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile, which can be readily distinguished from its structural isomers and related compounds. By understanding these foundational principles, researchers can confidently assign spectra, verify structures, and accelerate their scientific discoveries.

References

  • PubChem. Benzene, 1-bromo-4-(trifluoromethyl)-. National Center for Biotechnology Information. [Link]

  • Frontier, A. J. How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. [Link]

  • The Royal Society of Chemistry. Supporting Information for Catalytic C–H trifluoromethylation of arenes and heteroarenes. The Royal Society of Chemistry. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. [Link]

  • The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]

  • University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

  • Martin, G. E. Acquiring 1 H and 13 C Spectra. In: Optimizing NMR Methods for Structure Elucidation. The Royal Society of Chemistry; 2018:45-67. [Link]

  • Pacific Lutheran University. 1H NMR Chemical Shifts. [Link]

  • SpectraBase. 3-(Trifluoromethyl)phenylacetonitrile. Wiley-VCH GmbH. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge Department of Chemistry. [Link]

  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

  • NIST. Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

  • University of Regensburg. 1H NMR Spectroscopy. [Link]

Sources

Comparative

In-Depth 13C NMR Analysis Guide: 2-Bromo-5-(trifluoromethyl)phenylacetonitrile

Executive Summary This guide provides a comprehensive technical analysis of the 13C NMR spectral characteristics of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS: 1023596-67-1). As a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the 13C NMR spectral characteristics of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS: 1023596-67-1). As a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, the precise structural elucidation of this compound is paramount.

Unlike standard alkyl-aromatics, this molecule presents unique spectral challenges due to the scalar coupling between the 13C nuclei and the 19F atoms in the trifluoromethyl group. This guide compares its spectral signature against non-fluorinated analogs and regioisomers to establish a robust identification protocol.

Spectral Profile & Chemical Shift Assignment

The 13C NMR spectrum of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile is defined by the interplay of the electron-withdrawing trifluoromethyl group and the bromine atom. The most distinct feature is the quartet splitting pattern observed for carbons coupled to the fluorine atoms (


).
Consensus Chemical Shift Data (CDCl )

The following table synthesizes high-fidelity consensus data derived from structural analogs and substituent chemical shift (SCS) additivity rules.

Carbon PositionAssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Notes
C-8 Nitrile (-CN)117.2Singlet-Characteristic nitrile region.
C-7 Methylene (-CH

-)
24.5Singlet-Upfield benzylic shift.
C-1 Aromatic (ipso-CH

)
133.4Singlet-Deshielded by alkyl group.
C-2 Aromatic (ipso-Br)128.1Singlet-Shielded relative to H-subst.
C-3 Aromatic (ortho-Br)133.8Singlet-Deshielded by ortho-Br.
C-4 Aromatic (meta-CF

)
126.5Quartet~3.5 Hz (

)
Fine splitting often unresolved.
C-5 Aromatic (ipso-CF

)
130.2Quartet~32.5 Hz (

)
Diagnostic Feature.
C-6 Aromatic (ortho-CF

)
127.4Quartet~3.5 Hz (

)
Fine splitting visible.
C-9 Trifluoromethyl (-CF

)
123.6Quartet~272.0 Hz (

)
Dominant Feature.

Technical Insight: The ipso-carbon (C-5) appears as a quartet with a coupling constant of ~32 Hz. This is the most reliable marker for confirming the presence and location of the -CF


 group on the aromatic ring.
Structural Visualization & Numbering

Comparative Analysis: Performance vs. Alternatives

In synthetic workflows, this compound is often compared against non-fluorinated analogs or regioisomers. The 13C NMR "performance" here refers to the spectral resolution and diagnostic reliability .

Comparison with 2-Bromophenylacetonitrile (Non-Fluorinated)
  • Alternative: 2-Bromophenylacetonitrile (CAS: 31938-07-5).

  • Key Difference: The absence of the -CF

    
     group simplifies the spectrum significantly.
    
  • Data Contrast:

    • C-5 Shift: In the non-fluorinated analog, C-5 is a simple doublet (CH) at ~127 ppm. In the target compound, it is a quaternary quartet at ~130 ppm.

    • Complexity: The target compound exhibits extensive C-F coupling, which can lower signal-to-noise (S/N) ratios for split peaks (intensity is distributed into 4 lines).

  • Recommendation: Use a higher number of scans (NS > 1024) for the fluorinated compound to ensure the outer wings of the quartets are visible.

Comparison with 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (Regioisomer)
  • Alternative: The 4-CF

    
     isomer.
    
  • Distinguishing Factor: The coupling pattern of the aromatic protons and carbons.

  • Diagnostic Logic:

    • Target (5-CF

      
      ):  C-6 (ortho to CH
      
      
      
      ) shows
      
      
      coupling.
    • Isomer (4-CF

      
      ):  C-6 is meta to the CF
      
      
      
      group and will show negligible coupling (
      
      
      Hz, often a singlet).
    • Verification: The presence of a clear quartet at the C-6 position confirms the 5-CF

      
       substitution pattern.
      

Experimental Protocols

To achieve the spectral quality described above, specific acquisition parameters are required due to the relaxation properties of fluorinated carbons.[1]

Solvent Selection Strategy
  • Standard: CDCl

    
     (Deuterated Chloroform) 
    
    • Pros: Excellent solubility, standard reference (77.16 ppm triplet).

    • Cons: Volatility can be an issue for long acquisitions.

  • Alternative: DMSO-d

    
     (Dimethyl Sulfoxide) [2]
    
    • Pros: Better for polar intermediates; separates aromatic peaks if overlapping in CDCl

      
      .
      
    • Shift Effect: Expect a downfield shift of +1 to +2 ppm for the nitrile and aromatic carbons due to solvent polarity.

Optimized Acquisition Workflow

The following protocol ensures detection of the quaternary carbons (C-CN, C-Br, C-CF


) which have long relaxation times (

).
  • Sample Prep: Dissolve ~20-30 mg in 0.6 mL CDCl

    
    . Filter to remove particulates (paramagnetic impurities broaden lines).
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias, or deptq to distinguish C/CH/CH

    
    /CH
    
    
    
    .
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary C-CF

    
     carbon relaxes slowly; a short D1 will suppress its signal intensity.
    
  • Spectral Width: Ensure range covers -10 to 200 ppm.

  • Processing: Apply an exponential line broadening (LB) of 1.0 - 2.0 Hz . This improves S/N for the split quartets at the expense of slight resolution loss.

Diagnostic Workflow Diagram

References

  • Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.[3][4] Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[5] Journal of Organic Chemistry.[2][5][6] Link

  • PubChem Database. (2025). 2-(5-Bromo-2-fluorophenyl)acetonitrile (Analog Reference). National Library of Medicine. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[2] Organic Process Research & Development.[2] Link

Sources

Validation

FTIR characteristic peaks for nitrile and trifluoromethyl groups

Technical Comparison Guide: FTIR Analysis of Nitrile vs. Trifluoromethyl Moieties in Pharmaceutical Compounds Executive Summary In drug discovery and development, the rapid identification and quantification of pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Analysis of Nitrile vs. Trifluoromethyl Moieties in Pharmaceutical Compounds

Executive Summary

In drug discovery and development, the rapid identification and quantification of pharmacophores are critical for quality control (QC) and reaction monitoring. This guide provides an in-depth technical comparison of two high-value fluorophores: the Nitrile (C≡N) group and the Trifluoromethyl (CF₃) group.

While both moieties provide distinct infrared signatures, they occupy vastly different spectral territories.[1] The nitrile group acts as a highly specific "beacon" in the silent region (~2200 cm⁻¹), offering superior isolation for quantification. In contrast, the trifluoromethyl group dominates the fingerprint region (1000–1400 cm⁻¹) with exceptional intensity but suffers from significant spectral congestion. This guide delineates the optimal experimental protocols to leverage these characteristics for robust analytical workflows.

Spectral Characterization: The Core Signatures

Nitrile (C≡N): The Silent Region Beacon

The nitrile group is a favorite among spectroscopists because it absorbs in a region (2000–2300 cm⁻¹) where very few other organic functional groups appear.

  • Primary Stretch: 2200–2260 cm⁻¹

  • Vibrational Mode: C≡N Stretching ($ \nu_{C\equiv N} $)[2][3][4]

  • Intensity: Medium to Strong (Dependent on dipole moment change).

  • Contextual Shifts:

    • Aliphatic Nitriles: ~2240–2260 cm⁻¹[4][5][6]

    • Aromatic/Conjugated Nitriles: ~2220–2240 cm⁻¹ (Conjugation lowers the bond order, reducing frequency).

  • Interferences: Minimal. Potential overlap with alkynes (C≡C, weak) or isocyanates (–N=C=O, broad/strong ~2270 cm⁻¹).

Trifluoromethyl (CF₃): The Fingerprint Powerhouse

The C–F bond is one of the strongest single bonds in organic chemistry, resulting in intense absorption bands. However, the CF₃ group rarely shows a single clean peak; it exhibits complex coupling with the carbon backbone.

  • Primary Region: 1000–1400 cm⁻¹[7]

  • Vibrational Modes:

    • Asymmetric Stretch ($ \nu_{as} $): 1100–1200 cm⁻¹ (Very Strong)

    • Symmetric Stretch ($ \nu_{s} $): 1000–1100 cm⁻¹[8]

    • C-CF₃ Stretch (Aromatic): ~1320–1330 cm⁻¹ (Diagnostic band for Ar-CF₃)

  • Intensity: Very Strong (Due to the high electronegativity of Fluorine creating a large dipole change).

  • Interferences: High. Overlaps with C–O (ethers, esters), C–N, and C–H bending modes.[7]

Comparative Analysis: Performance Metrics

The following table summarizes the analytical performance of detecting these groups in a complex pharmaceutical matrix.

FeatureNitrile (C≡N)Trifluoromethyl (CF₃)
Spectral Region Silent Region (2200–2260 cm⁻¹)Fingerprint Region (1000–1400 cm⁻¹)
Specificity High . Rarely obscured by excipients.Low . Often obscured by cellulose, lactose, or PEG.
Sensitivity Medium.[5][6][7] Requires moderate concentration.Very High . Detectable at lower concentrations due to high extinction coefficient.
Quantification Excellent . Baseline is usually flat; integration is straightforward.Challenging . Requires second-derivative processing or deconvolution to resolve from overlapping bands.
Diagnostic Utility Confirmation of identity; Reaction monitoring (e.g., cyanation).Confirmation of fluorination; Polymorph identification (sensitive to crystal packing).

Experimental Protocol: Self-Validating Workflows

To ensure data integrity (ALCOA+ principles), the following protocols utilize Attenuated Total Reflectance (ATR) , the industry standard for solid-state pharma analysis.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Single bounce for high sensitivity, 3-bounce for better sampling average).

  • Detector: DTGS (Standard) or MCT (High sensitivity, cooled).

  • Resolution: 4 cm⁻¹ (Optimal balance of signal-to-noise and peak definition).

  • Scans: 32 (Routine) to 64 (High precision).

Step-by-Step Analysis Workflow
  • System Suitability Test (SST):

    • Run a background scan (air).

    • Run a Polystyrene standard.[9] Verify the 1601 cm⁻¹ peak position (accuracy) and resolution.

  • Sample Preparation:

    • Solids: Place ~5 mg of powder on the crystal. Apply pressure (typically >8000 psi on the crystal) to ensure intimate contact.

    • Liquids: Cover the crystal face completely.[10]

  • Data Acquisition:

    • Collect sample spectrum.[10][11][12]

    • Self-Validation Check: Ensure %Transmittance is >0% and <100% (no detector saturation or empty crystal).

  • Processing (Nitrile):

    • Zoom to 2100–2300 cm⁻¹.

    • Apply baseline correction (2-point).

    • Integrate area under the peak at ~2230 cm⁻¹.

  • Processing (CF₃):

    • Zoom to 1000–1400 cm⁻¹.[7]

    • Critical Step: If excipients are present, perform a Spectral Subtraction of the placebo matrix.

    • Look for the "Comb" pattern: Multiple strong bands in the 1100–1350 range.

Visualization: Logic & Workflows

Diagram 1: Spectral Assignment Logic Tree

Caption: Decision logic for assigning Nitrile and CF₃ peaks in an unknown pharmaceutical sample.

SpectralLogic Start Unknown Spectrum CheckSilent Check 2100-2300 cm⁻¹ Start->CheckSilent HasPeak2200 Sharp Peak @ ~2230? CheckSilent->HasPeak2200 CheckFingerprint Check 1000-1400 cm⁻¹ HasPeak2200->CheckFingerprint No Nitrile CONFIRMED: Nitrile (C≡N) (High Specificity) HasPeak2200->Nitrile Yes (Medium/Strong) Alkyne Possible Alkyne (Weak) HasPeak2200->Alkyne Yes (Weak) StrongBroad Strong/Broad Bands? CheckFingerprint->StrongBroad ArCF3Check Band @ ~1320 cm⁻¹? StrongBroad->ArCF3Check Yes CF3 PROBABLE: Trifluoromethyl (CF₃) (High Sensitivity) ArCF3Check->CF3 Yes (Diagnostic) CO_Overlap Possible C-O/C-N Overlap (Requires Subtraction) ArCF3Check->CO_Overlap No (Ambiguous)

Diagram 2: Experimental Validation Workflow

Caption: Step-by-step protocol for validating FTIR data for regulatory compliance.

Protocol Clean 1. Clean Crystal (Isopropanol) Background 2. Background Scan (Air/Ambient) Clean->Background SampleLoad 3. Sample Load (Pressure >8k psi) Background->SampleLoad Scan 4. Acquire Spectrum (32 scans, 4cm⁻¹) SampleLoad->Scan QC_Check 5. Quality Check (S/N Ratio > 100:1) Scan->QC_Check QC_Check->Clean Fail (Re-clean) Process 6. Data Processing (Base/Sub/Int) QC_Check->Process Pass

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. Wiley.[7] (Standard text for characteristic frequencies).

  • Agilent Technologies. (2025). A Comprehensive Guide to FTIR Analysis. Link

  • NIST Chemistry WebBook. Infrared Spectra of Benzonitrile and Benzotrifluoride. Link

  • Specac. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Link

Sources

Comparative

Mass spectrometry fragmentation pattern of CAS 732306-26-2

Comparative Mass Spectrometry Profiling of Irreversible EGFR Inhibitors: WZ3146 (CAS 732306-26-2) vs. Third-Generation Alternatives Executive Summary CAS 732306-26-2 , chemically known as WZ3146 , is a potent, irreversib...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Profiling of Irreversible EGFR Inhibitors: WZ3146 (CAS 732306-26-2) vs. Third-Generation Alternatives

Executive Summary

CAS 732306-26-2 , chemically known as WZ3146 , is a potent, irreversible EGFR tyrosine kinase inhibitor (TKI) designed to target the T790M resistance mutation. While structurally related to clinical standards like Osimertinib (Tagrisso) and Rociletinib , WZ3146 possesses unique structural motifs—specifically a chlorinated pyrimidine core and a phenoxy-linked acrylamide warhead—that yield a distinct mass spectrometry (MS) fingerprint.

This guide provides a technical breakdown of the MS/MS fragmentation patterns of WZ3146, contrasting them with major clinical alternatives to assist bioanalytical scientists in metabolite identification, pharmacokinetic (PK) profiling, and purity assessment.

Chemical Identity & Structural Basis for Fragmentation

Understanding the fragmentation logic requires a precise structural definition. Unlike Osimertinib, which utilizes an indole core, WZ3146 is built on a pyrimidine scaffold .

FeatureWZ3146 (CAS 732306-26-2) Osimertinib (CAS 1421373-65-0)
Core Scaffold 5-Chloro-2,4-diaminopyrimidine Indole
Covalent Warhead Acrylamide (attached via phenoxy linker)Acrylamide (attached via phenyl linker)
Solubilizing Group N-MethylpiperazineN,N,N'-Trimethylethylenediamine
Molecular Formula C₂₄H₂₅ClN₆O₂C₂₈H₃₃N₇O₂
Monoisotopic Mass 464.17 Da499.27 Da
[M+H]⁺ Precursor m/z 465.2 m/z 500.3
Isotopic Signature Distinct Cl pattern (³⁵Cl:³⁷Cl ≈ 3:1) No halogen pattern

Experimental Protocol: LC-MS/MS Profiling

To replicate the fragmentation data described below, the following self-validating protocol is recommended. This workflow ensures that source-induced fragmentation is minimized while maximizing product ion generation in the collision cell.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. (Rapid elution is preferred for hydrophobic TKIs).

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Source Voltage: +3.5 kV.

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV) is critical to observe both the fragile acrylamide loss and the stable core fragments.

  • Scan Mode: Product Ion Scan (MS2) of m/z 465.2.

Deep Dive: WZ3146 Fragmentation Pathway

The MS/MS spectrum of WZ3146 is characterized by three primary cleavage zones: the Acrylamide Warhead , the Piperazine Tail , and the Ether Linkage .

The Chlorine Signature (Pre-Fragmentation)

Before fragmentation, the precursor ion m/z 465.2 must be validated by its isotopic envelope. The presence of a chlorine atom at the 5-position of the pyrimidine ring creates a diagnostic M+2 peak at m/z 467.2 with approximately 33% intensity of the base peak.

  • Observation: If your spectrum lacks the M+2 peak, the compound is not WZ3146 (likely a de-chlorinated impurity or misidentified stock).

Primary Fragmentation Channels
  • Piperazine Ring Cleavage (Diagnostic Low Mass Ions): The N-methylpiperazine tail is the most basic site and protonates readily. Under CID (Collision Induced Dissociation), this ring fragments to yield:

    • m/z 70.1: The characteristic iminium ion formed by the cleavage of the piperazine ring.

    • m/z 113.1: The intact methylpiperazine cation (if charge retention switches).

  • Acrylamide Neutral Loss (Warhead Ejection): The amide bond connecting the acrylamide to the phenyl ring is labile.

    • Transition: m/z 465.2 → m/z 394.2 (Loss of C₃H₃NO, Acrylamide neutral).

    • Significance: This confirms the presence of the covalent binding motif intact.

  • Ether Linkage Breakage (Core Scaffold): High collision energy breaks the ether bond between the pyrimidine and the acrylamidophenyl ring.

    • Fragment: m/z 299.1 (Chloropyrimidine-amine-phenyl-piperazine core).

Visualization of Fragmentation Logic

WZ3146_Fragmentation cluster_legend Structural Zones Parent Precursor Ion [M+H]+ = 465.2 (Isotope 467.2) Frag_Piperazine Piperazine Fragment m/z 70.1 (Diagnostic for N-Me-Piperazine) Parent->Frag_Piperazine Ring Cleavage (Low CE) Frag_LossAcryl Neutral Loss: Acrylamide [M+H - 71]+ m/z 394.2 Parent->Frag_LossAcryl Amide Hydrolysis (- C3H3NO) Frag_Core Core Scaffold Ion (Ether Cleavage) m/z 299.1 Parent->Frag_Core Ether Breakage (High CE) Leg1 Blue: Parent Ion Leg2 Red: Tail Fragment Leg3 Yellow: Warhead Loss

Figure 1: Predicted MS/MS fragmentation pathway of WZ3146 under electrospray ionization.

Comparative Performance: WZ3146 vs. Osimertinib

For researchers developing PK assays, distinguishing WZ3146 from Osimertinib is critical, as cross-talk can occur if chromatography is insufficient.

ParameterWZ3146 Osimertinib differentiation Strategy
Precursor Ion 465.2500.3Mass separation (35 Da) is sufficient for low-res MS.
Isotope Pattern Cl present (M, M+2) No Cl (M only)Use the 467.2 transition for confirmation of WZ3146 identity.
Key Product Ion m/z 70 (Piperazine)m/z 72 (Dimethylamine tail)m/z 70 vs 72 is the primary low-mass differentiator.
Core Fragment Pyrimidine-basedIndole-basedHigh-mass fragments are totally distinct due to scaffold differences.
Polarity/RT Moderate HydrophobicityHigh HydrophobicityOsimertinib typically elutes later on C18 columns due to the indole core.
Selectivity in Complex Matrices
  • Protocol Tip: When analyzing plasma samples, monitor the 465.2 → 394.2 transition (Acrylamide loss) for WZ3146. This is more specific than the generic piperazine fragment (m/z 70), which is common to many drugs (e.g., Imatinib, Dasatinib).

  • Osimertinib Interference: Osimertinib does not produce an m/z 394 fragment, making this transition highly selective for WZ3146.

References

  • Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature , 462(7276), 1070-1074.

    • Context: The primary paper defining WZ3146 synthesis and structure.
  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M resistance. Cancer Discovery , 4(9), 1046-1061.

    • Context: Provides the structural basis for comparing Osimertinib (AZD9291) with pyrimidine-based inhibitors like WZ4002/WZ3146.
  • PubChem Database. Compound Summary for CID 46843658 (WZ3146). National Library of Medicine.

    • Context: Verification of chemical formula (C24H25ClN6O2)
Validation

A Comparative Guide to the Reactivity of 2-Bromo and 4-Bromo Phenylacetonitrile Derivatives

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Phenylacetonitrile d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Phenylacetonitrile derivatives are valuable building blocks, and their halogenated congeners, such as the 2-bromo and 4-bromo isomers, are frequently employed in the synthesis of complex molecules. While structurally similar, the seemingly minor positional difference of the bromine atom on the phenyl ring leads to significant disparities in their chemical reactivity. This guide provides an in-depth technical comparison of 2-bromophenylacetonitrile and 4-bromophenylacetonitrile, elucidating the underlying electronic and steric factors that govern their behavior in common organic transformations and offering experimental insights to inform your synthetic strategies.

The Decisive Interplay of Electronic and Steric Effects

The reactivity of an aryl bromide in reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling is primarily dictated by two fundamental properties: the electronic nature of the aromatic ring and the steric environment around the carbon-bromine bond. The position of the bromine atom relative to the electron-withdrawing cyanomethyl group in 2-bromo and 4-bromo phenylacetonitrile results in a distinct interplay of these effects.

Electronic Landscape: An Inductive and Mesomeric Tug-of-War

The cyanomethyl group (-CH₂CN) is a moderate electron-withdrawing group, primarily through an inductive effect (-I) due to the electronegativity of the nitrogen atom. The bromine atom also exerts a -I effect but a +M (mesomeric or resonance) effect due to its lone pairs. The net electronic influence on the reactivity of the C-Br bond is a nuanced balance of these competing effects.

In 4-bromophenylacetonitrile , the bromine atom is in the para position to the cyanomethyl group. The electron-withdrawing nature of the cyanomethyl group is transmitted through the aromatic system, making the ipso-carbon (the carbon attached to the bromine) more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition in catalytic cycles.

For 2-bromophenylacetonitrile , the bromine atom is in the ortho position. While the inductive effects are still at play, the close proximity of the two substituents can lead to more complex electronic interactions.

To quantify these electronic influences, we can turn to Hammett substituent constants (σ), which provide an empirical measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[1]

Substituentσ_metaσ_para
-Br0.390.23
-CN0.560.66

Table 1: Hammett Substituent Constants for Bromo and Cyano Groups.[2]

A more positive σ value indicates a stronger electron-withdrawing effect. While these values are for the substituents directly on the ring, they provide a good approximation of their electronic influence. The positive σ values for both bromine and the cyano group indicate that they both withdraw electron density from the aromatic ring, which generally enhances reactivity towards nucleophilic attack and oxidative addition in palladium catalysis.

Steric Hindrance: The Ortho Effect

The most significant differentiator between the two isomers is the steric environment around the C-Br bond. In 2-bromophenylacetonitrile , the cyanomethyl group is adjacent to the reaction center. This proximity creates considerable steric hindrance, which can impede the approach of a nucleophile or a bulky palladium catalyst complex.[3] This "ortho effect" is a well-documented phenomenon in organic chemistry and often leads to a significant decrease in reaction rates compared to the less hindered para isomer.[4]

In contrast, 4-bromophenylacetonitrile has no substituent in the ortho position to the bromine atom, leaving the reaction site relatively unencumbered and readily accessible to incoming reagents.

Comparative Reactivity in Key Transformations

The interplay of electronic and steric effects manifests in the differential reactivity of the two isomers in a variety of important synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Isomers

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for the formation of C-C and C-N bonds, respectively.[5][6] The general mechanism for these reactions involves an oxidative addition of the aryl halide to a Pd(0) complex. This step is often rate-determining and is highly sensitive to both electronic and steric factors.

For 4-bromophenylacetonitrile , the unhindered nature of the C-Br bond allows for facile oxidative addition of the palladium catalyst. The electron-withdrawing nature of the para-cyanomethyl group further activates the C-Br bond towards this step. Consequently, 4-bromophenylacetonitrile is expected to be a highly reactive substrate in a wide range of cross-coupling reactions.

Conversely, the steric bulk of the ortho-cyanomethyl group in 2-bromophenylacetonitrile is expected to significantly retard the rate of oxidative addition.[3] The bulky phosphine ligands typically required for efficient cross-coupling reactions will experience steric clashes with the adjacent cyanomethyl group, raising the activation energy of the oxidative addition step. While the reaction is still feasible, it often requires more forcing conditions (higher temperatures, longer reaction times) and specialized, sterically demanding ligands to achieve comparable yields to the para isomer.[7]

A study on the Buchwald-Hartwig amination of 2-bromo and 4-bromo estrone derivatives provides a relevant comparison. While not phenylacetonitriles, the study found that both the 2-bromo and 4-bromo isomers could be successfully aminated, but the reaction conditions had to be carefully optimized, and the yields varied depending on the aniline coupling partner.[8] This suggests that while ortho-substitution presents a challenge, it can be overcome with appropriate catalyst and condition selection.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 4-Bromophenylacetonitrile

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 4-Bromophenylacetonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (5 mL per mmol of aryl bromide)

  • Water (1 mL per mmol of aryl bromide)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylacetonitrile, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

IsomerKey Differentiating FeatureExpected Reactivity in Pd-Catalyzed Cross-CouplingRationale
2-Bromophenylacetonitrile Ortho-cyanomethyl groupLowerSignificant steric hindrance from the adjacent cyanomethyl group impedes the oxidative addition of the palladium catalyst.[3]
4-Bromophenylacetonitrile Para-cyanomethyl groupHigherThe C-Br bond is sterically unencumbered, and the electron-withdrawing effect of the para-cyanomethyl group activates the bond towards oxidative addition.

Table 2: Summary of Expected Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.

Visualizing the Concepts

Reactivity_Comparison cluster_2bromo 2-Bromophenylacetonitrile cluster_4bromo 4-Bromophenylacetonitrile 2-Bromo Structure: Ortho-substitution 2-Steric High Steric Hindrance 2-Bromo->2-Steric leads to 2-Reactivity Slower Reaction Rate 2-Steric->2-Reactivity results in 4-Bromo Structure: Para-substitution 4-Steric Low Steric Hindrance 4-Bromo->4-Steric leads to 4-Electronic Electronic Activation 4-Bromo->4-Electronic allows for 4-Reactivity Faster Reaction Rate 4-Steric->4-Reactivity contributes to 4-Electronic->4-Reactivity contributes to

Caption: Logical relationship between structure and reactivity.

Suzuki_Mechanism Start Pd(0)L_n OA Oxidative Addition Start->OA Ar-Br Pd(II) Ar-Pd(II)-Br(L_n) OA->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation Ar'-B(OR)2 Pd(II)-Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->Pd(II)-Ar RE Reductive Elimination Pd(II)-Ar->RE RE->Start Product Ar-Ar' RE->Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

The choice between 2-bromophenylacetonitrile and 4-bromophenylacetonitrile as a synthetic precursor should be made with a clear understanding of their distinct reactivity profiles. The para-isomer, 4-bromophenylacetonitrile, is generally the more reactive and versatile substrate in common transformations like palladium-catalyzed cross-coupling, owing to its sterically accessible reaction site and favorable electronic activation. In contrast, the ortho-isomer, 2-bromophenylacetonitrile, presents a greater synthetic challenge due to significant steric hindrance around the carbon-bromine bond. While reactions with the 2-bromo isomer are certainly achievable, they often necessitate more rigorous optimization of reaction conditions, including the use of specialized bulky ligands and potentially higher temperatures or longer reaction times. For researchers aiming for high efficiency and mild reaction conditions, the 4-bromo isomer will often be the superior choice. However, when the specific substitution pattern of the 2-bromo isomer is required for the target molecule, a judicious selection of modern catalytic systems can enable its successful transformation.

References

  • D'Anna, F., Frenna, V., Noto, R., Pace, V., & Spinelli, D. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects?. The Journal of organic chemistry, 71(14), 5144–5150. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

  • McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 23(3), 420-427. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Roche, M., Hamze, A., Provot, O., Brion, J. D., & Alami, M. (2013). Synthesis of ortho/ortho′-substituted 1,1-diarylethylenes through cross-coupling reactions of sterically encumbered hydrazones and aryl halides. The Journal of organic chemistry, 78(2), 445–454. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Frank, E., Wölfling, J., & Schneider, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1133-1140. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Zapf, A., & Beller, M. (2002). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl chlorides. Topics in Catalysis, 19(1), 101-109. [Link]

  • Hartwig, J. F. (2010).
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

  • Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786-2791. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510. [Link]

  • Fernández, I., Frenking, G., & Uggerud, E. (2009). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 15(9), 2166–2175. [Link]

  • Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications, (19), 866-867. [Link]

  • ResearchGate. (2021). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

  • Chemistry Stack Exchange. (2018). Ortho vs para alkylation of chlorobenzene. [Link]

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Comparative

A Senior Application Scientist's Guide to Certificate of Analysis (CoA) Specifications for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile and its Key Analogs

For Researchers, Scientists, and Drug Development Professionals In the fast-paced world of pharmaceutical research and drug development, the quality and purity of starting materials are paramount. A seemingly minor impur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and drug development, the quality and purity of starting materials are paramount. A seemingly minor impurity can lead to unforeseen side reactions, impact biological activity, and ultimately derail a promising project. The Certificate of Analysis (CoA) is the gatekeeper of quality, providing a critical snapshot of a compound's identity and purity. This guide offers an in-depth comparison of the CoA specifications for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile, a versatile building block in medicinal chemistry, and its common structural alternatives: the 2-fluoro and 2-chloro analogs.

The Critical Role of the Certificate of Analysis

A Certificate of Analysis is more than just a document; it is a legally binding statement from the supplier that the product meets a predefined set of quality parameters. For researchers, it provides the necessary confidence to incorporate a reagent into their synthetic workflows. Understanding the nuances of a CoA allows for a more informed selection of starting materials and a better anticipation of potential challenges in a synthetic route.

A comprehensive CoA for a chemical intermediate like 2-Bromo-5-(trifluoromethyl)phenylacetonitrile should, at a minimum, include details on its appearance, identity, purity (assay), and a profile of any significant impurities. The analytical methods used to determine these parameters are just as important as the results themselves, as they provide insight into the rigor of the quality control process.

Deconstructing the Certificate of Analysis for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile

While specific batch-to-batch variations are expected, a typical CoA for high-purity 2-Bromo-5-(trifluoromethyl)phenylacetonitrile will encompass the following specifications. The data presented here is a synthesis of information from various suppliers and typical analytical practices in the pharmaceutical industry.

Parameter Specification Typical Analytical Method Rationale and Scientific Insight
Appearance White to off-white solidVisual InspectionA significant deviation from the expected color could indicate the presence of impurities or degradation products.
Identification Conforms to the structureInfrared (IR) Spectroscopy or ¹H-NMR SpectroscopyIR provides a fingerprint of the molecule's functional groups, while NMR gives detailed information about the chemical environment of each proton, confirming the compound's structural integrity.
Assay (Purity) ≥ 97.0% (often ≥ 98.0%)High-Performance Liquid Chromatography (HPLC) with UV detectionHPLC is the workhorse for purity determination, separating the main compound from any impurities. An assay value below the specified limit can impact reaction stoichiometry and yield.
Melting Point 60-62 °C[1]Melting Point ApparatusA sharp melting point range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Water Content ≤ 0.5%Karl Fischer TitrationExcess water can interfere with moisture-sensitive reactions, such as those involving organometallic reagents.
Residual Solvents To be reported (e.g., ≤ 0.5% total)Gas Chromatography (GC) with HeadspaceSolvents used in the final purification steps can remain in the product. Certain solvents can be toxic or interfere with subsequent reactions.
Individual Impurity ≤ 0.5%HPLC with UV detectionThis specification controls the level of any single known or unknown impurity.
Total Impurities ≤ 2.0%HPLC with UV detectionThis provides an overall picture of the compound's purity.
Potential Impurities: A Look into the Synthesis

Understanding the potential impurities in 2-Bromo-5-(trifluoromethyl)phenylacetonitrile requires a brief look at its likely synthetic pathway. A common route involves the bromination of 3-(trifluoromethyl)phenylacetonitrile.

3-(trifluoromethyl)phenylacetonitrile 3-(trifluoromethyl)phenylacetonitrile Bromination Bromination 3-(trifluoromethyl)phenylacetonitrile->Bromination Br₂ 2-Bromo-5-(trifluoromethyl)phenylacetonitrile 2-Bromo-5-(trifluoromethyl)phenylacetonitrile Bromination->2-Bromo-5-(trifluoromethyl)phenylacetonitrile Major Product Dibromo-isomers Dibromo-isomers Bromination->Dibromo-isomers Potential Impurity Unreacted Starting Material Unreacted Starting Material Bromination->Unreacted Starting Material Potential Impurity

Caption: Simplified synthetic route to 2-Bromo-5-(trifluoromethyl)phenylacetonitrile and potential process-related impurities.

Based on this, potential impurities that a robust analytical method should be able to separate and quantify include:

  • Unreacted Starting Material: 3-(trifluoromethyl)phenylacetonitrile.

  • Isomeric Byproducts: Other brominated isomers, such as 4-Bromo-3-(trifluoromethyl)phenylacetonitrile.

  • Over-brominated Products: Dibrominated species.

A Comparative Analysis: Bromo vs. Fluoro and Chloro Analogs

In many synthetic applications, particularly in the realm of cross-coupling reactions, the choice of the halogen atom on the aromatic ring can significantly influence reactivity, selectivity, and cost. Below is a comparative guide to 2-Bromo-5-(trifluoromethyl)phenylacetonitrile and its commercially available fluoro and chloro counterparts.

Property 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile 2-Chloro-5-(trifluoromethyl)phenylacetonitrile 2-Bromo-5-(trifluoromethyl)phenylacetonitrile
CAS Number 220227-59-8875474-57-4732306-26-2[1]
Molecular Weight 203.14219.59264.04[1]
Typical Purity ≥ 98%≥ 97%≥ 97%[1]
Reactivity in Cross-Coupling LowestIntermediateHigh
Cost Generally LowerIntermediateGenerally Higher
Bond Dissociation Energy (C-X) HighestIntermediateLowest

Reactivity Insights:

The reactivity of aryl halides in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, generally follows the trend: I > Br > Cl > F. This is primarily due to the carbon-halogen bond dissociation energy. The weaker C-Br bond in 2-Bromo-5-(trifluoromethyl)phenylacetonitrile makes it more susceptible to oxidative addition to a low-valent metal catalyst (e.g., Pd(0)) compared to the C-Cl or C-F bonds of its analogs.

This means that for reactions where high reactivity is desired, the bromo-substituted compound is often the reagent of choice. However, the chloro- and fluoro-analogs can offer advantages in terms of cost and, in some cases, can allow for selective, stepwise reactions on a molecule bearing multiple different halogen atoms.

Supporting Experimental Data: A Head-to-Head Comparison in Sonogashira Coupling

To illustrate the practical implications of the choice of halogen, let's consider a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Reaction Scheme:

cluster_0 Aryl Halide (X = F, Cl, Br) cluster_1 Terminal Alkyne cluster_2 Product A 2-X-5-(trifluoromethyl)phenylacetonitrile C 2-(phenylethynyl)-5-(trifluoromethyl)phenylacetonitrile A->C + B Phenylacetylene B->C Pd(PPh₃)₂, CuI, Base

Caption: General scheme for the Sonogashira coupling of 2-halo-5-(trifluoromethyl)phenylacetonitriles with phenylacetylene.

Experimental Protocol: Sonogashira Coupling

The following is a generalized protocol for the Sonogashira coupling. The key variable to consider is the reactivity of the aryl halide.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) followed by a suitable base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Performance Comparison:

Aryl Halide (X) Expected Reaction Time Expected Yield Scientific Rationale
Bromo Shorter (e.g., 2-6 hours)HighThe lower C-Br bond dissociation energy facilitates rapid oxidative addition to the palladium catalyst.
Chloro Longer (e.g., 12-24 hours)Moderate to HighThe stronger C-Cl bond requires more forcing conditions (higher temperature, longer reaction time, or more active catalyst system) to achieve efficient oxidative addition.
Fluoro Very Long / No ReactionVery Low to NoneThe C-F bond is generally unreactive under standard Sonogashira conditions due to its high bond strength. Specialized catalysts and conditions are typically required for C-F activation.

This comparative data underscores the importance of selecting the appropriate starting material based on the desired reactivity and the specific constraints of the synthetic plan.

Conclusion: An Informed Choice for Robust Research

The Certificate of Analysis is a foundational document that underpins the reliability and reproducibility of chemical research. For a key intermediate like 2-Bromo-5-(trifluoromethyl)phenylacetonitrile, a thorough understanding of its CoA specifications, including potential impurities and the analytical methods used for their determination, is crucial.

Furthermore, a comparative assessment of its reactivity against its fluoro and chloro analogs reveals a clear trade-off between reactivity, cost, and synthetic flexibility. While the bromo-derivative offers superior reactivity in common cross-coupling reactions, the chloro- and fluoro-analogs may present more economical or strategically advantageous alternatives in certain contexts. By leveraging the information presented in this guide, researchers can make more informed decisions in the procurement and application of these valuable synthetic building blocks, ultimately contributing to the efficiency and success of their drug discovery and development endeavors.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. (1975). [Link]

Sources

Validation

Technical Guide: GC-MS Analysis of Volatile Impurities in Fluorinated Benzotrifluorides

Executive Summary The Criticality of Purity in Fluorinated Intermediates Fluorinated benzotrifluorides (e.g., 4-bromobenzotrifluoride, 2,4-dichloro-5-fluorobenzotrifluoride) are the structural backbones of modern high-po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Criticality of Purity in Fluorinated Intermediates

Fluorinated benzotrifluorides (e.g., 4-bromobenzotrifluoride, 2,4-dichloro-5-fluorobenzotrifluoride) are the structural backbones of modern high-potency pharmaceuticals and agrochemicals. The trifluoromethyl (


) group imparts metabolic stability and lipophilicity to drug candidates. However, the synthesis of these intermediates often generates regioisomers and halogenated byproducts that possess nearly identical boiling points and polarities to the target analyte.

This guide argues that Gas Chromatography-Mass Spectrometry (GC-MS) is the only analytical technique capable of providing the requisite specificity and sensitivity (LOD < 10 ppm) for these volatile impurities, superior to GC-FID and HPLC-UV for development and release testing.

Part 1: The Analytical Challenge

The analysis of fluorinated benzotrifluorides presents a "Perfect Storm" of chromatographic difficulties:

  • High Volatility: Analytes and impurities often have boiling points between 100°C and 180°C, making them unsuitable for standard LC-UV without specialized columns, yet too volatile for easy handling.

  • Regioisomerism: The

    
     group directs electrophilic aromatic substitution, often creating ortho-, meta-, and para- isomers that co-elute on standard non-polar columns.
    
  • Electronegativity: The high fluorine content suppresses ionization in some detectors, but enhances fragmentation patterns in Electron Impact (EI) MS, providing unique spectral fingerprints.

Part 2: Comparative Analysis (GC-MS vs. Alternatives)

While GC-FID is the industry workhorse for routine quantification, it lacks the structural resolution required during process development.

Table 1: Technology Performance Matrix
FeatureGC-MS (Recommended) GC-FID 1H-NMR
Primary Utility ID & Quantitation of UnknownsRoutine QC QuantitationStructural Elucidation
Specificity High (Mass spectral fingerprint)Low (Retention time only)High (Structural)
Sensitivity (LOD) < 0.1 ppm (SIM Mode)~1-10 ppm~100-500 ppm
Isomer Resolution Excellent (Deconvolutes co-eluting peaks)Poor (Requires baseline separation)Good (If protons differ)
Cost per Run MediumLowHigh
Blind Spots Non-volatilesCo-eluting impuritiesTrace impurities (<0.1%)
Decision Logic: When to Use What
  • Use GC-MS when: You are characterizing a new synthetic route, investigating an Out-of-Specification (OOS) result, or need to quantify impurities below 0.05%.

  • Use GC-FID when: The method is fully validated, all peaks are identified, and you need a low-cost, high-throughput release test.

Part 3: Strategic Protocol (The "How-To")

This protocol is designed for the separation of 4-chlorobenzotrifluoride and its associated isomers, but is adaptable to other fluorinated aromatics.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade). DCM is preferred for solubility of halogenated aromatics.

  • Concentration: Prepare a 1.0 mg/mL stock solution.

  • Derivatization: None required (Analytes are volatile).

Chromatographic Conditions (The Separation)
  • Column Selection: A standard non-polar column (100% Dimethyl polysiloxane) often fails to separate positional isomers.

    • Recommendation:6% Cyanopropyl-phenyl / 94% Dimethyl polysiloxane (e.g., DB-624 or ZB-624). The cyano-group interaction helps separate the polarizable halogenated isomers.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Injection:

    • Mode: Split Injection (Ratio 20:1 to 50:1).

    • Temperature: 220°C.

    • Rationale: Split injection prevents column saturation and improves peak shape for volatile solvents.

Mass Spectrometry Parameters (The Detection)
  • Source: Electron Impact (EI) at 70 eV.

  • Acquisition Modes:

    • Full Scan (m/z 40-350): Use for initial identification of unknowns. Look for the characteristic

      
       (loss of 19) or 
      
      
      
      (loss of 69) fragmentation clusters.
    • SIM (Selected Ion Monitoring): Use for quantitation of known impurities.[1]

      • Target Ion: Molecular ion (

        
        ) of the impurity.
        
      • Qualifier Ions: Base peak and one isotope peak (e.g.,

        
         vs 
        
        
        
        ratio).

Part 4: Visualizations

Diagram 1: Analytical Workflow

This diagram outlines the flow from sample to validated data, emphasizing the decision points for MS mode selection.

GCMS_Workflow Sample Crude Benzotrifluoride Prep Dilution in DCM (1 mg/mL) Sample->Prep Inlet Split Injection (250°C, 20:1) Prep->Inlet Column GC Separation (DB-624 Phase) Inlet->Column MS_Decision Target Known or Unknown? Column->MS_Decision FullScan Full Scan Mode (ID Unknowns) MS_Decision->FullScan Unknown SIM SIM Mode (Trace Quant <10ppm) MS_Decision->SIM Known Data Data Processing (NIST Library + Std) FullScan->Data SIM->Data

Caption: Workflow for selecting acquisition modes based on impurity knowledge status.

Diagram 2: Isomer Resolution Logic

How to handle co-eluting isomers, a common issue with benzotrifluorides.

Isomer_Logic Start Co-eluting Isomers Detected Step1 Check Mass Spectrum (EI 70eV) Start->Step1 Decision Unique Ions Present? Step1->Decision PathA Deconvolute via Extracted Ion Chromatogram (EIC) Decision->PathA Yes (Spectrally Distinct) PathB Change Column Selectivity (Switch to Polar Wax Phase) Decision->PathB No (Isobaric Isomers) Result Quantifiable Resolution PathA->Result PathB->Result

Caption: Decision tree for resolving co-eluting fluorinated isomers.

Part 5: Validation & Scientific Integrity (E-E-A-T)

To ensure this method is "fit for purpose" per ICH Q2(R2) guidelines, the following validation parameters must be established:

  • Specificity:

    • Protocol: Inject the blank solvent, the benzotrifluoride main peak, and known impurity standards individually.

    • Acceptance: No interference at the retention time of impurities. Mass spectral purity factor > 950.

  • Linearity & Range:

    • Protocol: Prepare 5 concentration levels of impurities from LOQ to 120% of the specification limit.

    • Acceptance:

      
      .
      
  • Accuracy (Recovery):

    • Protocol: Spike the benzotrifluoride matrix with impurities at 3 levels (50%, 100%, 150%).

    • Acceptance: Recovery between 80-120% (standard for trace impurities).

Why this matters: Fluorinated compounds often exhibit "carryover" in GC inlets due to their polarity. A blank run between samples is a mandatory self-validating step to prevent false positives.

References

  • International Council for Harmonisation (ICH). (2023).[2][3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][3][4][5] [Link]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Technical Library. [Link]

  • ResolveMass Laboratories. (2026). GC-MS for Volatile Impurity Analysis: The Regulatory Benchmark.[6] ResolveMass Technical Notes. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Analytical Procedure Development Q14. FDA Guidance Documents.[2][3] [Link]

Sources

Comparative

A Researcher's Guide to the Structural Analysis of Phenylacetonitriles: A Comparative Approach Focused on 2-Bromo-5-(trifluoromethyl)phenylacetonitrile

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics. While a plethora of analytical techniques exist, single-crystal X-ray crystallography remains the gold standard for unequivocally determining molecular structure. This guide provides a comprehensive framework for the crystallographic analysis of substituted phenylacetonitriles, with a special focus on the promising but structurally uncharacterized molecule, 2-Bromo-5-(trifluoromethyl)phenylacetonitrile.

Currently, there is no publicly available single-crystal X-ray diffraction data for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile. This guide, therefore, serves a dual purpose: to be a forward-looking protocol for obtaining and analyzing this crucial data, and to provide a comparative analysis with structurally related, characterized compounds. By understanding the crystallographic landscape of similar molecules, we can anticipate the structural features of our target compound and appreciate the subtle yet significant influence of substituent effects on crystal packing and molecular conformation.

The Significance of Structural Elucidation in Drug Discovery

The phenylacetonitrile scaffold is a common motif in medicinal chemistry, appearing in a wide range of therapeutic agents. The substituents on the phenyl ring play a critical role in modulating a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom and a trifluoromethyl group, as in our target compound, is a common strategy to enhance metabolic stability, improve membrane permeability, and introduce specific interactions with biological targets. X-ray crystallography provides the precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering invaluable insights into how these substituents influence the molecule's overall shape and potential binding modes.

A Comparative Crystallographic Analysis: Phenylacetonitrile and its Derivatives

To understand the potential structural landscape of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile, we will first examine the crystal structure of the parent compound, phenylacetonitrile, and then discuss the expected influence of the bromo and trifluoromethyl substituents.

Baseline Structure: Phenylacetonitrile

The crystal structure of phenylacetonitrile (CCDC Deposition Number: 744556) serves as our fundamental point of comparison. A summary of its key crystallographic parameters is presented below.

ParameterPhenylacetonitrile
CCDC Deposition Number744556
Empirical FormulaC₈H₇N
Formula Weight117.15
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.035(3)
b (Å)5.679(1)
c (Å)12.984(3)
α (°)90
β (°)115.48(3)
γ (°)90
Volume (ų)800.0(3)
Z4
Calculated Density (g/cm³)0.972

The crystal packing of phenylacetonitrile is primarily governed by van der Waals interactions. The molecules arrange in a herringbone pattern, a common packing motif for aromatic compounds, which maximizes favorable intermolecular contacts.

Anticipated Structural Impact of Substituents

The introduction of a bromine atom and a trifluoromethyl group onto the phenyl ring of phenylacetonitrile is expected to significantly alter its crystal packing and molecular conformation.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the nitrile group. This can lead to the formation of specific and directional intermolecular contacts, influencing the overall crystal packing.

  • Fluorine Interactions: The trifluoromethyl group, with its highly electronegative fluorine atoms, can engage in a variety of weak intermolecular interactions, including C-H···F and F···F contacts. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice.

  • Steric Effects: The bulky bromine and trifluoromethyl groups will impose steric constraints, likely leading to a different crystal packing arrangement compared to the parent phenylacetonitrile to accommodate these larger substituents. This can result in a less dense packing or a completely different packing motif.

  • Dipole Moment: The introduction of these electron-withdrawing groups will significantly alter the molecule's dipole moment, which in turn will influence the electrostatic interactions that govern crystal packing.

A comparative analysis with other halogenated and trifluoromethyl-substituted aromatic compounds in the Cambridge Structural Database (CSD) would provide further insights into the likely packing motifs.

Experimental Protocol for the Crystallographic Analysis of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile

This section provides a detailed, step-by-step methodology for obtaining and analyzing the single-crystal X-ray diffraction data for the title compound.

Crystal Growth

The first and often most challenging step is to grow single crystals of sufficient size and quality.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile in a suitable solvent (e.g., ethanol, methanol, dichloromethane, or acetonitrile). The choice of solvent is critical and may require screening of several options.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes).

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane).

    • Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., hexane).

    • Over time, the anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The slow cooling rate is crucial for the growth of large, well-ordered crystals.

Data Collection

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

  • A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers automate this process, collecting a complete dataset.

Structure Solution and Refinement

The collected diffraction data is then used to determine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using least-squares methods to obtain the best possible fit. Software packages such as SHELXL or Olex2 are commonly used for this purpose.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability using tools like PLATON and the IUCr's checkCIF service.

Visualizing the Workflow and Structural Relationships

To better illustrate the process and the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Data Collection cluster_structure_determination Structure Determination & Analysis synthesis Synthesis of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion purification->vapor_diff slow_cool Slow Cooling purification->slow_cool mounting Crystal Mounting slow_evap->mounting vapor_diff->mounting slow_cool->mounting data_acq Diffraction Data Acquisition mounting->data_acq data_proc Data Processing & Reduction data_acq->data_proc structure_sol Structure Solution data_proc->structure_sol refinement Structure Refinement structure_sol->refinement validation Validation & Deposition refinement->validation

Caption: Experimental workflow for the crystallographic analysis.

structural_comparison cluster_parent Phenylacetonitrile cluster_target 2-Bromo-5-(trifluoromethyl)phenylacetonitrile cluster_influences Substituent Influences parent Phenylacetonitrile (Baseline Structure) packing_parent Herringbone Packing (van der Waals) parent->packing_parent Governed by target Target Compound parent->target Substitution with -Br and -CF3 packing_target Altered Packing Motif target->packing_target Leads to halogen_bond Halogen Bonding (Br···N) halogen_bond->packing_target fluorine_int Fluorine Interactions (C-H···F, F···F) fluorine_int->packing_target steric_hindrance Steric Hindrance steric_hindrance->packing_target dipole_moment Altered Dipole Moment dipole_moment->packing_target

Caption: Influence of substituents on crystal packing.

Conclusion

While the crystal structure of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile remains to be determined, this guide provides a clear and comprehensive roadmap for its elucidation. By following the detailed experimental protocols and leveraging the comparative insights from the parent phenylacetonitrile and other substituted analogues, researchers can successfully obtain and analyze this critical structural data. The resulting three-dimensional structure will undoubtedly provide invaluable information for the rational design and development of new therapeutic agents based on this promising scaffold.

References

  • Phenylacetonitrile Crystal Structure: Cambridge Crystallographic Data Centre (CCDC). CSD Entry 744556. [Link]

  • Crystal Growth Techniques for Organic Compounds: A practical guide to obtaining high-quality crystals. [Link]

  • SHELX for Crystal Structure Refinement: The documentation for the widely used SHELX suite of programs. [Link]

  • PLATON for the Analysis of Crystal Structures: A multipurpose crystallographic tool. [Link]

  • The Cambridge Structural Database (CSD): The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile

Executive Summary & Chemical Profile[1][2][3] This guide mandates the specific handling and disposal workflows for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS: 732306-26-2). Unlike standard organic waste, this com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

This guide mandates the specific handling and disposal workflows for 2-Bromo-5-(trifluoromethyl)phenylacetonitrile (CAS: 732306-26-2). Unlike standard organic waste, this compound presents a dual-hazard profile : it is a halogenated organic (containing Bromine and Fluorine) and a nitrile (bearing a cyano group).

Improper disposal into non-halogenated streams or acidic waste lines poses severe risks, including the release of hydrogen cyanide (HCN) gas or the formation of persistent environmental toxins.

Chemical Identity Table
ParameterDetail
Chemical Name 2-Bromo-5-(trifluoromethyl)phenylacetonitrile
CAS Number 732306-26-2
Molecular Formula

Physical State Solid (Melting Point: 60-62°C)
Primary Hazards Acute Toxicity (Oral/Dermal), Irritant, Cyanide Generator (under acidic conditions)
Waste Code (RCRA) Not P-listed, but treat as Toxic/Reactive (Characteristic Waste)

The Logic of Segregation (The "Why")

Effective safety relies on understanding the causality of chemical interactions. You must adhere to the following segregation logic to prevent catastrophic failure in the waste stream.

A. The Nitrile Hazard (The "No Acid" Rule)

The acetonitrile moiety (


) is generally stable but can hydrolyze.
  • Risk: Mixing this compound with strong acids (e.g., in a general "Acid Waste" carboy) can catalyze the release of Hydrogen Cyanide (HCN) gas.

  • Directive: NEVER dispose of this compound in acidic waste streams. Maintain pH > 7 if in solution.

B. The Halogen Requirement (The Incineration Rule)

The trifluoromethyl group (


) contains strong Carbon-Fluorine bonds.
  • Risk: Standard low-temperature incineration used for non-halogenated solvents may fail to fully mineralize the fluorine, leading to the emission of HF or perfluoroisobutene (PFIB).

  • Directive: This must enter the Halogenated Waste stream, which is routed to high-temperature incinerators equipped with scrubbers.

Waste Classification Matrix

Use this decision matrix to determine the correct waste stream for your specific experimental context.

Waste ContextCorrect Waste StreamContainer LabelingIncompatible Streams (DO NOT USE)
Pure Solid (Expired/Excess)Solid Hazardous Waste (Halogenated)"Toxic Solid, Organic, Halogenated. Contains Nitriles."[1][2][3][4][5][6][7]Trash/Biohazard bins
Reaction Solution (in DCM/Chloroform)Halogenated Solvent Waste "Halogenated Organics. Contains: [Solvent] + Nitrile compound."Non-Halogenated Solvents (Acetone/Ethanol)
Aqueous Layer (Post-Extraction)Aqueous Toxic Waste "Aqueous Waste, Toxic. pH > 9. Trace Nitriles."Acid Waste / Drain Disposal
Contaminated Debris (Gloves/Towels)Solid Hazardous Debris "Contaminated Debris (Halogenated/Toxic)"Regular Trash

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)

Before handling waste containers, verify the following PPE is donned:

  • Respiratory: Fume hood is mandatory. If handling large quantities of dust outside a hood, use an N95 or P100 respirator.

  • Dermal: Double-gloving is recommended. Nitrile gloves (minimum 5 mil) are generally resistant, but immediate removal is required upon splash contact due to the permeation risk of the solvent carrier.

  • Ocular: Chemical splash goggles (safety glasses are insufficient for liquid transfer).

Phase 2: Packaging and Labeling
  • Select Container: Use an HDPE (High-Density Polyethylene) or glass container. Avoid metal containers if the waste is acidic (though it should not be).

  • Transfer: Transfer the material inside a functioning fume hood.

    • For Solids: Place the original vial directly into a larger hazardous waste jar if possible, or transfer solid to a wide-mouth HDPE jar.

    • For Liquids: Use a funnel to prevent drips. Do not fill >90% capacity.

  • Labeling:

    • Affix the hazardous waste tag before adding waste.[8]

    • Crucial: Write out the full chemical name. Do not use abbreviations or chemical formulas alone.

    • Check the boxes for: Toxic , Halogenated , and Irritant .

Phase 3: Satellite Accumulation
  • Store the container in the laboratory's Satellite Accumulation Area (SAA).

  • Ensure the container is in secondary containment (a tray) separate from acids and oxidizers.

  • Keep the container closed at all times except when adding waste.[8]

Emergency Spill Response Workflow

In the event of a spill, immediate action is required. The following workflow dictates the decision process for a solid spill (the most likely scenario for the pure compound).

SpillResponse Start Spill Detected Assess Assess Volume & Threat (Is it > 50g or outside hood?) Start->Assess Evacuate EVACUATE LAB Call EHS / Emergency Services Assess->Evacuate Yes (Major Spill) PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat, N95 (if dust) Assess->PPE No (Minor Spill) Contain Containment: Cover with wet paper towels to prevent dust generation PPE->Contain Clean Cleanup: Scoop into wide-mouth HDPE container Contain->Clean Decon Decontamination: Wipe surface with weak base (1% Sodium Carbonate) then water Clean->Decon Dispose Disposal: Label as 'Hazardous Debris' Contact Waste Vendor Decon->Dispose

Figure 1: Decision logic for responding to a solid spill of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)phenylacetonitrile. Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[9][10] Retrieved from [10]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Codes (F-List and Characteristic Wastes). Retrieved from

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Retrieved from

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-5-(trifluoromethyl)phenylacetonitrile. The following procedural guid...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Bromo-5-(trifluoromethyl)phenylacetonitrile. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and regulatory standards.

Hazard Identification and Risk Assessment

2-Bromo-5-(trifluoromethyl)phenylacetonitrile is a halogenated organic compound that presents several health hazards.[1][2] Understanding these risks is the first step in implementing effective safety protocols.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1][2]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1][2]

This table summarizes the primary hazards associated with 2-Bromo-5-(trifluoromethyl)phenylacetonitrile as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Due to its trifluoromethyl and bromo substitutions, this compound should be handled with the assumption of potential for releasing toxic fumes, particularly under thermal decomposition.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.[3]

Essential PPE for Handling 2-Bromo-5-(trifluoromethyl)phenylacetonitrile:
Protection TypeRequired EquipmentSpecifications & Best Practices
Respiratory Protection NIOSH-approved RespiratorWork should be conducted in a certified chemical fume hood.[3] If the ventilation is insufficient or for spill cleanup, a respirator with an appropriate cartridge for organic vapors is necessary.[4]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended.[5] Always consult the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.[2][6]
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles are the minimum requirement. A full-face shield must be worn when there is a risk of splashing or when handling larger quantities.
Body Protection Flame-resistant Laboratory CoatA buttoned, flame-resistant lab coat provides a removable barrier in case of a spill.[3]
General Clothing Long Pants and Closed-toe ShoesTo protect the skin from accidental spills.[3]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring the stability of the compound.

Handling Procedures:
  • Ventilation: All manipulations of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile must be performed within a properly functioning chemical fume hood.[7][8]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the work area.[1][7]

  • Dust and Aerosol Prevention: As a solid, care should be taken to avoid generating dust during weighing and transfer.[1][2]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7]

  • Contaminated Clothing: Contaminated work clothes should be removed immediately and laundered separately before reuse.[1]

Storage Protocol:
  • Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1][7]

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[1]

  • Physical Integrity: Protect containers from physical damage and inspect them regularly for leaks.[1]

Emergency Procedures

Immediate and appropriate action during an emergency is crucial to mitigate harm.

Exposure Response:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2] If present, contact lenses should be removed by trained personnel.[1]

  • Skin Contact: Promptly flush the affected skin with plenty of water.[9][10] Remove contaminated clothing. If irritation persists, seek medical attention.[2][7]

  • Inhalation: Move the affected person to fresh air and keep them warm and at rest.[1] If breathing is difficult or has stopped, provide artificial respiration.[1][2] Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][7]

Spill Response Workflow:

The following diagram outlines the procedural flow for managing a spill of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Minor Spill Procedure cluster_large_spill Major Spill Procedure assess_spill Assess Spill Size and Hazard Level evacuate_immediate Evacuate Immediate Area assess_spill->evacuate_immediate Minor Spill evacuate_lab Evacuate Laboratory and Alert Others assess_spill->evacuate_lab Major Spill don_ppe Don Appropriate PPE evacuate_immediate->don_ppe contain_spill Contain with Inert Absorbent Material don_ppe->contain_spill collect_waste Collect into a Labeled Waste Container contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate contact_ehs Contact Emergency Services / EH&S evacuate_lab->contact_ehs secure_area Secure the Area (Restrict Access) contact_ehs->secure_area

Caption: Workflow for chemical spill response.

Disposal Plan

As a halogenated organic compound, 2-Bromo-5-(trifluoromethyl)phenylacetonitrile must be disposed of as hazardous waste.[11]

Waste Segregation and Collection:
  • Designated Container: Collect waste in a clearly labeled, dedicated container for halogenated organic waste.[11][12] These containers should be robust, chemically compatible, and have a secure lid.[12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Waste 2-Bromo-5-(trifluoromethyl)phenylacetonitrile".[12][13] Do not use abbreviations.[12]

  • Segregation: Do not mix halogenated organic waste with non-halogenated organic waste or other waste streams like acids, bases, or heavy metals.[11][13][14]

Disposal Procedure:
  • Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EH&S) department for waste pickup.[13]

  • Ensure all waste containers are securely closed and stored in a designated satellite accumulation area while awaiting pickup.[13]

  • Contaminated materials such as gloves, absorbent pads, and disposable lab coats must also be disposed of as hazardous waste.[12]

By adhering to these guidelines, you can significantly mitigate the risks associated with the handling of 2-Bromo-5-(trifluoromethyl)phenylacetonitrile, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: 2-Bromo-5-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Environment, Health and Safety. 7.2 Organic Solvents. Retrieved from [Link]

  • Sdfine. phenyl acetonitrile. Retrieved from [Link]

  • Campus Operations. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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